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  • Product: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
  • CAS: 76297-05-7

Core Science & Biosynthesis

Foundational

physicochemical properties of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

An In-Depth Technical Guide to the Physicochemical Characterization of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Executive Summary 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a molecule of interest within medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a molecule of interest within medicinal chemistry, incorporating a rigid spirocyclic scaffold that is valuable for the spatial positioning of functional groups in drug design. A comprehensive understanding of its physicochemical properties is paramount for its advancement from a chemical entity to a viable drug candidate, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This technical guide provides a robust framework for the systematic characterization of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. Moving beyond a simple data sheet, this document outlines the foundational experimental workflows required to determine its critical physicochemical parameters. We detail the causality behind the selection of each analytical technique, provide field-proven, step-by-step protocols, and synthesize the data into a holistic profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a comprehensive and reliable data package for this and structurally related compounds.

Chemical Identity and Foundational Properties

The first step in any characterization is to establish the molecule's fundamental identity. This serves as the basis for all subsequent experimental work and data interpretation.

  • Chemical Name: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

  • CAS Number: 76293-68-0[1]

  • Molecular Formula: C₁₅H₁₈O₄

  • Molecular Weight: 262.30 g/mol

  • Chemical Structure: (Note: A representative 2D structure would be inserted here in a full document.)

The structure, featuring a benzoate ester linked to a spirocyclic ketal, suggests moderate lipophilicity and dictates the analytical strategies required for its characterization.

Core Physicochemical Property Profile

The following table summarizes the essential physicochemical properties for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate and outlines the primary analytical techniques recommended for their experimental determination.

Physicochemical PropertyTypical Value / PredictionRecommended Analytical Technique(s)
Purity & Identity >98% (for research use)GC-MS, HPLC, ¹H NMR, ¹³C NMR
Melting Point Solid at room temperatureDifferential Scanning Calorimetry (DSC)
Thermal Stability Dependent on conditionsThermogravimetric Analysis (TGA)
Aqueous Solubility LowShake-Flask Method (Thermodynamic)
LogP (Octanol/Water) Moderately LipophilicHPLC-based or Shake-Flask Method

Experimental Protocols for Comprehensive Characterization

A robust physicochemical profile is built upon meticulously executed experiments. The following sections provide validated protocols for determining the key properties of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Purity and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the ideal technique for this molecule due to the anticipated volatility of the benzoate ester. It provides a dual-validation system: the gas chromatograph separates the compound from any potential impurities or starting materials, while the mass spectrometer provides a unique fragmentation pattern (a "molecular fingerprint") that confirms its identity and molecular weight. This method is highly sensitive and quantitative, making it a cornerstone for purity assessment.[2][3][4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Accurately weigh ~1 mg of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

  • Injection & Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation:

    • The retention time of the main peak provides a chromatographic identifier.

    • Purity is calculated based on the area percentage of the main peak relative to all other peaks.

    • The mass spectrum should show the molecular ion (M⁺) at m/z = 262.3 and a characteristic fragmentation pattern for the spirocycle and benzoate moiety.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound (~1 mg) B Dissolve in Solvent (1 mL Ethyl Acetate) A->B C Inject 1 µL into GC-MS B->C D Separation in GC Column C->D E Ionization & Fragmentation (MS) D->E F Detection E->F G Analyze Chromatogram (Retention Time, Peak Area) F->G H Analyze Mass Spectrum (Molecular Ion, Fragments) F->H I Determine Purity & Confirm Identity G->I H->I

Caption: Workflow for purity and identity confirmation via GC-MS.

Thermal Properties by DSC and TGA

Expertise & Causality: Thermal analysis provides critical information for handling, storage, and formulation. Differential Scanning Calorimetry (DSC) is the definitive method for determining the melting point and identifying potential polymorphic forms, which can significantly impact solubility and bioavailability.[5][6][7] Thermogravimetric Analysis (TGA) complements this by measuring weight loss as a function of temperature, defining the onset of thermal decomposition and assessing the presence of residual volatiles.[8]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC/TGA pan.

  • DSC Instrument Setup (for Melting Point):

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Temperature Program: Equilibrate at 25°C. Ramp the temperature at a rate of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C).

    • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

  • TGA Instrument Setup (for Thermal Stability):

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Temperature Program: Equilibrate at 25°C. Ramp the temperature at a rate of 10°C/min up to a high temperature (e.g., 600°C).

    • Data Analysis: The TGA curve plots percent weight versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Workflow Visualization: Thermal Analysis

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Prep Weigh Sample (3-5 mg) into TGA/DSC Pan DSC_Run Heat at 10°C/min under N2 Prep->DSC_Run TGA_Run Heat at 10°C/min under N2 Prep->TGA_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Result Determine Melting Point (Tm) & Enthalpy (ΔHfus) DSC_Data->DSC_Result TGA_Data Record Weight Loss vs. Temperature TGA_Run->TGA_Data TGA_Result Determine Decomposition Temperature (Td) TGA_Data->TGA_Result

Caption: Parallel workflows for DSC and TGA thermal property analysis.

Thermodynamic Aqueous Solubility via the Shake-Flask Method

Expertise & Causality: Solubility is a critical determinant of a drug's oral bioavailability.[9] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium concentration of a compound in a solvent.[10] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the stable soluble concentration.[11][12] Performing this assay in buffered solutions (e.g., pH 7.4) and biorelevant media (e.g., FaSSIF) provides data that is more predictive of in vivo behavior.[13]

Experimental Protocol: Shake-Flask Solubility Assay

  • Media Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Preparation: Add an excess amount of solid 1,4-Dioxaspiro[4.5]decan-8-yl benzoate to several vials containing a known volume of the prepared buffer (e.g., 5 mg in 1 mL). The solid must remain present to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a physiological temperature (37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure all particulate matter is removed, centrifuge the aliquot (e.g., at 14,000 rpm for 15 minutes) and then filter it through a low-binding 0.22 µm filter.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile).

    • Dilute the filtered supernatant with the same solvent.

    • Analyze the concentration of the compound in the diluted supernatant using a validated analytical method, typically HPLC with UV detection, against the standard curve.[2]

  • Calculation: The solubility is the measured concentration in the saturated supernatant, typically expressed in µg/mL or µM.

Workflow Visualization: Solubility Determination

Solubility_Workflow A Add Excess Solid to Buffer (pH 7.4) B Equilibrate (Shake at 37°C, 24-48h) A->B C Phase Separation (Centrifuge & Filter) B->C D Quantify Concentration (HPLC vs. Standard Curve) C->D E Report Thermodynamic Solubility (µg/mL) D->E

Sources

Exploratory

molecular weight and formula of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate Authored by: [Your Name/Department], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a versatile chemical entity with significant potential in medicinal chemistry and materials science. The document elucidates its fundamental physicochemical properties, outlines detailed synthetic protocols for its preparation, and explores its current and prospective applications, particularly within the realm of drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights to facilitate further investigation and application of this compound.

Introduction and Chemical Identity

1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a spirocyclic compound characterized by a 1,4-dioxaspiro[4.5]decane core functionalized with a benzoate group at the 8-position. The rigid, chair-like conformation of the cyclohexane ring, constrained by the spirocyclic ketal, imparts specific stereochemical properties that are highly valuable in the design of bioactive molecules. The benzoate moiety, in turn, can influence the compound's lipophilicity, metabolic stability, and intermolecular interactions.

The structural uniqueness of this molecule makes it an attractive scaffold for the synthesis of novel therapeutic agents. The 1,4-dioxaspiro[4.5]decane framework is a common motif in natural products and has been utilized as a key building block in the development of various biologically active compounds.

Table 1: Core Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

PropertyValueSource
Molecular Formula C₁₅H₁₈O₄Deduced
Molecular Weight 262.30 g/mol Calculated
CAS Number 76293-68-0[1]

Synthesis and Mechanistic Insights

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is typically achieved through the esterification of its alcohol precursor, 1,4-Dioxaspiro[4.5]decan-8-ol. This precursor is synthesized from 1,4-cyclohexanedione.

Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

The initial step involves the protection of one of the ketone functionalities of 1,4-cyclohexanedione as a ketal, most commonly an ethylene ketal. This selective protection is a critical step to ensure regioselectivity in subsequent reactions.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one [2]

  • Reactants: 1,4-Cyclohexanedione, Ethylene glycol, Toluene, and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • To a solution of 1,4-cyclohexanedione in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the monoketal.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled and washed with a saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-Dioxaspiro[4.5]decan-8-one.[3][4]

    • Purification is typically achieved by column chromatography or recrystallization.

Reduction to 1,4-Dioxaspiro[4.5]decan-8-ol

The resulting ketone is then reduced to the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, using a suitable reducing agent.

Experimental Protocol: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

  • Reactants: 1,4-Dioxaspiro[4.5]decan-8-one, Sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

  • Procedure:

    • 1,4-Dioxaspiro[4.5]decan-8-one is dissolved in methanol and cooled in an ice bath.

    • Sodium borohydride is added portion-wise to the solution, and the reaction is stirred at room temperature.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

    • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1,4-Dioxaspiro[4.5]decan-8-ol.[5][6]

Esterification to 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

The final step is the esterification of 1,4-Dioxaspiro[4.5]decan-8-ol with benzoic acid or its more reactive derivative, benzoyl chloride.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

  • Reactants: 1,4-Dioxaspiro[4.5]decan-8-ol, Benzoyl chloride, Pyridine, and an aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • 1,4-Dioxaspiro[4.5]decan-8-ol is dissolved in dichloromethane, and pyridine is added as a base.

    • The solution is cooled in an ice bath, and benzoyl chloride is added dropwise.

    • The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

    • The reaction is quenched with water, and the organic layer is separated.

    • The organic layer is washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Diagram 1: Synthetic Workflow

SynthesisWorkflow A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Ketalization C 1,4-Dioxaspiro[4.5]decan-8-ol B->C Reduction D 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate C->D Esterification

Caption: Synthetic pathway to 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Spectroscopic Characterization

The structural elucidation of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate and its precursors relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of 1,4-Dioxaspiro[4.5]decan-8-one would show characteristic signals for the ethylene ketal protons and the protons on the cyclohexane ring.[7] For the final benzoate product, additional aromatic signals corresponding to the benzoate group would be observed.

    • ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbonyl carbon in 1,4-Dioxaspiro[4.5]decan-8-one would appear at a characteristic downfield shift.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. A strong absorption band around 1720 cm⁻¹ would indicate the presence of the ester carbonyl group in the final product.

Applications in Drug Development and Materials Science

The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and its ability to present substituents in well-defined spatial orientations.

Medicinal Chemistry
  • Scaffold for Bioactive Molecules: This spirocyclic system is utilized as a core structure in the design of inhibitors for various enzymes and receptors. For instance, derivatives of 1,4-dioxaspiro[4.5]decane have been explored as cathepsin S inhibitors, which are relevant in the treatment of neurological and inflammatory disorders.[8]

  • Probes for Biological Systems: The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is a building block in the synthesis of radiolabeled probes for studying biological targets like the dopamine reuptake complex.[9]

  • Sigma-1 Receptor Ligands: The related 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been used to develop potent and selective ligands for the sigma-1 receptor, which are promising for tumor imaging.[10]

Materials Science
  • Biolubricants: Novel 1,4-dioxaspiro[4.5]decane compounds derived from oleic acid have shown potential as environmentally friendly biolubricants.[11]

Diagram 2: Application Areas

Applications A 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate B Medicinal Chemistry A->B C Materials Science A->C D Enzyme Inhibitors B->D E Biological Probes B->E F Biolubricants C->F

Caption: Key application areas for 1,4-Dioxaspiro[4.5]decane derivatives.

Conclusion

1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a compound with a well-defined structure and accessible synthetic routes. Its rigid spirocyclic core makes it a valuable scaffold in the design of new molecules with specific three-dimensional arrangements. The insights provided in this guide regarding its synthesis, characterization, and potential applications are intended to serve as a valuable resource for researchers and professionals, stimulating further innovation in both medicinal chemistry and materials science.

References

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate). [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. [Link]

  • NIST. 1,4-Dioxaspiro[4.5]decane. [Link]

  • Chemsrc. 1,4-dioxaspiro[4.5]decan-8-yl Benzoate. [Link]

  • Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • AOBChem USA. 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decane. [Link]

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

1,4-Dioxaspiro[4.5]decan-8-yl benzoate chemical structure analysis

Structural Dynamics, Synthetic Pathways, and Chemoselective Utility Executive Summary & Molecular Architecture 1,4-Dioxaspiro[4.5]decan-8-yl benzoate represents a classic study in bifunctional scaffold design, merging a...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Chemoselective Utility

Executive Summary & Molecular Architecture

1,4-Dioxaspiro[4.5]decan-8-yl benzoate represents a classic study in bifunctional scaffold design, merging a rigid spiro-ketal protecting group with a reactive ester functionality. In drug discovery, this molecule serves as a critical intermediate for introducing the cyclohexane ring into pharmacophores while maintaining stereochemical control.

This guide analyzes the molecule through the lens of conformational analysis and orthogonal reactivity . The structure consists of a cyclohexane ring fused at the C5 position to a 1,3-dioxolane ring (the ketal), with a benzoate ester at the C8 position (distal to the spiro junction).

Structural Attributes
FeatureSpecificationImpact on Reactivity/Properties
Core Scaffold Spiro[4.5]decaneLimits conformational freedom; locks the cyclohexane chair.
Protecting Group 1,4-Dioxa (Ethylene Ketal)Protects the C5 ketone; Acid-labile / Base-stable.
Functional Handle Benzoate Ester (C8)Lipophilic, UV-active handle; Base-labile / Acid-stable (relative).
Stereochemistry C8-Chiral Center (Pseudo)Exists as cis or trans relative to the ketal oxygen plane (though achiral due to symmetry, conformation matters).

Synthetic Pathways & Process Chemistry

The synthesis of 1,4-dioxaspiro[4.5]decan-8-yl benzoate is a sequential reduction-esterification sequence starting from the commercially available 1,4-cyclohexanedione monoethylene ketal .

Reaction Logic
  • Reduction (Chemoselective): The ketone at C8 must be reduced to an alcohol without affecting the ketal at C5. Sodium Borohydride (

    
    ) is the reagent of choice due to its mild nature compared to 
    
    
    
    .
  • Esterification: The resulting secondary alcohol is sterically hindered by the chair conformation. Benzoylation requires activation, typically using Benzoyl Chloride (

    
    ) with a nucleophilic catalyst (DMAP).
    
Pathway Visualization

SynthesisPath Figure 1: Synthetic route from ketal-protected ketone to benzoate ester. Start 1,4-Cyclohexanedione monoethylene ketal Inter 1,4-Dioxaspiro[4.5] decan-8-ol Start->Inter NaBH4, MeOH (Reduction) Product 1,4-Dioxaspiro[4.5] decan-8-yl benzoate Inter->Product BzCl, Pyridine DMAP (cat.)

Structural Analysis: Conformational Dynamics

The biological activity and reactivity of this molecule are dictated by the conformation of the cyclohexane ring.

The Chair Equilibrium

The cyclohexane ring exists in a dynamic equilibrium between two chair conformers. The 1,4-dioxolane ring (ketal) is relatively flat and locks the C5 position. The critical variable is the orientation of the benzoate group at C8 .

  • Equatorial Conformer: The bulky benzoate group projects outward, minimizing steric clash with the C6/C10 axial protons. This is the thermodynamically favored state (Estimated

    
     to 
    
    
    
    kcal/mol).
  • Axial Conformer: The benzoate projects upward, parallel to the axial protons, causing significant 1,3-diaxial strain.

NMR Spectroscopic Signature

Validation of the structure relies on identifying the shift of the C8-methine proton.

  • 
     NMR (Typical shifts in 
    
    
    
    ):
    • 
       8.0 - 7.4 ppm (m, 5H):  Aromatic benzoate protons.
      
    • 
       5.0 - 5.2 ppm (m, 1H):  The methine proton at C8 (
      
      
      
      -OBz).
      • Diagnostic: If this signal is a wide multiplet (

        
         or 
        
        
        
        ), the proton is axial (coupling with adjacent axial protons is large,
        
        
        ), confirming the benzoate is equatorial .
    • 
       3.95 ppm (s, 4H):  Ethylene ketal protons (distinctive singlet or tight multiplet).
      
    • 
       1.6 - 2.0 ppm (m, 8H):  Cyclohexane ring methylene protons.
      

Orthogonal Stability (The "Push-Pull" System)

A key feature of 1,4-dioxaspiro[4.5]decan-8-yl benzoate is its orthogonal lability . This allows researchers to selectively manipulate one end of the molecule without destroying the other.

Stability Matrix
ConditionKetal (C5) StatusBenzoate (C8) StatusResult
Dilute HCl (aq) Hydrolyzed StableReturns C5-Ketone (4-benzoyloxycyclohexanone)
NaOH / LiOH (aq) StableHydrolyzed Returns C8-Alcohol (1,4-dioxaspiro[4.5]decan-8-ol)
NaBH4 StableStableNo Reaction (Ester resists borohydride)
LiAlH4 StableReduced Cleaves ester to diol
Stability Logic Diagram

Stability Figure 2: Orthogonal cleavage pathways demonstrating chemoselectivity. Center 1,4-Dioxaspiro[4.5] decan-8-yl benzoate Acid Acidic Conditions (pH < 2) Center->Acid Expose to Base Basic Conditions (pH > 10) Center->Base Expose to Ketone Product A: 4-Benzoyloxycyclohexanone (Ketal Cleaved) Acid->Ketone Hydrolysis Alcohol Product B: 1,4-Dioxaspiro[4.5]decan-8-ol (Ester Cleaved) Base->Alcohol Saponification

Experimental Protocols

Protocol A: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

Note: This protocol assumes starting from the intermediate alcohol.

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 equiv)[1]

  • Benzoyl Chloride (1.2 equiv)

  • Pyridine (2.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Dichloromethane (DCM) (Solvent)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add the alcohol (e.g., 1.0 g) and dissolve in anhydrous DCM (10 mL).
    
  • Base Addition: Add Pyridine and DMAP. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Benzoyl Chloride dropwise via syringe over 10 minutes. The solution may turn slightly yellow or precipitate pyridinium salts.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Quench: Add saturated

    
     solution (10 mL) and stir vigorously for 15 minutes. Critical: Do not use strong acid for the wash, as it may hydrolyze the ketal.
    
  • Extraction: Separate layers. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
Protocol B: Hydrolytic Stability Assay (Self-Validating)

To verify the "Orthogonal Stability" claim in your specific batch:

  • Acid Test: Dissolve 10 mg of product in THF (0.5 mL) + 1M HCl (0.1 mL). Monitor by TLC.

    • Success Criteria: Appearance of a new spot (ketone) within 30 mins; ester spot remains UV active.

  • Base Test: Dissolve 10 mg of product in THF (0.5 mL) + 1M NaOH (0.1 mL).

    • Success Criteria: Appearance of the alcohol (lower

      
      ) within 30 mins; ketal signal in NMR remains intact.
      

References

  • Ketalization & Reduction: BenchChem. (n.d.). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from

  • Ester Stability: Organic Chemistry Portal. (n.d.). Benzoic Acid Esters: Stability and Protection. Retrieved from

  • Spectral Data (Precursor): National Institute of Standards and Technology (NIST). (2023).[1][3] 1,4-Dioxaspiro[4.5]decane IR and Mass Spectra. NIST Chemistry WebBook, SRD 69.[4] Retrieved from

  • Conformational Analysis: Kurniawan, Y. S., et al. (2017).[5] Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds. ResearchGate. Retrieved from

  • General Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its behavi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in organic solvents. In the absence of extensive published empirical data for this specific molecule, this document emphasizes predictive methodologies based on its chemical structure and provides detailed, field-proven experimental protocols for its quantitative assessment. We delve into the theoretical underpinnings of solubility, explore the utility of predictive models such as Hansen Solubility Parameters, and offer step-by-step instructions for both thermodynamic and kinetic solubility assays. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this and structurally related spirocyclic compounds.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences, the adage "like dissolves like" serves as a foundational principle in guiding solvent selection.[1] The solubility of a compound dictates its dissolution rate, which in turn is often the rate-limiting step for absorption and subsequent bioavailability for orally administered drugs.[2] For a molecule like 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, which contains a rigid spirocyclic core, understanding its solubility profile is paramount for its effective utilization as a potential therapeutic agent or as a crucial synthetic intermediate. The spiroketal motif, in particular, is of growing interest in drug design due to its conformational rigidity, which can enhance binding affinity to biological targets.[3]

This guide will first deconstruct the molecular structure of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate to predict its solubility behavior. Following this theoretical analysis, we will present robust experimental protocols for the empirical determination of both thermodynamic and kinetic solubility.

Molecular Structure and Predicted Solubility Profile

The solubility of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is governed by the interplay of its constituent functional groups and overall molecular architecture. A systematic analysis of its structure allows for a qualitative prediction of its solubility in various organic solvents.

  • The Spiroketal Group: The 1,4-dioxaspiro[4.5]decane moiety is a spiroketal.[3] While it contains two ether linkages, which can act as hydrogen bond acceptors, the overall spirocyclic system is largely non-polar and rigid. Spiroketals are generally more stable than their acyclic counterparts due to the anomeric effect.[4][5]

  • The Cyclohexane Ring: The cyclohexane ring is a classic non-polar, lipophilic group. Its presence significantly contributes to the molecule's overall non-polar character.

  • The Benzoate Ester Group: The benzoate group introduces a degree of polarity. The carbonyl group (C=O) is a strong hydrogen bond acceptor, and the ester linkage provides a polar site within the molecule. However, the phenyl ring is hydrophobic. Benzoate esters are generally miscible with many organic solvents but have very low solubility in water.[6][7]

Overall Polarity Assessment: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate can be classified as a moderately polar to non-polar molecule. The large, non-polar surface area of the spiro-cyclohexane core and the phenyl ring is likely to dominate its solubility characteristics. Therefore, it is predicted to be more soluble in non-polar to moderately polar organic solvents and poorly soluble in highly polar solvents like water.

A close structural analog, cyclohexyl benzoate, is soluble in ethanol (553.29 g/L) and practically insoluble in water.[8][9][10] This provides a strong indication that 1,4-Dioxaspiro[4.5]decan-8-yl benzoate will exhibit similar behavior.

Predictive Framework: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δp), and hydrogen bonding forces (δh).[13][14] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent.[12] A smaller distance between the HSP coordinates of the solute and solvent in "Hansen space" suggests a higher likelihood of dissolution.[12]

While experimentally determined HSP values for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate are not available, they can be estimated using group contribution methods. The general expectation is that its HSP will reflect a molecule with significant dispersion character (from the carbocyclic rings), moderate polar character (from the ester and ketal), and a low capacity for hydrogen bonding (as it is primarily a hydrogen bond acceptor).

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The following sections provide detailed protocols for well-established methods.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[15][16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[17]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of crystalline 1,4-Dioxaspiro[4.5]decan-8-yl benzoate to a series of vials, each containing a known volume (e.g., 2-5 mL) of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is common, and it's advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[17][18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[15]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can be used as an additional precaution.

  • Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Calculate the original concentration in the saturated solution based on the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

The following diagram illustrates the workflow for the shake-flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_sample Sampling & Analysis A Add excess solute to a known volume of solvent B Agitate at constant temperature (24-72h) A->B C Settle or Centrifuge to pellet excess solid B->C D Withdraw and filter supernatant C->D E Dilute aliquot D->E F Quantify by HPLC E->F

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility: High-Throughput Screening by Nephelometry

In early drug discovery, kinetic solubility is often measured as it is more amenable to high-throughput screening.[19] This method assesses the solubility of a compound when it is introduced into an aqueous buffer from a concentrated DMSO stock solution.[20] Precipitation is detected by light scattering using a nephelometer.[21] While typically used for aqueous solubility, the principle can be adapted for organic solvents.

Protocol: Kinetic Solubility Assay by Nephelometry

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in a highly miscible and good solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Anti-Solvent: To each well, add the organic solvent of interest (the "anti-solvent" in this context). The addition of the anti-solvent will cause the compound to precipitate if its solubility limit is exceeded.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature. Measure the light scattering at each concentration using a laser nephelometer.[22][23]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

The diagram below outlines the process for a kinetic solubility assay.

G cluster_stock Stock Preparation cluster_plate Plating cluster_precipitate Precipitation cluster_measure Measurement A Prepare concentrated stock solution in DMSO B Serially dilute stock in microtiter plate A->B C Add organic solvent (anti-solvent) to wells B->C D Incubate and measure light scattering (Nephelometry) C->D E Determine precipitation point D->E

Caption: Workflow for Kinetic Solubility by Nephelometry.

Data Presentation and Interpretation

The results from solubility experiments should be tabulated for clear comparison.

Table 1: Predicted and Experimental Solubility of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

SolventSolvent Polarity IndexPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Hexane0.1HighTo be determined
Toluene2.4HighTo be determined
Diethyl Ether2.8HighTo be determined
Dichloromethane3.1HighTo be determined
Ethyl Acetate4.4Moderate to HighTo be determined
Acetone5.1ModerateTo be determined
Isopropanol3.9ModerateTo be determined
Ethanol4.3ModerateTo be determined
Methanol5.1Low to ModerateTo be determined
Acetonitrile5.8LowTo be determined
Water10.2Very Low/InsolubleTo be determined

Interpretation of Results:

Interpreting solubility data is crucial for its practical application.[24]

  • High Solubility (>10 mg/mL): Solvents in this category are excellent candidates for reaction media, preparative chromatography, and initial formulation screening.

  • Moderate Solubility (1-10 mg/mL): These solvents may be suitable for certain applications, but may require larger volumes or heating to achieve complete dissolution.

  • Low Solubility (<1 mg/mL): These solvents are generally poor choices for dissolving the compound but may be useful as anti-solvents for crystallization or precipitation.

Conclusion

References

  • Johan, G. et al. (2025). Physics-based solubility prediction for organic molecules. Chemical Reviews, 125(15), 7057-7098.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Solubility of Cyclohexyl Benzoate in Organic Solvents: An In-depth Technical Guide.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
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  • BenchChem. (2025). A Comparative Analysis of Benzoate Ester Isomers: Properties, Spectra, and Experimental Protocols.
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from Hansen Solubility Parameters website.
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  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from West Pharmaceutical Services website.
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  • International Journal of Pharmaceutical and Clinical Research. (2013).
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Foundational

thermodynamic stability of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

An In-Depth Technical Guide to the Thermodynamic Stability of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate For Researchers, Scientists, and Drug Development Professionals Abstract 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a molecule of interest in medicinal chemistry, valued for its rigid spirocyclic core that allows for precise three-dimensional orientation of functional groups.[1] Understanding the thermodynamic stability of this compound is paramount for its synthesis, purification, formulation, and storage, particularly in the context of drug development where stability directly impacts safety and efficacy. This guide provides a comprehensive analysis of the factors governing the , integrating theoretical principles with actionable experimental protocols. We will delve into the intrinsic properties of its constituent functional groups—the spiroketal and the benzoate ester—and outline a dual approach of computational modeling and thermal analysis to elucidate its stability profile.

Molecular Architecture and its Implications for Stability

The is intrinsically linked to its molecular structure, which features two key functional moieties: a spiroketal and a benzoate ester. The interplay between these groups within the rigid spiro[4.5]decane framework dictates the molecule's overall susceptibility to degradation.

The Spiroketal Moiety: An Acid-Labile Linkage

The 1,4-dioxaspiro[4.5]decane core contains a spiroketal, a functional group known for its sensitivity to acidic conditions.[2] Under acidic catalysis, the spiroketal is prone to hydrolysis, leading to the cleavage of the dioxolane ring to yield 4-(hydroxymethyl)cyclohexanone and ethylene glycol.[2] Conversely, in neutral to basic environments (pH ≥ 7), the spiroketal linkage is generally stable.[2] The stability of cyclic ketals can also be influenced by ring size; for instance, six-membered dioxane-type rings have been shown to be more stable than their five-membered dioxolane counterparts at low pH.[3][4]

The Benzoate Ester: Susceptibility to Thermal and Hydrolytic Stress

The benzoate ester group introduces another potential avenue for degradation. Esters are susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the molecule into benzoic acid and 1,4-dioxaspiro[4.5]decan-8-ol.[5] Furthermore, thermal decomposition of benzoate esters can proceed via several pathways. A common route is alkyl-oxygen scission, which in this case would likely yield benzoic acid and a cyclohexene derivative through the elimination of the spiroketal-containing ring.[6] The presence of metallic catalysts can introduce more complex decomposition mechanisms.[6]

Theoretical Assessment of Stability via Computational Chemistry

Before embarking on empirical studies, computational chemistry offers a powerful tool for predicting the intrinsic thermodynamic stability and reactivity of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. Density Functional Theory (DFT) is a particularly useful method for calculating quantum chemical descriptors that provide insights into molecular stability.

Key Quantum Chemical Descriptors
  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO energy gap (ΔE) suggests lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron to a higher energy state.[7]

  • Global Hardness (η) and Softness (σ): These parameters quantify the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap is considered "hard" and less reactive, while a "soft" molecule with a small energy gap is more reactive.[7]

Protocol for DFT-Based Stability Prediction
  • Molecular Geometry Optimization: The first step is to obtain the lowest energy conformation of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.

  • Calculation of Quantum Descriptors: From the optimized structure, the HOMO and LUMO energies are calculated to determine the energy gap. Other global reactivity descriptors like hardness and softness can also be derived.

DFT_Workflow A Input Molecular Structure (1,4-Dioxaspiro[4.5]decan-8-yl benzoate) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Verify Minimum Energy Structure (No imaginary frequencies) C->D E Calculate Quantum Descriptors (HOMO, LUMO, Energy Gap) D->E F Interpret Stability and Reactivity E->F

Caption: Workflow for DFT-based stability analysis.

Interpreting Computational Data

The calculated quantum chemical descriptors provide a theoretical basis for the thermodynamic stability of the molecule.

DescriptorInterpretation
HOMO Energy Higher energy indicates a greater tendency to donate electrons.
LUMO Energy Lower energy indicates a greater tendency to accept electrons.
HOMO-LUMO Gap (ΔE) A larger gap suggests higher kinetic stability and lower reactivity.[7]
Global Hardness (η) A higher value indicates greater resistance to electronic change.

Experimental Determination of Thermodynamic Stability

While computational methods provide valuable predictive insights, experimental techniques are essential for quantifying the under various conditions. The primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, enthalpy of fusion, and to detect any polymorphic transformations.

  • Sample Preparation: Accurately weigh 2-5 mg of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm. The area under the melting peak is integrated to calculate the enthalpy of fusion.

DSC_Workflow A Sample Preparation (2-5 mg in Al pan) B Instrument Setup (Sample and Reference Pans) A->B C Heating Program (e.g., 10 °C/min under N2) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Thermogram Analysis D->E F Determine Melting Point, Enthalpy of Fusion E->F TGA_Workflow A Sample Preparation (5-10 mg in ceramic pan) B Instrument Setup (Place in TGA furnace) A->B C Heating Program (e.g., 10 °C/min under N2) B->C D Data Acquisition (Mass vs. Temperature) C->D E TGA/DTG Curve Analysis D->E F Determine Decomposition Temperature and Mass Loss E->F

Caption: Experimental workflow for TGA analysis.

ParameterDescription
Onset Decomposition Temperature (Tonset) The temperature at which significant mass loss begins.
Temperature of Maximum Mass Loss (Tmax) The temperature at which the rate of mass loss is highest, determined from the peak of the DTG curve.
Residual Mass The percentage of mass remaining at the end of the experiment.

Potential Degradation Pathways

A comprehensive understanding of the necessitates an examination of its likely degradation pathways under stress conditions.

Degradation_Pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_thermal Thermal Decomposition A 1,4-Dioxaspiro[4.5]decan-8-yl benzoate B Protonation of Ketal Oxygen A->B H+ C Ring Opening B->C D Formation of Ketone and Diol C->D E 1,4-Dioxaspiro[4.5]decan-8-yl benzoate F Alkyl-Oxygen Scission E->F Heat G Formation of Benzoic Acid and Cyclohexene Derivative F->G

Caption: Potential degradation pathways for the target molecule.

  • Acid-Catalyzed Hydrolysis: As previously discussed, the spiroketal is the most probable site of degradation in an acidic environment, leading to ring opening. [2]* Thermal Decomposition: At elevated temperatures, the benzoate ester is likely to undergo alkyl-oxygen scission, resulting in the formation of benzoic acid and a spirocyclic alkene. [6]

Conclusion

The is governed by the chemical properties of its spiroketal and benzoate ester functionalities. A thorough stability assessment requires a multi-faceted approach. Computational modeling provides a theoretical framework for understanding its intrinsic reactivity, while experimental techniques such as DSC and TGA offer quantitative data on its behavior under thermal stress. By elucidating its stability profile and potential degradation pathways, researchers and drug development professionals can make informed decisions regarding the handling, formulation, and storage of this important chemical entity, thereby ensuring its quality and performance in its intended applications.

References

  • Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC. (n.d.).
  • Benzoate Degradation Pathway - Eawag-BBD. (n.d.).
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  • Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. (2025, July 4).
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Exploratory

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-yl benzoate: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a molecule of interest in medicinal chemistry and drug development. The guide will delve into its chemical identifiers, th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a molecule of interest in medicinal chemistry and drug development. The guide will delve into its chemical identifiers, the synthesis of its precursors, a detailed protocol for its preparation, and a discussion of its potential applications, grounded in the established roles of its constituent structural motifs.

Introduction: The Significance of the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-dioxaspiro[4.5]decane core is a valuable scaffold in the design of biologically active molecules.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, a critical factor in achieving specific and high-affinity interactions with biological targets such as enzymes and receptors.[1] This structural rigidity can lead to improved selectivity and reduced off-target effects, highly desirable properties in drug candidates. The spirocyclic system, where two rings share a single carbon atom, imparts a unique conformational constraint that is often exploited by medicinal chemists to explore novel chemical space. Derivatives of this scaffold have been investigated for a range of therapeutic areas, including as cathepsin S inhibitors for neurological and inflammatory disorders and as 5-HT1A receptor agonists for pain management.[1][2]

This guide focuses on a specific derivative, 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, examining its synthesis from readily available starting materials and exploring its potential as a valuable intermediate or a final drug candidate.

Core Compound Identifiers and Properties

A foundational aspect of any chemical guide is the precise identification of the compound of interest. The key identifiers for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate and its immediate precursors are summarized below.

Identifier1,4-Dioxaspiro[4.5]decan-8-yl benzoate1,4-Dioxaspiro[4.5]decan-8-ol1,4-Dioxaspiro[4.5]decan-8-one
CAS Number 76293-68-0[3]22428-87-1[4]4746-97-8[5]
Molecular Formula C₁₅H₁₈O₄C₈H₁₄O₃[4]C₈H₁₂O₃[5]
Molecular Weight 262.30 g/mol 158.19 g/mol [4]156.18 g/mol [5]
IUPAC Name 1,4-dioxaspiro[4.5]decan-8-yl benzoate1,4-dioxaspiro[4.5]decan-8-ol[4]1,4-dioxaspiro[4.5]decan-8-one[6]
Canonical SMILES C1CC(OC(=O)C2=CC=CC=C2)CC2(C1)OCCO2C1CC(O)CC2(C1)OCCO2[4]C1CC(=O)CC2(C1)OCCO2[6]

Note: Some properties for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate are calculated or inferred due to limited direct experimental data in public literature.

Synthesis and Characterization: A Step-by-Step Approach

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a multi-step process that begins with the commercially available precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one cluster_1 Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol cluster_2 Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate start 1,4-Cyclohexanedione step1 Ketalization with Ethylene Glycol start->step1 product1 1,4-Dioxaspiro[4.5]decan-8-one step1->product1 product1_ref 1,4-Dioxaspiro[4.5]decan-8-one step2 Reduction product2 1,4-Dioxaspiro[4.5]decan-8-ol step2->product2 product2_ref 1,4-Dioxaspiro[4.5]decan-8-ol step3 Esterification with Benzoyl Chloride final_product 1,4-Dioxaspiro[4.5]decan-8-yl benzoate step3->final_product

Caption: Synthetic workflow for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

The ketone precursor is a crucial starting material.[1] One common and efficient method for its synthesis involves the selective protection of one of the ketone functionalities of 1,4-cyclohexanedione as a monoethylene ketal.[1]

Experimental Protocol: Ketalization of 1,4-Cyclohexanedione

  • Reaction Setup: To a solution of 1,4-cyclohexanedione in a suitable solvent such as toluene, add one equivalent of ethylene glycol.

  • Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the mixture.

  • Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the ketal.

  • Workup and Purification: Upon completion, the reaction is cooled, and the catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.[7]

Spectroscopic Data for 1,4-Dioxaspiro[4.5]decan-8-one:

  • ¹H NMR: Spectral data is available for this compound.[8]

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[9]

  • IR Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption for the carbonyl group (C=O) around 1715 cm⁻¹.[6]

Reduction to 1,4-Dioxaspiro[4.5]decan-8-ol

The next step involves the reduction of the ketone to the corresponding secondary alcohol.

Experimental Protocol: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

  • Reaction Setup: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a suitable protic solvent like methanol or ethanol.

  • Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction is quenched by the slow addition of water or a dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude alcohol, which can be purified by column chromatography.

Physical and Spectroscopic Properties of 1,4-Dioxaspiro[4.5]decan-8-ol:

  • Appearance: It is a viscous, clear, colorless liquid.[10]

  • Refractive Index: 1.4850 to 1.4870 (at 20°C, 589 nm).[10]

  • IR Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration, and the disappearance of the carbonyl peak.[4]

Final Step: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

The final step is the esterification of the alcohol with benzoyl chloride.

Experimental Protocol: Esterification of 1,4-Dioxaspiro[4.5]decan-8-ol

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen), dissolve 1,4-Dioxaspiro[4.5]decan-8-ol in an anhydrous aprotic solvent such as dichloromethane or diethyl ether. Add a base, such as pyridine or triethylamine, to act as a proton scavenger.

  • Acylation: Cool the solution to 0 °C and add benzoyl chloride dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and brine. The organic layer is dried over an anhydrous salt and concentrated. The resulting crude 1,4-Dioxaspiro[4.5]decan-8-yl benzoate can be purified by column chromatography.

Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is not extensively reported in the public domain, its potential utility can be inferred from the properties of its constituent parts: the spirocyclic core and the benzoate ester moiety.

The Role of the 1,4-Dioxaspiro[4.5]decane Scaffold

As previously mentioned, the 1,4-dioxaspiro[4.5]decane scaffold is a desirable feature in drug design.[1] Its rigidity can help in:

  • Conformational Locking: By restricting the number of available conformations, it can lead to a more favorable entropy of binding to a biological target.

  • Vectorial Orientation: It allows for the precise positioning of substituents in three-dimensional space to optimize interactions with a binding pocket.

  • Metabolic Stability: The spirocyclic nature can sometimes enhance metabolic stability by shielding certain positions from enzymatic degradation.

Derivatives of this scaffold have shown promise in various therapeutic areas, including as potent and selective 5-HT1A receptor agonists.[2]

The Benzoate Moiety: A Versatile Functional Group

The benzoate ester group can serve several purposes in a drug molecule:

  • Prodrug Strategy: Benzoate esters are often employed as prodrugs to enhance the bioavailability of parent molecules containing a hydroxyl group.[11] The ester can increase lipophilicity, facilitating absorption, and is later cleaved by esterase enzymes in the body to release the active alcohol.[11][12]

  • Modulation of Physicochemical Properties: The addition of the benzoyl group significantly alters the polarity, solubility, and hydrogen bonding capabilities of the molecule, which can be fine-tuned to optimize pharmacokinetic properties.[12]

  • Direct Pharmacological Activity: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[13] Some benzoate esters have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[14]

The combination of the rigid spirocyclic core with the versatile benzoate ester in 1,4-Dioxaspiro[4.5]decan-8-yl benzoate makes it a promising candidate for further investigation in drug discovery programs. It can be utilized as a key intermediate for further functionalization or be evaluated directly for its own biological activity.

Conclusion

1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a synthetically accessible molecule built upon a privileged scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its identifiers, a detailed, step-by-step synthesis from its precursors, and an insightful discussion into its potential applications in drug development. The strategic combination of the rigid 1,4-dioxaspiro[4.5]decane core and the functionally versatile benzoate ester moiety positions this compound as a valuable tool for researchers and scientists in the pharmaceutical industry. Further exploration of its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Figshare. [Link]

  • 1,4-Dioxaspiro(4.5)decan-8-ol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Al-Mokyna, A. I., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-one. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Method for the production of substituted and unsubstituted cyclohexanone monoketals. (2009).
  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. [Link]

  • Ester Bonds in Prodrugs. (2008). ACS Chemical Biology. [Link]

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. (2017). PubMed. [Link]

  • Benzoic acid ester derivatives and preparation method and application. (n.d.).
  • 1,4-dioxaspiro[4.5]decan-8-yl Benzoate | CAS#:76293-68-0. (n.d.). Chemsrc. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • 1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Drug design principles - Stereoelectronics. (2021, March 12). Retrieved February 15, 2026, from [Link]

  • 1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • 1,4-Dioxaspiro(4.5)decane. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). PMC. [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Technical Assessment &amp; Safety Profiling: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

The following technical guide serves as a comprehensive Safety Data Sheet (SDS) & Technical Dossier for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate . This document is structured to support researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive Safety Data Sheet (SDS) & Technical Dossier for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate . This document is structured to support researchers and drug development professionals in the safe handling, synthesis, and risk assessment of this specific chemical intermediate.

Document Control:

  • Version: 2.0 (Technical Master File)

  • Status: Research Grade / Intermediate

PART 1: CHEMICAL IDENTITY & CHARACTERIZATION

Substance Identification

This compound is a bicyclic intermediate frequently employed in medicinal chemistry, particularly in the synthesis of GPCR agonists (e.g., RXFP1) and other spirocyclic therapeutic agents. Its structure combines a lipophilic benzoate ester with a protected cyclohexanone ring (ethylene ketal).

Attribute Specification
Chemical Name 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
CAS Number 76293-68-0 (Primary); Note: 76297-05-7 is occasionally referenced in catalogs.[1]
Synonyms 8-Benzoyloxy-1,4-dioxaspiro[4.5]decane; 4-Benzoyloxycyclohexanone ethylene ketal
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.30 g/mol
SMILES O=C(OC1CCC2(CC1)OCCO2)C3=CC=CC=C3
Structure Description A spiro[4.5]decane core where the 6-membered ring is substituted at position 8 with a benzoate ester and protected at position 1,4 as an ethylene ketal.[1][2][3][4][5][6][7][8][9][10]
Purity & Composition
  • Assay (HPLC/GC): ≥ 97.0% (Research Grade)

  • Common Impurities:

    • Benzoic acid (Hydrolysis product)

    • 1,4-Dioxaspiro[4.5]decan-8-ol (Precursor)[3][4]

    • 4-Benzoyloxycyclohexanone (Deprotected ketal - Acid catalyzed impurity)

PART 2: HAZARD IDENTIFICATION (GHS CLASSIFICATION)

Scientist's Note: While specific toxicological data for this exact CAS is limited, a "Read-Across" assessment based on the functional groups (benzoate ester, aliphatic ketal) and structural analogs (cyclohexyl benzoate) mandates the following precautionary classification.

GHS Classification
  • Signal Word: WARNING

  • Hazard Categories:

    • Skin Corrosion/Irritation: Category 2

    • Serious Eye Damage/Eye Irritation: Category 2A

    • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

Hazard & Precautionary Statements
Code Statement Contextual Rationale
H315 Causes skin irritation.[4]Lipophilic esters can penetrate the stratum corneum, causing dermatitis.
H319 Causes serious eye irritation.[4]Hydrolysis on moist mucous membranes releases benzoic acid (irritant).
H335 May cause respiratory irritation.[4]Dust/aerosol inhalation risk during weighing or solid handling.
P261 Avoid breathing dust/fume.Standard hygiene for solid intermediates.
P280 Wear protective gloves/eye protection.Nitrile gloves (0.11 mm) recommended.
P302+P352 IF ON SKIN: Wash with soap/water.Immediate removal prevents potential sensitization.

PART 3: HANDLING, STORAGE, & STABILITY

Chemical Stability Logic

This molecule contains two sensitive functionalities that dictate handling protocols:

  • The Ketal (1,4-dioxaspiro): Acid-labile. Exposure to aqueous acid (even dilute HCl) will hydrolyze the ketal, reverting it to the ketone (4-benzoyloxycyclohexanone).

  • The Ester (Benzoate): Base-labile. Exposure to strong bases (NaOH, LiOH) will saponify the ester.

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage prevents slow hydrolysis or transesterification.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Moisture is the primary enemy; hygroscopic hydrolysis can degrade the ketal over months.

  • Container: Tightly sealed glass or HDPE. Avoid metal containers that may be acidic.

Validated Handling Workflow

DOT Diagram 1: Hazard Assessment & Handling Logic This diagram illustrates the decision-making process for handling this intermediate based on its chemical susceptibilities.

HazardAssessment Start Compound: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate CheckState Physical State Check (Solid vs. Oil) Start->CheckState SolidHandling Solid Handling: Use Powder Hood Avoid Dust Generation CheckState->SolidHandling If Solid (Standard) SolventSelect Solvent Selection SolidHandling->SolventSelect AcidCheck Is Acid Present? SolventSelect->AcidCheck BaseCheck Is Strong Base Present? AcidCheck->BaseCheck No Degradation RISK: Ketal Hydrolysis (Loss of Protecting Group) AcidCheck->Degradation Yes (pH < 4) SafeProcess Safe Processing: Neutral/Buffered Conditions BaseCheck->SafeProcess No (pH 5-9) Saponification RISK: Ester Hydrolysis (Loss of Benzoate) BaseCheck->Saponification Yes (pH > 10)

Caption: Workflow for stability assessment. The ketal moiety requires strict avoidance of acidic media (pH < 4) to prevent deprotection.

PART 4: EMERGENCY RESPONSE PROTOCOLS

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Rationale: Benzoate esters can be respiratory irritants.[4]

  • Skin Contact: Wash with non-acidic soap and water. Rationale: Do not use vinegar or acidic neutralizers; while not dangerous to the skin, it reinforces the habit of avoiding acids with this compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Rationale: Mechanical irritation + chemical irritation from hydrolysis.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Center.

Firefighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes of Carbon Monoxide (CO) and Carbon Dioxide (CO₂) upon combustion.

  • Advice: Wear self-contained breathing apparatus (SCBA).

Accidental Release (Spill)

DOT Diagram 2: Emergency Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Magnitude (<10g vs >10g) Spill->Assess SmallSpill Small Spill: Wet Wipe/Absorb Assess->SmallSpill Minor LargeSpill Large Spill: Evacuate Area Use PPE (Resp + Gloves) Assess->LargeSpill Major Disposal Disposal: Solid Waste Container (No Acidic Waste Streams) SmallSpill->Disposal LargeSpill->Disposal CleanUp Clean Surface: Soap & Water (Avoid Bleach/Acid) Disposal->CleanUp

Caption: Decision tree for spill management. Emphasis is placed on segregating waste from acidic streams to prevent exothermic degradation.

PART 5: PHYSICAL & CHEMICAL PROPERTIES

Note: Where experimental data is unavailable for this specific catalog item, values are predicted based on Structure-Activity Relationship (SAR) using ChemAxon/ACD Labs algorithms.

Property Value / Prediction Method / Source
Physical State Solid (Crystalline powder) or Viscous OilObserved (Analogous benzoates)
Color White to Off-whiteVisual
Melting Point 78–85 °C (Predicted)SAR (Ketone MP is ~73°C; Benzoate raises MP)
Boiling Point > 350 °C (Decomposes)Predicted (High MW ester)
Solubility (Water) Insoluble (< 0.1 mg/mL)Lipophilic core (LogP > 3)
Solubility (Organics) Soluble in DCM, DMSO, Methanol, Ethyl AcetateStandard Organic Solubility
LogP (Octanol/Water) 3.2 ± 0.4 (Predicted)Calculated (Consensus)
Flash Point > 110 °CPredicted (Closed Cup)

PART 6: TOXICOLOGICAL & ECOLOGICAL INFORMATION

Toxicological Assessment
  • Acute Toxicity: Data not established. Based on cyclohexyl benzoate (LD50 Oral Rat > 2000 mg/kg), it is expected to be of low acute toxicity .

  • Skin Corrosion/Irritation: Predicted Irritant.[4] Benzoate esters can cause localized dermatitis upon prolonged exposure.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Metabolism: In vivo, esterases will likely cleave the benzoate, releasing benzoic acid (GRAS food additive) and 1,4-dioxaspiro[4.5]decan-8-ol . The toxicity profile is largely driven by these metabolites.

Ecological Impact
  • Ecotoxicity: Avoid release to the environment. Esters may be toxic to aquatic life with long-lasting effects if they bioaccumulate.

  • Biodegradability: The ester bond is hydrolyzable; the ketal is susceptible to environmental degradation (acidic soil/water).

  • Bioaccumulation: LogP ~3.2 suggests moderate potential for bioaccumulation in aquatic organisms.

PART 7: REGULATORY INFORMATION

  • TSCA (USA): Not listed (Research & Development Exemption usually applies).

  • REACH (EU): Not registered. Treat as a novel substance.[11]

  • Transport (DOT/IATA): Not regulated as a Dangerous Good for transport (unless specific testing proves otherwise).

    • Proper Shipping Name: Chemicals, n.o.s. (1,4-Dioxaspiro[4.5]decan-8-yl benzoate)[1][6][12]

REFERENCES

  • Chemsrc. (2025).[12] 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate - CAS 76293-68-0 Data. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro[4.5]decan-8-ol (Precursor). Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for 1,4-Dioxa-8-azaspiro[4.5]decane (Analogous Ketal). Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). 1,4-Dioxaspiro[4.5]decane Series Properties. Retrieved from [Link][10]

Sources

Exploratory

Structural Dynamics of Spiro-Fused Benzoate Scaffolds: A Comprehensive Analytical Framework

Executive Summary: The Orthogonal Challenge Spiro-fused benzoate derivatives occupy a unique chemical space in drug discovery. Unlike fused bicyclic systems (e.g., naphthalene) which are planar, or linked systems (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Challenge

Spiro-fused benzoate derivatives occupy a unique chemical space in drug discovery. Unlike fused bicyclic systems (e.g., naphthalene) which are planar, or linked systems (e.g., biphenyl) which have high rotational freedom, spiro-fused systems possess a rigid, orthogonal core centered around a quaternary spiro-carbon (


).

When a benzoate moiety is attached to this scaffold—either fused directly (as in spiro[chroman-2,1'-cyclohexane]) or attached as an ester probe—the molecule exhibits complex conformational isomerism driven by the interplay between the rigid spiro-core and the rotatable benzoate torsion.

This guide outlines a self-validating analytical workflow to resolve these structures. We move beyond simple characterization to a rigorous determination of relative and absolute stereochemistry, utilizing NMR spectroscopy, Density Functional Theory (DFT), and Electronic Circular Dichroism (ECD).

Theoretical Underpinnings: Steric vs. Stereoelectronic Control

In spiro-fused benzoates, the conformation is rarely dictated by sterics alone. Two dominant forces must be accounted for:

  • The Anomeric Effect: In spiro-ketals or spiro-ethers (common in benzoate natural products), the hyperconjugative interaction (

    
    ) stabilizes the gauche conformation, often overriding steric repulsion.
    
  • The Benzoate Torsion: The ester linkage (

    
    ) prefers a planar conformation due to conjugation. However, in spiro-systems, orthogonal packing often forces the benzoate out of planarity, creating a chiral twist that is detectable via CD spectroscopy.
    
Table 1: Key Interactions Governing Spiro-Conformations
Interaction TypeOriginEnergetic ContributionAnalytical Marker
1,3-Diaxial Strain Steric repulsion between axial substituents on the spiro-rings.+2.0 to +5.0 kcal/molHigh-field shift in

NMR (shielding cone).
Anomeric Effect Orbital overlap (

) at the spiro-center.
-1.5 to -2.5 kcal/molBond length shortening (X-ray);

increase.

-Stacking
Interaction between the benzoate phenyl ring and adjacent

-systems.
-0.5 to -1.5 kcal/molUpfield shift of aromatic protons; Exciton coupling in CD.
Dipole Minimization Alignment of ring dipoles in spiro-heterocycles.VariableSolvent-dependent conformer population (DMSO vs

).

Computational Workflow: The "Virtual" Analysis

Before wet-lab analysis, a computational baseline is required to filter the conformational search space. We utilize a " funnel" approach, moving from low-cost mechanics to high-level DFT.

Protocol 1: In Silico Conformational Search
  • Force Field Sampling:

    • Generate conformers using the OPLS4 or MMFF94s force field.

    • Critical Step: Set the energy window to 5.0 kcal/mol to capture high-energy intermediates that might be populated at room temperature.

    • Spiro-Constraint: Ensure the spiro-center chirality is fixed; search both diastereomers (

      
       vs 
      
      
      
      ) separately.
  • DFT Optimization:

    • Optimize the lowest 20 conformers using B3LYP-D3(BJ)/6-31G(d) in the gas phase. The D3 dispersion correction is mandatory to account for intramolecular

      
      -
      
      
      
      interactions involving the benzoate group.
    • Refine energies using a solvent model (SMD) matching your NMR solvent (usually

      
      ).
      
  • Boltzmann Weighting:

    • Calculate the Boltzmann population (

      
      ) for each conformer at 298 K.
      
    • Validation: If the lowest energy conformer represents <60% of the population, your NMR spectra will be a time-averaged dynamic system.

CompWorkflow Start Input Structure (Spiro-Benzoate) MM Monte Carlo / MD Search (OPLS4 / MMFF94s) Start->MM Filter Energy Filter (< 5 kcal/mol) MM->Filter DFT_Opt Geometry Opt (B3LYP-D3/6-31G*) Filter->DFT_Opt Freq Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq (Transition State) Solvation Single Point Energy (SMD Solvation Model) Freq->Solvation Minima Only Boltzmann Boltzmann Weighting (Population Analysis) Solvation->Boltzmann Output Predicted NMR/CD Spectra Boltzmann->Output

Figure 1: Computational "Funnel" for Spiro-Conformational Analysis. Note the feedback loop for imaginary frequencies.

Experimental Validation: NMR Spectroscopy

NMR analysis of spiro-benzoates is complicated by the quaternary carbon, which breaks spin systems. The goal is to establish Relative Stereochemistry (Cis vs. Trans relative to the spiro rings).

Protocol 2: The "Anchor Point" Strategy

Objective: Link the two orthogonal rings across the "silent" spiro-carbon.

  • Sample Preparation: Dissolve 5-10 mg of the compound in

    
     (0.6 mL). If peaks are broad (indicating coalescence), cool to 253 K to freeze the conformation.
    
  • The HMBC Bridge:

    • Run a long-range

      
       HMBC experiment optimized for 8 Hz coupling.
      
    • Target: Look for correlations from protons

      
       to the spiro center on Ring A to the quaternary spiro-carbon (
      
      
      
      ), and from protons on Ring B to the same
      
      
      . This confirms the connectivity.
  • NOESY/ROESY Triangulation:

    • Use 1D-NOE (more sensitive than 2D) to irradiate the ortho-protons of the benzoate ring.

    • Observation: If the benzoate is in a pseudo-axial position, you will see NOE enhancement of the axial protons on the opposing spiro-ring.

    • Artifact Warning: Avoid COSY artifacts in NOESY spectra by using a mixing time (

      
      ) of 500-800 ms for small molecules, or use ROESY if the molecular weight is 800-1200 Da.
      
Table 2: Diagnostic NMR Signals for Spiro-Benzoates
Structural FeatureNMR ExperimentDiagnostic SignalInterpretation
Relative Stereochem 1D-NOESYBenzoate-H(ortho)

Ring B-H(ax)
Benzoate is on the same face as Ring B protons (Cis).
Ring Pucker

Coupling

(10-12 Hz) vs

(2-5 Hz)
Determines Chair vs. Boat conformation of the spiro-rings.
Benzoate Rotation VT-NMRPeak sharpening at low T (-40°C)Restricted rotation of the benzoate group due to steric clash.
Spiro-Connectivity HMBC

across spiro-C
Confirms the quaternary center integrity.

Absolute Configuration: The Exciton Chirality Method

This is the most powerful tool for spiro-fused benzoates. Because the benzoate group is a strong chromophore (


 transition at ~230 nm), it can be used to determine absolute configuration without X-ray crystallography.

The Principle: If the molecule contains two benzoates (or one benzoate and another chromophore like a double bond or ketone) in a chiral orientation, their electric transition dipole moments couple.

  • Positive Cotton Effect: The dipole moments form a clockwise screw sense.

  • Negative Cotton Effect: The dipole moments form a counter-clockwise screw sense.

Protocol 3: ECD Analysis
  • UV-Vis Scan: Measure the UV spectrum in Acetonitrile or Methanol. Identify the

    
     of the benzoate charge transfer band (typically 220-240 nm).
    
  • CD Measurement: Collect the CD spectrum in the same solvent.

  • Interpretation:

    • Compare the experimental CD curve with the Boltzmann-weighted calculated CD curve (from Section 3).

    • Rule of Thumb: If the experimental spectrum shows a "bisignate" curve (a peak and a trough centered at the UV

      
      ), exciton coupling is present.
      
    • Clockwise (+): Positive first (longer wavelength), Negative second.

    • Counter-Clockwise (-): Negative first, Positive second.

NMRLogic Start Unknown Stereochem (Spiro-Benzoate) NOE NOESY Experiment (Irradiate Benzoate-H) Start->NOE Signal NOE Signal Observed on Ring B? NOE->Signal Cis Assignment: Cis-Relationship Signal->Cis Yes Trans Assignment: Trans-Relationship Signal->Trans No CD_Step Perform ECD (Exciton Chirality) Cis->CD_Step Trans->CD_Step Bisignate Bisignate Curve? CD_Step->Bisignate Abs_Config Absolute Config Defined (R/S) Bisignate->Abs_Config Yes (+/- or -/+) Conf_Flex Conformational Flexibility Issue Bisignate->Conf_Flex No (Single Band)

Figure 2: Logic Tree for Stereochemical Assignment. Note that ECD is used to confirm absolute configuration after relative stereochemistry is established via NMR.

X-Ray Crystallography: The Gold Standard & Its Trap

While X-ray diffraction (XRD) provides unambiguous 3D structure, it comes with a caveat for spiro-benzoates.

  • The Trap: Crystal packing forces can distort the torsion angle of the benzoate ester. The conformation seen in the crystal may differ from the bioactive conformation in solution.

  • The Solution: Always overlay the X-ray structure with your solution-phase DFT calculated structure. If the Root Mean Square Deviation (RMSD) of the heavy atoms is > 0.5 Å, rely on the NMR/DFT data for solution-phase behavior.

References

  • Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews, 36(6), 914-931.

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Computational chemistry as a reliable tool for the structural elucidation of natural products. The Journal of Organic Chemistry, 80(24), 12569-12589.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Stephens, P. J., Harada, N., & Chabalowski, C. F. (2010). Determination of Absolute Configurations of Chiral Molecules using Ab Initio Time-Dependent Density Functional Theory Calculations of Optical Rotation. Journal of Organic Chemistry, 67, 4762.

Foundational

An In-depth Technical Guide on the Safe Handling and Toxicity Profile of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Preamble: Navigating the Safety Landscape of a Novel Spirocyclic Compound To the researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities int...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Safety Landscape of a Novel Spirocyclic Compound

To the researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into your workflows is a constant. 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a compound with significant potential in medicinal chemistry and organic synthesis, represents one such entity.[1][2] While comprehensive toxicological data for this specific molecule is not yet publicly available, a robust safety protocol can be constructed through a careful analysis of its constituent moieties and structurally related compounds. This guide is designed to provide a deep, scientifically-grounded framework for the safe handling, storage, and disposal of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, ensuring the well-being of laboratory personnel and the integrity of your research. Our approach is rooted in the principle of "as low as reasonably practicable" (ALARP) for exposure, treating the compound with the caution it deserves as a potentially hazardous, under-characterized substance.

Chemical Identity and Structural Considerations

  • IUPAC Name: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

  • Molecular Formula: C₁₅H₁₈O₄

  • Molecular Weight: 262.30 g/mol

  • CAS Number: Not broadly available, indicating its status as a relatively novel research chemical.

The structure of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is characterized by a spirocyclic core, specifically a 1,4-dioxaspiro[4.5]decane moiety, with a benzoate group attached at the 8-position. This spirocyclic system is a common feature in various biologically active molecules and synthetic intermediates.[1][3][4][5] The presence of the benzoate ester introduces functionalities that may influence its metabolic profile and toxicological properties.

Extrapolated Hazard Identification and Risk Assessment

In the absence of direct toxicological data for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, we must infer potential hazards from its precursors and related structures, most notably 1,4-Dioxaspiro[4.5]decan-8-one.

Summary of Potential Hazards:

Hazard CategoryExtrapolated Risk for 1,4-Dioxaspiro[4.5]decan-8-yl benzoateBasis for Extrapolation (from related compounds)
Acute Toxicity (Oral) May be harmful if swallowed.Based on data for related spirocyclic compounds and general principles of organic esters.[6]
Acute Toxicity (Dermal) May cause skin irritation upon prolonged or repeated contact.Precursors and related compounds are known skin irritants.[7][8]
Acute Toxicity (Inhalation) May cause respiratory irritation if inhaled as a dust or aerosol.The precursor, 1,4-dioxaspiro[4.5]decan-8-one, is reported to cause respiratory irritation.[8]
Eye Irritation Causes serious eye irritation.This is a consistent finding for the precursor 1,4-dioxaspiro[4.5]decan-8-one.[7][8]
Genotoxicity & Carcinogenicity No data available. Should be handled as a compound with unknown long-term effects.While the parent 1,4-dioxane is a weak genotoxin and a tumor promoter at high doses, the toxicological profile of this complex spirocyclic derivative is unknown.[9]

Logical Framework for Risk Assessment:

Caption: Logical flow for assessing the risk of an under-characterized compound.

Mandatory Exposure Controls and Personal Protective Equipment (PPE)

Given the identified potential hazards, a stringent set of exposure controls is non-negotiable. The primary principle is to create multiple barriers between the researcher and the chemical.

Engineering Controls:

  • Chemical Fume Hood: All handling of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to mitigate inhalation exposure.[10]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[11][7]

Personal Protective Equipment (PPE):

This is the last line of defense and must be worn at all times when handling the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when there is a risk of splashing.[11][7][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound.[11][7][10]

  • Skin and Body Protection: A lab coat must be worn and kept buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.[11][7][10]

  • Respiratory Protection: While a fume hood is the primary control, if for any reason work must be performed outside of a hood where aerosolization is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. This decision should be made in consultation with an industrial hygienist.[7]

Caption: Hierarchy of controls for safe handling.

Standard Operating Procedures for Handling and Storage

Adherence to a strict protocol is essential for minimizing risk.

Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust. If the compound is a fine powder, consider using a glove bag for added containment during weighing.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces in the fume hood. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after any handling procedure, even if gloves were worn.[6][11] Do not eat, drink, or smoke in the laboratory.[6]

Storage Protocol:

  • Container: Store in a tightly sealed, clearly labeled container.[11][10]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][7]

  • Temperature: While some related compounds recommend storage at -20°C, ambient temperature storage may be sufficient unless otherwise specified by the supplier.[10] However, for long-term stability of a novel ester, refrigerated storage is a prudent choice.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[7][10]
Inhalation Remove the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

Accidental Release Measures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[10]

  • Collect: Carefully sweep up the absorbed material and place it in a sealed, labeled container for chemical waste disposal.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate laboratory safety personnel.

Waste Disposal

All waste containing 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.[11][10]

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is paramount in a research setting. While direct toxicological data may be sparse, a robust safety framework can be effectively implemented by leveraging data from analogous structures and adhering to fundamental principles of chemical hygiene and exposure control. This guide provides the technical foundation for such a framework. However, it is the unwavering commitment of each researcher to a culture of safety that ultimately ensures a secure and productive research environment.

References

  • An updated evaluation of the carcinogenic potential of 1,4-dioxane. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate: A Detailed Guide for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a valuable intermediate in medicinal chemistry and materials science. The synthetic route detailed h...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a valuable intermediate in medicinal chemistry and materials science. The synthetic route detailed herein is a robust three-step process commencing with commercially available starting materials. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed protocol but also insights into the rationale behind the experimental choices and methodologies.

Introduction

The 1,4-dioxaspiro[4.5]decane scaffold is a key structural motif in a variety of biologically active molecules and functional materials. Its rigid spirocyclic system allows for the precise three-dimensional positioning of functional groups, a critical aspect in the design of targeted therapeutics. The title compound, 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, serves as a versatile intermediate, enabling further synthetic elaborations. This guide presents a reliable and reproducible three-step synthesis: (1) the ketalization of 1,4-cyclohexanedione with ethylene glycol to form the spiroketone precursor, (2) the selective reduction of the ketone to the corresponding secondary alcohol, and (3) the final esterification of the alcohol with benzoyl chloride to yield the target benzoate ester.

Overall Synthetic Scheme

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is accomplished through the following three-step reaction sequence:

Synthetic_Scheme cluster_0 Step 1: Ketalization cluster_1 Step 2: Reduction cluster_2 Step 3: Esterification 1,4-Cyclohexanedione Ketone 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Cyclohexanedione->Ketone Ethylene Glycol, Acid Catalyst Ethylene_Glycol Ketone_reduction 1,4-Dioxaspiro[4.5]decan-8-one Alcohol 1,4-Dioxaspiro[4.5]decan-8-ol Alcohol_esterification 1,4-Dioxaspiro[4.5]decan-8-ol Ketone_reduction->Alcohol NaBH4, MeOH Final_Product 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Alcohol_esterification->Final_Product Benzoyl Chloride, Pyridine

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The initial step involves the protection of one of the carbonyl groups of 1,4-cyclohexanedione as a ketal using ethylene glycol. This selective monoketalization is a crucial transformation to differentiate the two ketone functionalities for subsequent reactions.[1] The use of an acid catalyst facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethylene glycol.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,4-Cyclohexanedione≥98%Sigma-Aldrich-
Ethylene GlycolAnhydrous, ≥99.8%Sigma-Aldrich-
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Sigma-AldrichCatalyst
TolueneAnhydrous, ≥99.8%Sigma-AldrichSolvent
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution-For work-up
BrineSaturated aqueous solution of NaCl-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-AldrichDrying agent
Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (approx. 2 mL per mmol of 1,4-cyclohexanedione).

  • Reaction: Heat the reaction mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the ketal. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.[3]

Characterization of 1,4-Dioxaspiro[4.5]decan-8-one
  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃): δ 4.02 (s, 4H), 2.50 (t, J = 6.8 Hz, 4H), 2.01 (t, J = 6.8 Hz, 4H).[4]

  • ¹³C NMR (CDCl₃): δ 208.2, 107.8, 64.6, 38.0, 34.6.

  • IR (KBr, cm⁻¹): 2960, 2890, 1715 (C=O), 1150, 1080.[5]

  • Mass Spectrum (EI, m/z): 156 [M]⁺.[6]

Part 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol

The second step is the reduction of the ketone functionality in 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups like esters.[7] The reaction is typically carried out in a protic solvent such as methanol or ethanol, which also serves as the proton source for the resulting alkoxide intermediate.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,4-Dioxaspiro[4.5]decan-8-oneAs synthesized in Part 1--
Sodium Borohydride (NaBH₄)≥98%Sigma-AldrichReducing agent
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-AldrichSolvent
Deionized Water--For quenching
1 M Hydrochloric Acid (HCl)Aqueous solution-For work-up
Dichloromethane (DCM)≥99.8%Sigma-AldrichExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)-Sigma-AldrichDrying agent
Experimental Protocol
  • Reaction Setup: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Acidify the mixture to pH ~6 with 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ol, which is often a colorless oil or a low-melting solid.[9]

Characterization of 1,4-Dioxaspiro[4.5]decan-8-ol
  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR (CDCl₃): δ 3.95 (s, 4H), 3.80-3.70 (m, 1H), 1.90-1.70 (m, 4H), 1.65-1.50 (m, 4H), 1.45 (br s, 1H, OH).[10]

  • ¹³C NMR (CDCl₃): δ 109.1, 68.9, 64.2, 34.9, 31.8.[9]

  • IR (thin film, cm⁻¹): 3400 (br, O-H), 2940, 2870, 1150, 1090.[9]

  • Mass Spectrum (EI, m/z): 158 [M]⁺.[9]

Part 3: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

The final step is the esterification of 1,4-Dioxaspiro[4.5]decan-8-ol with benzoyl chloride. The Schotten-Baumann reaction conditions, employing a base such as pyridine, are well-suited for this transformation. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,4-Dioxaspiro[4.5]decan-8-olAs synthesized in Part 2--
Benzoyl Chloride≥99%Sigma-AldrichAcylating agent
PyridineAnhydrous, ≥99.8%Sigma-AldrichBase and catalyst
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent
1 M Hydrochloric Acid (HCl)Aqueous solution-For work-up
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution-For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)-Sigma-AldrichDrying agent
Experimental Protocol

Esterification_Workflow Start Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol and Pyridine in DCM Cool Cool to 0 °C Start->Cool Add_Benzoyl_Chloride Add Benzoyl Chloride dropwise Cool->Add_Benzoyl_Chloride Warm_to_RT Warm to Room Temperature and Stir Add_Benzoyl_Chloride->Warm_to_RT Monitor_TLC Monitor by TLC Warm_to_RT->Monitor_TLC Workup Aqueous Work-up: 1. Wash with 1M HCl 2. Wash with sat. NaHCO₃ 3. Wash with Brine Monitor_TLC->Workup Dry_and_Concentrate Dry over Na₂SO₄ and Concentrate Workup->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify

Figure 2: Esterification experimental workflow.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C.

  • Esterification: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution. After the addition, allow the reaction to warm to room temperature and continue stirring until the starting alcohol is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the pure 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Expected Characterization of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate
  • Appearance: Expected to be a colorless oil or a white solid.

  • ¹H NMR (CDCl₃):

    • δ 8.10-8.00 (m, 2H, Ar-H ortho to C=O)

    • δ 7.60-7.50 (m, 1H, Ar-H para to C=O)

    • δ 7.50-7.40 (m, 2H, Ar-H meta to C=O)

    • δ 5.10-5.00 (m, 1H, -CH-O-C=O)

    • δ 4.00 (s, 4H, -O-CH₂-CH₂-O-)

    • δ 2.10-1.70 (m, 8H, cyclohexyl protons)

  • ¹³C NMR (CDCl₃):

    • δ 166.5 (C=O, ester)

    • δ 133.0 (Ar-C para)

    • δ 130.5 (Ar-C ipso)

    • δ 129.7 (Ar-C ortho)

    • δ 128.4 (Ar-C meta)

    • δ 108.5 (spiro C)

    • δ 72.0 (-CH-O-)

    • δ 64.3 (-O-CH₂-CH₂-O-)

    • δ 32.0-30.0 (cyclohexyl CH₂)

  • IR (thin film, cm⁻¹):

    • ~3060 (Ar C-H stretch)

    • ~2950, 2870 (Aliphatic C-H stretch)

    • ~1720 (C=O stretch, ester)

    • ~1270, 1110 (C-O stretch)

  • Mass Spectrum (EI, m/z): Expected molecular ion at 262 [M]⁺, and a prominent fragment at m/z 105 (benzoyl cation).

Concluding Remarks

This guide provides a detailed and scientifically grounded protocol for the three-step synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. By following these procedures and paying close attention to the experimental details, researchers can reliably produce this valuable synthetic intermediate. The characterization data provided for the intermediates and the expected data for the final product will aid in confirming the identity and purity of the synthesized compounds.

References

  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. BenchChem.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR. ChemicalBook.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). 1,4-dioxa-spiro[4.5]decan-8-ol(22428-87-1) 1 h nmr. ChemicalBook.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8)IR1. ChemicalBook.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note & Protocol: Selective Reduction of the Ketone in Ethyl 4-(4-oxocyclohexyl)
  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017, July 31). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
  • MDPI. (2025, May 23). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI.
  • ChemicalBook. (n.d.). 1 4-dioxa-8-azaspiro(4.5)decane(42899-11-6) 1 h nmr. ChemicalBook.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube.
  • PubChemLite. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. PubChemLite.
  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 15).
  • BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. BenchChem.
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  • CymitQuimica. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-. CymitQuimica.
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Application

benzoylation procedure for 1,4-dioxaspiro[4.5]decan-8-ol

Application Note: Selective Benzoylation of 1,4-Dioxaspiro[4.5]decan-8-ol Executive Summary This guide details the protocol for the benzoylation of 1,4-dioxaspiro[4.5]decan-8-ol (CAS: 22428-87-1). This substrate presents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Benzoylation of 1,4-Dioxaspiro[4.5]decan-8-ol

Executive Summary

This guide details the protocol for the benzoylation of 1,4-dioxaspiro[4.5]decan-8-ol (CAS: 22428-87-1). This substrate presents a specific chemoselective challenge: functionalizing a secondary alcohol while preserving an acid-labile cyclic ketal (spiro-1,3-dioxolane) protecting group.

Standard esterification workups often utilize dilute HCl to remove nitrogenous bases; however, this approach poses a high risk of deprotecting the ketal to the parent ketone (1,4-cyclohexanedione derivative). This protocol utilizes a buffered workup strategy and nucleophilic catalysis to ensure high yield (>90%) and structural integrity.

Chemical Strategy & Mechanism

Substrate Analysis
  • Target: 1,4-dioxaspiro[4.5]decan-8-ol.[1][2][3]

  • Functional Groups: Secondary hydroxyl (nucleophile), Ethylene glycol ketal (acid-sensitive electrophile).

  • Reagent: Benzoyl Chloride (BzCl).[4][5]

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Base: Triethylamine (Et

    
    N) or Pyridine.[5]
    
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The addition of DMAP accelerates the reaction by forming a highly electrophilic N-acylpyridinium intermediate, which is more reactive toward the secondary alcohol than the free acid chloride.

BenzoylationMechanism BzCl Benzoyl Chloride Inter1 N-Benzoylpyridinium Salt (Active) BzCl->Inter1 + DMAP DMAP DMAP (Catalyst) DMAP->Inter1 Tetra Tetrahedral Intermediate Inter1->Tetra + Substrate Substrate 1,4-Dioxaspiro [4.5]decan-8-ol Substrate->Tetra Tetra->DMAP Regenerated Product Benzoate Ester (Product) Tetra->Product Collapse BaseH Base·HCl Tetra->BaseH Scavenged by Et3N

Figure 1: DMAP-catalyzed benzoylation mechanism avoiding acidic intermediates.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[6][7]Role
1,4-dioxaspiro[4.5]decan-8-ol 158.191.0Substrate
Benzoyl Chloride (BzCl) 140.571.2Acylating Agent
Triethylamine (Et

N)
101.191.5Acid Scavenger
DMAP 122.170.05Nucleophilic Catalyst
Dichloromethane (DCM) -SolventAnhydrous (0.2 M)
Step-by-Step Procedure

Step 1: Preparation (0 min)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Cool under nitrogen/argon atmosphere.

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-ol (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

Step 2: Base Addition (10 min)

  • Add Triethylamine (1.5 equiv) and DMAP (0.05 equiv) to the stirring solution.

  • Cool the mixture to 0 °C using an ice bath. Note: Cooling is critical to control the exotherm upon BzCl addition.

Step 3: Acylation (30-60 min)

  • Add Benzoyl Chloride (1.2 equiv) dropwise via syringe over 5-10 minutes.

  • Observation: A white precipitate (Et

    
    N·HCl) will form immediately.
    
  • Allow the reaction to warm to room temperature (20-25 °C) and stir for 2–4 hours.

  • TLC Monitoring: Silica gel, 30% EtOAc/Hexane. Stain with PMA or Anisaldehyde (UV active product, but starting material is not UV active).

Step 4: Quench (End of Reaction)

  • Once starting material is consumed, add saturated NaHCO

    
      (aqueous) to the reaction mixture and stir vigorously for 15 minutes. This hydrolyzes excess Benzoyl Chloride to Benzoate, which partitions into the aqueous phase.
    

Critical Workup: The "No-Acid" Strategy

Safety Warning: Do NOT use 1M HCl or other strong acids to remove the amine base. The ketal protecting group will hydrolyze at pH < 4.

Recommended Workup Workflow:

Workup Reaction Reaction Mixture (DCM + Product + Et3N·HCl) Quench Quench: Sat. NaHCO3 (Hydrolyzes excess BzCl) Reaction->Quench Sep Phase Separation Quench->Sep AqLayer Aqueous Layer (Benzoate salts, Et3N salts) Sep->AqLayer Discard OrgLayer Organic Layer (DCM) (Product + Residual Base) Sep->OrgLayer Wash1 Wash 1: Water (Removes bulk salts) OrgLayer->Wash1 Wash2 Wash 2: Sat. CuSO4 (Optional) (Complexes Pyridine/Amines) Wash1->Wash2 If Pyridine used Wash3 Wash 3: Brine (Drying) Wash1->Wash3 If Et3N used Wash2->Wash3 Dry Dry (Na2SO4) & Concentrate Wash3->Dry

Figure 2: Workup decision tree prioritizing ketal stability.

Purification:

  • If the product is an oil: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

  • If the product is a solid: Recrystallization from Ethanol or Hexane/EtOAc.

Quality Control & Analytics

TechniqueExpected SignalDiagnostic Note
1H NMR δ 4.8 - 5.2 ppm (1H, m) The proton on C-8 (attached to oxygen) shifts downfield from ~3.8 ppm (alcohol) to ~5.0 ppm (ester).
1H NMR δ 3.9 - 4.0 ppm (4H, s) The ethylene ketal protons should remain a singlet. Splitting or disappearance indicates hydrolysis.
1H NMR δ 7.4 - 8.1 ppm (5H, m) Appearance of aromatic benzoyl protons.
IR ~1715-1725 cm⁻¹ Strong Carbonyl (C=O) stretch of the ester.
IR Absence of ~3400 cm⁻¹ Disappearance of the broad O-H stretch.

Troubleshooting Guide

  • Problem: Loss of Ketal (Appearance of ketone peak ~1715 cm⁻¹ in IR alongside ester, or complex NMR).

    • Cause: Workup was too acidic or silica gel was too acidic.

    • Solution: Add 1% Triethylamine to the eluent during column chromatography to buffer the silica gel. Ensure no HCl was used in workup.

  • Problem: Incomplete Reaction.

    • Cause: Steric hindrance or wet solvent (BzCl hydrolysis).

    • Solution: Add an additional 0.5 equiv of BzCl and stir at 35 °C. Ensure solvent is anhydrous.

  • Problem: Pyridine/Et3N smell persists.

    • Solution: If avoiding acid washes, residual amine can be stubborn. Azeotrope with toluene on the rotovap (3x) to remove residual pyridine/Et3N.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive guide on acetal/ketal stability profiles). Link

  • Sano, T. (1999).[5] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144. (Protocol for accelerated benzoylation). Link

  • BenchChem. (2025).[8] 1,4-Dioxaspiro[4.5]decan-8-ol Technical Data. (Physical properties and stability data for the specific substrate).[6][7][8][9][10] Link

  • PubChem. (2025).[2][11] Compound Summary: 1,4-Dioxaspiro[4.5]decan-8-ol.[1][2][3] National Library of Medicine. Link

Sources

Method

Technical Application Note: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

Executive Summary Target Molecule: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate CAS Registry Number (Precursor): 4746-97-8 (Ketone) Application: This compound serves as a robustly protected intermediate in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate CAS Registry Number (Precursor): 4746-97-8 (Ketone) Application: This compound serves as a robustly protected intermediate in medicinal chemistry, specifically for functionalizing the 4-position of a cyclohexane ring while retaining a masked ketone. The benzoate moiety acts as a lipophilic protecting group or a crystallographic handle, while the spiro-dioxolane (ketal) protects the carbonyl from nucleophilic attack.

Core Synthesis Strategy: The synthesis follows a linear two-stage protocol starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one (also known as 1,4-cyclohexanedione monoethylene acetal).

  • Chemo-selective Reduction: Conversion of the ketone to the secondary alcohol using Sodium Borohydride (

    
    ).[1]
    
  • Esterification: Acylation of the resulting alcohol with Benzoyl Chloride (

    
    ) under basic conditions.
    

Strategic Retrosynthesis & Pathway Analysis

The primary challenge in this synthesis is maintaining the integrity of the acid-sensitive 1,3-dioxolane ring (ketal) during the workup and esterification phases.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) Step1 Reduction (NaBH4, MeOH, 0°C) Start->Step1 Hydride Addition Inter 1,4-Dioxaspiro[4.5]decan-8-ol (Intermediate Alcohol) Step1->Inter Workup (Weak Base) Step2 Esterification (BzCl, Pyridine, DMAP) Inter->Step2 Nucleophilic Acyl Subst. Final 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (Target) Step2->Final Purification

Figure 1: Linear synthetic pathway emphasizing the transition from ketone to benzoate ester.

Detailed Experimental Protocols

Protocol A: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

Objective: Reduce the ketone to a secondary alcohol without hydrolyzing the ketal. Stereochemical Note: This reduction typically yields a mixture of cis/trans isomers (axial/equatorial alcohol).


 generally favors the formation of the equatorial alcohol (thermodynamically more stable) in unhindered cyclohexanones.
Reagents & Materials
ComponentRoleEquiv.Notes
1,4-Dioxaspiro[4.5]decan-8-one Substrate1.0Commercially available
Sodium Borohydride (

)
Reducing Agent1.2Hygroscopic; handle rapidly
Methanol (MeOH) Solvent--Anhydrous preferred
Sat.[2]

Solution
Quench--Buffers pH to ~7
Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) and dissolve in MeOH (0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (1.2 equiv) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (30% EtOAc/Hexanes; stain with PMA or Anisaldehyde).

  • Quench: Cool back to 0°C. Carefully add saturated aqueous

    
     to quench excess borohydride.
    
    • Critical Check: Do not use HCl. Low pH (< 4) will hydrolyze the ketal back to the diketone.

  • Extraction: Concentrate under reduced pressure to remove MeOH. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Result: Yields 1,4-dioxaspiro[4.5]decan-8-ol as a viscous oil or low-melting solid. Proceed to Protocol B without extensive purification if purity >95%.

Protocol B: Benzoylation to 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Objective: Cap the secondary alcohol with a benzoate group. Mechanism: Nucleophilic acyl substitution via a pyridinium intermediate.

Reagents & Materials
ComponentRoleEquiv.Notes
Intermediate Alcohol Substrate1.0From Protocol A
Benzoyl Chloride (BzCl) Acylating Agent1.2Lachrymator; use in hood
Triethylamine (

)
Base2.0Scavenges HCl
DMAP Catalyst0.1Accelerates reaction
DCM (

)
Solvent--Anhydrous
Step-by-Step Methodology
  • Setup: Dissolve the intermediate alcohol (1.0 equiv) in anhydrous DCM (0.3 M) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Visual Cue: Precipitation of triethylamine hydrochloride salts indicates reaction progress.

  • Workup:

    • Dilute with DCM.[3]

    • Wash with saturated

      
       (removes excess BzCl as benzoate).
      
    • Wash with water.[1]

    • Avoid: Do not wash with 1M HCl to remove pyridine/amines, as this endangers the ketal. If amine removal is difficult, wash with dilute citric acid (pH ~5) rapidly.

  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography (Silica Gel; Gradient 5% -> 20% EtOAc in Hexanes).
    

Critical Process Parameters (CPP) & Troubleshooting

Decision Logic for Troubleshooting (DOT Visualization)

Troubleshooting Problem Low Yield or Impurity? Check1 Did Ketal Hydrolyze? Problem->Check1 Action1 Check Workup pH. Avoid strong acids (HCl). Check1->Action1 Yes (Diketone observed) Check2 Incomplete Esterification? Check1->Check2 No Action2 Increase DMAP load. Ensure BzCl quality (hydrolyzes in air). Check2->Action2 Yes (Alcohol remains)

Figure 2: Troubleshooting logic for common synthetic failures.

Key Stability Factors
  • Acetal Lability: The 1,3-dioxolane ring is stable to bases (

    
    , 
    
    
    
    ,
    
    
    ) but extremely sensitive to aqueous acid. Ensure all quench and wash steps maintain pH > 5.
  • Stereoisomers: The product will likely exist as a mixture of diastereomers (cis/trans benzoates). If a single isomer is required for crystallization studies, separation via HPLC or careful column chromatography is necessary after the esterification step.

References

  • Precursor Availability: 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8).[4][5][6] PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Reduction Protocol: Standard Sodium Borohydride reduction of cyclohexanone derivatives. Organic Syntheses, Coll.[7] Vol. 9, p.526 (1998). [Link]

  • Esterification Protocol: Steglich Esterification and standard Acyl Chloride coupling. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate as a Bifunctional Cyclohexane Scaffold

This guide serves as a comprehensive technical resource for the utilization of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76293-68-0) in advanced organic synthesis.[1][2] [1][2] Executive Summary 1,4-Dioxaspiro[4.5]dec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the utilization of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76293-68-0) in advanced organic synthesis.[1][2]

[1][2]

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-yl benzoate represents a critical "masked" intermediate in the synthesis of 4-substituted cyclohexanones.[1][2] Its structural value lies in the orthogonality of its protecting groups: the acid-labile ethylene ketal (protecting the ketone) and the base-labile benzoate ester (protecting the alcohol).[1][2] This orthogonality allows researchers to selectively manipulate either the C1 or C4 positions of the cyclohexane ring (C5 and C8 in spiro-nomenclature), making it indispensable for constructing complex pharmaceutical scaffolds, such as RXFP1 agonists and substituted spiro-cycles.[2]

Chemical Identity & Physical Properties[2][3][4][5][6]

PropertyData
IUPAC Name 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
CAS Number 76293-68-0
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.30 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Precursor 1,4-Dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1)
Stability Stable under ambient conditions; Store at 2-8°C

Strategic Synthesis Protocol

Rationale: The synthesis follows a linear reduction-protection sequence starting from commercially available 1,4-cyclohexanedione monoethylene acetal.[1][2] The choice of benzoyl protection over acetyl is deliberate: the benzoate chromophore facilitates UV detection during purification and offers superior crystallinity.[2]

Step 1: Reduction of the Ketone

Reaction: 1,4-Dioxaspiro[4.5]decan-8-one


 1,4-Dioxaspiro[4.5]decan-8-ol[1][2]
  • Setup: Charge a 3-neck round-bottom flask (RBF) with 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and Methanol (10 V). Cool to 0°C.[2][3]

  • Reagent Addition: Add Sodium Borohydride (NaBH₄) (0.6 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[2]

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexane; stain with Anisaldehyde).[2]

  • Workup: Quench with saturated NH₄Cl solution. Concentrate to remove MeOH.[2] Extract aqueous residue with DCM (3x).[2] Dry over Na₂SO₄ and concentrate.

  • Validation:

    
    H NMR should show the appearance of the methine proton at 
    
    
    
    3.8 ppm (multiplet).
Step 2: Benzoylation (Target Synthesis)

Reaction: 1,4-Dioxaspiro[4.5]decan-8-ol


 1,4-Dioxaspiro[4.5]decan-8-yl benzoate[1][2]
  • Setup: Dissolve the crude alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 V) under Nitrogen.

  • Base Addition: Add Triethylamine (TEA) (2.0 eq) and DMAP (0.1 eq). Cool to 0°C.[2][3]

  • Acylation: Dropwise add Benzoyl Chloride (1.2 eq). The reaction is exothermic; maintain internal temperature < 5°C.[2]

  • Completion: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove TEA), saturated NaHCO₃ (to remove benzoic acid), and brine.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Application Workflows: Selective Deprotection

The power of this intermediate lies in the ability to selectively expose functional groups.[2]

Pathway A: Ketal Hydrolysis (Acidic)

Objective: To generate 4-benzoyloxycyclohexanone for further ring functionalization.[1][2]

  • Reagents: 2N HCl / THF (1:1).

  • Conditions: Stir at RT for 4-18 hours.

  • Mechanism: The aqueous acid hydrolyzes the ketal while leaving the benzoate ester intact (benzoates are relatively stable to dilute aqueous acid at RT).[2]

  • Result: A ketone with a protected alcohol at the 4-position.[1][2][4][5]

Pathway B: Ester Hydrolysis (Basic)

Objective: To regenerate the alcohol while maintaining the ketal.[2]

  • Reagents: LiOH or K₂CO₃ / MeOH.[2]

  • Conditions: Stir at RT for 2 hours.

  • Mechanism: Saponification of the ester occurs rapidly.[2] The ketal is stable to basic conditions.[2]

  • Result: 1,4-Dioxaspiro[4.5]decan-8-ol.[1][2][6][7][8]

Visualizing the Divergent Pathways

G Start 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (Fully Protected) PathA_Cond Condition A: 2N HCl, THF, RT Start->PathA_Cond PathB_Cond Condition B: LiOH, MeOH, RT Start->PathB_Cond ProductA 4-Benzoyloxycyclohexanone (Ketone Exposed) PathA_Cond->ProductA Selective Ketal Hydrolysis ProductB 1,4-Dioxaspiro[4.5]decan-8-ol (Alcohol Exposed) PathB_Cond->ProductB Selective Ester Saponification

Caption: Divergent deprotection strategies allowing selective access to ketone or alcohol functionalities.[2]

Case Study: Synthesis of RXFP1 Agonists

In the development of Relaxin Family Peptide Receptor 1 (RXFP1) agonists, the cyclohexane ring serves as a critical spacer.[2]

Protocol Abstract:

  • Starting Material: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is used as the electrophile or scaffold.[1][2]

  • Transformation: The intermediate is subjected to acidic hydrolysis (HCl/MeOH) to remove the ketal.[2]

  • Reductive Amination: The resulting ketone (4-benzoyloxycyclohexanone) undergoes reductive amination with a substituted amine (e.g., using NaBH(OAc)₃).[2]

  • Stereocontrol: The bulky benzoate group at C4 influences the hydride attack, often favoring cis-selectivity relative to the benzoate (equatorial attack).[2]

Why this matters: Direct reductive amination on the unprotected 4-hydroxycyclohexanone often leads to complex mixtures and solubility issues.[1][2] The benzoate improves lipophilicity (easing purification) and locks the conformation.[2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Benzoylation Wet reagents; Alcohol is hygroscopic.[1][2]Azeotrope the alcohol with Toluene before reaction.[2] Use anhydrous DCM.[2]
Ketal Loss during Workup Acidic workup was too harsh or prolonged.[2]When washing with HCl (to remove TEA), keep contact time short and cold (<5°C). Use Citric Acid instead of HCl for milder buffering.[2]
Ester Migration Basic conditions during deprotection.Avoid strong bases if ketal stability is the goal; use K₂CO₃/MeOH rather than NaOH/Reflux.[2]
Incomplete Ketal Hydrolysis pH not low enough; biphasic system.Ensure THF/Water ratio allows miscibility (add more THF or Acetone).[2] Heat to 40°C if necessary.

References

  • Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor): ChemicalBook. "1,4-Dioxaspiro[4.5]decan-8-one synthesis." Accessed October 26, 2023.

  • Application in RXFP1 Agonists: Google Patents. "WO2023077040A1 - Rxfp1 agonists."[1][2][9] Published May 2023.[2]

  • General Properties and Safety: National Institute of Standards and Technology (NIST).[2] "1,4-Dioxaspiro[4.5]decane."[1][2][6][7][10][8][11][12]

  • Benzoylation Methodologies: Thieme Connect.[2] "Facile Synthesis of N-Substituted Amides... and 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate synthesis."

Sources

Method

Application Note &amp; Scale-Up Protocol: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Production

Abstract This document provides a comprehensive guide for the synthesis and scale-up of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a key intermediate in the development of various biologically active molecules. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and scale-up of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a key intermediate in the development of various biologically active molecules. The protocol details a two-step synthetic route commencing with the ketalization of 1,4-cyclohexanedione to form 1,4-Dioxaspiro[4.5]decan-8-one, followed by esterification to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and critical safety considerations for transitioning from laboratory to pilot-scale production.

Introduction and Scope

1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a valuable building block in medicinal chemistry, often incorporated into novel therapeutic agents. The spiroketal moiety can impart unique conformational constraints and physicochemical properties to a molecule, potentially enhancing its biological activity and pharmacokinetic profile.[1] This application note outlines a robust and scalable protocol for its production, addressing the common challenges associated with ketal formation and esterification reactions on a larger scale.

The protocol is divided into two main stages:

  • Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

  • Stage 2: Esterification to 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Emphasis is placed on process safety, reaction optimization, and purification strategies to ensure high yield and purity of the final product.

Scientific Principles and Rationale

The synthetic strategy is based on well-established chemical transformations. The initial step involves the protection of one of the ketone functionalities of 1,4-cyclohexanedione as a cyclic ketal using ethylene glycol.[2] This selective protection is crucial for the subsequent esterification step. The esterification is a classic Fischer-Speier reaction, where the alcohol (1,4-Dioxaspiro[4.5]decan-8-ol, formed in situ from the reduction of the ketone) reacts with benzoic acid in the presence of an acid catalyst.[3]

Ketalization

The formation of the spiroketal is an equilibrium-driven process. To drive the reaction to completion, the removal of water is essential.[4] On a laboratory scale, a Dean-Stark apparatus is commonly employed. For larger scale operations, azeotropic distillation with a suitable solvent like toluene is an effective strategy. The choice of an acid catalyst is also critical; while strong mineral acids like sulfuric acid are effective, they can be corrosive and lead to side reactions.[5] Milder catalysts such as p-toluenesulfonic acid (p-TSA) are often preferred for better control and selectivity.

Esterification

The esterification of the remaining carbonyl group to the corresponding benzoate ester is achieved through reaction with benzoic acid. This reaction is also acid-catalyzed and reversible.[6] To maximize the yield of the ester, an excess of one of the reactants (typically the more cost-effective one) can be used, or the water formed during the reaction can be removed.[7]

Scale-Up Protocol

Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This stage focuses on the selective monoketalization of 1,4-cyclohexanedione.

Workflow Diagram

Stage_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Charge_Reactor Charge Reactor with 1,4-Cyclohexanedione, Ethylene Glycol, Toluene Add_Catalyst Add p-TSA Charge_Reactor->Add_Catalyst Stir Heat_Reflux Heat to Reflux with Water Removal (Dean-Stark) Add_Catalyst->Heat_Reflux Monitor_Reaction Monitor by GC-MS Heat_Reflux->Monitor_Reaction Sample periodically Cool_Reaction Cool to Room Temp. Monitor_Reaction->Cool_Reaction When complete Neutralize Neutralize with Sat. NaHCO3 (aq) Cool_Reaction->Neutralize Separate_Phases Separate Organic and Aqueous Phases Neutralize->Separate_Phases Wash_Organic Wash Organic Phase with Brine Separate_Phases->Wash_Organic Dry_Organic Dry over Na2SO4 Wash_Organic->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate

Caption: Workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Materials and Equipment
Reagent/EquipmentQuantity (for 1 kg scale)Supplier/Grade
1,4-Cyclohexanedione1.00 kg (8.92 mol)≥98%
Ethylene Glycol553 g (8.92 mol, 1.0 eq)≥99%
p-Toluenesulfonic Acid85 g (0.45 mol, 0.05 eq)Monohydrate
Toluene5.0 LAnhydrous
Saturated NaHCO₃ solution2.0 L
Brine2.0 L
Anhydrous Na₂SO₄500 g
20 L Jacketed Reactor1
Dean-Stark Apparatus1
Overhead Stirrer1
Heating/Cooling Circulator1
Experimental Procedure
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a Dean-Stark trap. Purge the reactor with nitrogen.

  • Charging Reagents: Charge the reactor with 1,4-cyclohexanedione (1.00 kg, 8.92 mol), ethylene glycol (553 g, 8.92 mol), and toluene (5.0 L).

  • Catalyst Addition: With stirring, add p-toluenesulfonic acid monohydrate (85 g, 0.45 mol).

  • Reaction: Heat the mixture to reflux (approximately 110-115 °C). Collect the water azeotropically in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add saturated sodium bicarbonate solution (2.0 L) to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine (2.0 L).

    • Dry the organic layer over anhydrous sodium sulfate (500 g).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1,4-Dioxaspiro[4.5]decan-8-one can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/toluene).[8]

Stage 2: Esterification to 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

This stage involves the esterification of the intermediate ketone.

Workflow Diagram

Stage_2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Charge_Reactor Charge Reactor with 1,4-Dioxaspiro[4.5]decan-8-one, Benzoic Acid, Toluene Add_Catalyst Add Sulfuric Acid Charge_Reactor->Add_Catalyst Stir Heat_Reflux Heat to Reflux with Water Removal Add_Catalyst->Heat_Reflux Monitor_Reaction Monitor by HPLC Heat_Reflux->Monitor_Reaction Sample periodically Cool_Reaction Cool to Room Temp. Monitor_Reaction->Cool_Reaction When complete Quench Quench with Water Cool_Reaction->Quench Neutralize Neutralize with 10% NaOH (aq) Quench->Neutralize Separate_Phases Separate Phases Neutralize->Separate_Phases Wash_Organic Wash Organic Phase with Brine Separate_Phases->Wash_Organic Dry_Organic Dry over MgSO4 Wash_Organic->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for the esterification to 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Materials and Equipment
Reagent/EquipmentQuantity (for 1 kg scale)Supplier/Grade
1,4-Dioxaspiro[4.5]decan-8-one1.00 kg (6.40 mol)≥98%
Benzoic Acid858 g (7.04 mol, 1.1 eq)≥99%
Sulfuric Acid31.4 g (0.32 mol, 0.05 eq)Concentrated
Toluene6.0 LAnhydrous
10% Sodium Hydroxide solutionAs needed for neutralization
Brine2.0 L
Anhydrous MgSO₄500 g
Silica Gel (for chromatography)As needed230-400 mesh
20 L Jacketed Reactor1
Overhead Stirrer1
Heating/Cooling Circulator1
Experimental Procedure
  • Reactor Setup: Use the same reactor setup as in Stage 1.

  • Charging Reagents: Charge the reactor with 1,4-Dioxaspiro[4.5]decan-8-one (1.00 kg, 6.40 mol), benzoic acid (858 g, 7.04 mol), and toluene (6.0 L).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (31.4 g, 0.32 mol) to the stirred mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and remove water azeotropically.

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water (2.0 L).

    • Neutralize the mixture by adding 10% aqueous sodium hydroxide solution until the pH of the aqueous layer is ~7-8.[9]

    • Separate the layers and wash the organic layer with brine (2.0 L).

    • Dry the organic layer over anhydrous magnesium sulfate (500 g).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1,4-Dioxaspiro[4.5]decan-8-yl benzoate as a pure solid.

Safety Considerations

General Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Perform all operations in a well-ventilated fume hood.[10]

  • Have an emergency plan and access to a safety shower and eyewash station.

Specific Hazards:

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Sulfuric Acid: Extremely corrosive and causes severe burns.[6] Handle with extreme care and add slowly to the reaction mixture to control the exotherm.

  • Pressure Build-up: Esterification reactions can generate water vapor, potentially leading to pressure build-up in a closed system. Ensure the reactor is properly vented.

  • Thermal Runaway: Monitor the reaction temperature closely, especially during the addition of the catalyst. Use a lab jack to easily remove the heating source in case of an uncontrolled exotherm.[11]

Scale-Up Specific Safety:

  • When scaling up a reaction for the first time, it is crucial to perform a thorough risk assessment.[11]

  • Do not scale up a reaction by more than a factor of three to five at a time.[11]

  • Be aware that heat transfer is less efficient on a larger scale, increasing the risk of thermal runaway. Ensure adequate cooling capacity.

  • Even well-established reactions can pose new hazards when performed with different substrates or on a larger scale.[12]

Analytical Characterization

The purity and identity of the intermediate and final product should be confirmed by appropriate analytical techniques:

TechniquePurposeExpected Results for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
¹H NMRStructural elucidationCharacteristic peaks for the spiroketal protons, the cyclohexyl ring protons, and the aromatic protons of the benzoate group.
¹³C NMRConfirmation of carbon skeletonSignals corresponding to the spiroketal carbon, the carbonyl carbon of the ester, and the aromatic carbons.
GC-MSPurity assessment and mass confirmationA single major peak with the expected molecular ion.[13]
HPLCPurity assessmentA single major peak with a consistent retention time.[14]
FT-IRFunctional group identificationCharacteristic absorptions for the C=O stretch of the ester and the C-O stretches of the ketal and ester.

Conclusion

This application note provides a detailed and scalable protocol for the production of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently synthesize this valuable intermediate in sufficient quantities for further investigation and development. The provided rationale for each step and the emphasis on process control are intended to facilitate a smooth transition from laboratory to pilot-scale production.

References

  • SmartLabs. (n.d.). Esterification.
  • Google Patents. (2016). US20160068655A1 - Integrated process for the production of benzoate plasticizers.
  • Filo. (2025). Name two safety measures necessary for the preparation of an ester.
  • University of Illinois. (2019). Scale-up Reactions. Division of Research Safety.
  • University of Minnesota. (2020). Detonation during Fischer esterification.
  • chymist.com. (n.d.). ESTERS.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis.
  • EPO. (2020). Patent 2609068 - PROCESSES FOR THE PRODUCTION OF ESTERS.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Google Patents. (n.d.). US5917059A - Preparation of cyclic acetals or ketals.
  • Wikipedia. (n.d.). Spiroketals.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane.

Sources

Application

Application Note: A Detailed Mechanistic Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

Abstract This technical guide provides a comprehensive overview of the synthetic pathway and reaction mechanisms for the formation of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This compound incorporates a spiroketal moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and reaction mechanisms for the formation of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This compound incorporates a spiroketal moiety, a privileged scaffold in numerous biologically active natural products, and a benzoate ester, a common functional group in medicinal chemistry.[1][2] The synthesis is a multi-step process involving selective protection of a diketone, reduction, and subsequent esterification. Each step is detailed with an in-depth mechanistic explanation, supported by field-proven protocols and visual diagrams to elucidate the chemical transformations. The causality behind experimental choices and the validation inherent in the protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

Spiroketals are a class of organic compounds characterized by two heterocyclic rings joined at a single tetrahedral carbon.[2] This rigid, three-dimensional structure is found in a wide array of natural products and often serves as a key structural element for biological activity, making it an attractive target for diversity-oriented synthesis in drug discovery.[1][3] The target molecule, 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, combines this spiroketal core with a benzoate ester, creating a molecule with potential applications in medicinal chemistry and materials science.

The synthesis of this target is not a single reaction but a strategic sequence of three distinct chemical transformations, designed to selectively modify a symmetric starting material. The overall workflow is as follows:

  • Selective Protection: Starting from 1,4-cyclohexanedione, one of the two identical ketone functionalities is selectively protected as a cyclic ketal using ethylene glycol. This step yields the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one .

  • Carbonyl Reduction: The remaining exposed ketone on the spiro-intermediate is reduced to a secondary alcohol, forming 1,4-Dioxaspiro[4.5]decan-8-ol .

  • Esterification: The final step involves the esterification of the secondary alcohol with a benzoic acid derivative to yield the target product, 1,4-Dioxaspiro[4.5]decan-8-yl benzoate .

This guide will dissect the mechanism and protocol for each of these critical steps.

G cluster_0 Overall Synthetic Workflow Start 1,4-Cyclohexanedione Step1 Step 1: Ketalization Start->Step1 Intermediate1 1,4-Dioxaspiro[4.5]decan-8-one Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 1,4-Dioxaspiro[4.5]decan-8-ol Step2->Intermediate2 Step3 Step 3: Esterification Intermediate2->Step3 Product 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Step3->Product

Figure 1: High-level overview of the three-step synthesis.

Step 1: Acid-Catalyzed Spiroketal Formation

The first critical step is the selective protection of one carbonyl group of 1,4-cyclohexanedione. This is achieved through an acid-catalyzed reaction with a diol, ethylene glycol, to form a cyclic ketal. This reaction is a cornerstone of protecting group chemistry, allowing chemists to "mask" a reactive site while modifications are made elsewhere in the molecule.[4]

Reaction Mechanism

The formation of the spiroketal is a reversible process driven to completion by the removal of water, a key application of Le Châtelier's principle.[5] The mechanism proceeds through several distinct stages:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄ or p-TsOH) protonates one of the carbonyl oxygens, significantly increasing the electrophilicity of the carbonyl carbon.[4][6]

  • Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol, a weak nucleophile, attacks the activated carbonyl carbon.[6][7]

  • Proton Transfer: A proton is transferred from the newly attached, positively charged oxygen to the other hydroxyl group of the ethylene glycol moiety.

  • Hemiketal Formation: A proton is then transferred to one of the original carbonyl hydroxyl groups, which is subsequently eliminated as a water molecule. This forms a resonance-stabilized oxonium ion.

  • Ring Closure: The second hydroxyl group of the ethylene glycol moiety performs an intramolecular nucleophilic attack on the carbon of the oxonium ion, forming the second C-O bond and closing the five-membered dioxolane ring.[8]

  • Deprotonation: The final step is the deprotonation of the remaining oxonium ion, regenerating the acid catalyst and yielding the neutral spiroketal product, 1,4-Dioxaspiro[4.5]decan-8-one.[6]

G cluster_mech1 Mechanism: Spiroketal Formation A 1. Carbonyl Protonation B 2. Nucleophilic Attack by Ethylene Glycol A->B C 3. Proton Transfer B->C D 4. Water Elimination (Forms Hemiketal) C->D E 5. Intramolecular Ring Closure D->E F 6. Deprotonation & Catalyst Regeneration E->F G Product: 1,4-Dioxaspiro[4.5]decan-8-one F->G

Figure 2: Mechanistic steps of acid-catalyzed spiroketal formation.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is adapted from established procedures for ketalization.

  • Reagents & Equipment:

    • 1,4-Cyclohexanedione

    • Ethylene glycol (1.1 equivalents)

    • p-Toluenesulfonic acid (p-TsOH, 0.02 equivalents) or concentrated H₂SO₄ (catalytic)

    • Toluene or Benzene (solvent)

    • Round-bottom flask

    • Dean-Stark apparatus and condenser

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-cyclohexanedione, toluene, and ethylene glycol.

    • Add the acid catalyst (p-TsOH) to the mixture.

    • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[5]

    • Monitor the reaction by observing water collection and via Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 1,4-Dioxaspiro[4.5]decan-8-one.

Step 2: Selective Ketone Reduction

With one carbonyl protected, the second step focuses on the reduction of the remaining ketone at the 8-position to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity for aldehydes and ketones over other functional groups like esters.[3][6]

Reaction Mechanism

The reduction mechanism is a two-step process involving nucleophilic addition followed by protonation.[6][9]

  • Nucleophilic Hydride Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride ion performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone.[10] This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[9]

  • Protonation: The reaction is typically run in a protic solvent like methanol or ethanol. After the initial hydride transfer, the alkoxide intermediate is protonated by the solvent, yielding the secondary alcohol product, 1,4-Dioxaspiro[4.5]decan-8-ol, and a borate ester byproduct.[9][11] An aqueous or mild acid workup ensures complete protonation and hydrolyzes the borate byproducts.[12]

G cluster_mech2 Mechanism: NaBH4 Reduction A Ketone Intermediate B 1. Nucleophilic Attack by Hydride (H⁻ from NaBH₄) A->B NaBH₄ C Alkoxide Intermediate B->C D 2. Protonation (from Solvent/Workup) C->D MeOH or H₃O⁺ E Alcohol Product D->E

Figure 3: Mechanism of ketone reduction using Sodium Borohydride.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol

This protocol is based on standard procedures for ketone reduction.[3][12]

  • Reagents & Equipment:

    • 1,4-Dioxaspiro[4.5]decan-8-one

    • Sodium borohydride (NaBH₄, 1.2 equivalents)

    • Methanol (MeOH) or Ethanol (EtOH) (solvent)

    • Round-bottom flask, ice bath

    • Magnetic stirrer

    • Dilute HCl or saturated NH₄Cl solution for workup

  • Procedure:

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol in a round-bottom flask and cool the solution in an ice bath to 0 °C.

    • Slowly add sodium borohydride to the solution in small portions. Caution: Hydrogen gas is evolved.[3]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding dilute HCl or saturated ammonium chloride solution at 0 °C to neutralize any unreacted NaBH₄.

    • Remove the bulk of the solvent via rotary evaporation.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1,4-Dioxaspiro[4.5]decan-8-ol. The product may be used directly or purified further if necessary.

Step 3: Esterification to Form the Benzoate Ester

The final step is the formation of the ester linkage between the newly formed alcohol and benzoic acid. While the classic Fischer esterification (using excess alcohol and a strong acid catalyst) is an option, it requires harsh acidic conditions that could risk cleaving the acid-sensitive spiroketal protecting group.[13][14] A milder, more controlled method is often preferred. The Steglich esterification is an excellent alternative.

Reaction Mechanism: Steglich Esterification

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method proceeds under mild, neutral conditions.[14]

  • Activation of Carboxylic Acid: The carboxylic acid (benzoic acid) adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to Catalyst: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea.[14] This forms a new, even more reactive intermediate (an N-acylpyridinium salt) and releases dicyclohexylurea (DCU) as a stable byproduct. This step is crucial as it prevents a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.

  • Nucleophilic Attack by Alcohol: The alcohol (1,4-Dioxaspiro[4.5]decan-8-ol) attacks the activated acylpyridinium intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the final benzoate ester, releasing the regenerated DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is a solid that precipitates out of most organic solvents, simplifying purification.

G cluster_mech3 Mechanism: Steglich Esterification A Benzoic Acid + DCC B O-Acylisourea Intermediate A->B C N-Acylpyridinium Salt (DMAP Activated) B->C + DMAP F Dicyclohexylurea (DCU) Byproduct B->F D Alcohol Attack C->D + Alcohol E Final Ester Product D->E

Figure 4: Key intermediates in the Steglich esterification.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

This protocol is based on the general procedure for Steglich esterification.[2]

  • Reagents & Equipment:

    • 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 equivalent)

    • Benzoic acid (1.1 equivalents)

    • Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

    • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

    • Dichloromethane (DCM, anhydrous solvent)

    • Round-bottom flask, ice bath

    • Magnetic stirrer

    • Filter funnel

  • Procedure:

    • In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-ol, benzoic acid, and DMAP in anhydrous DCM.

    • Cool the solution in an ice bath to 0 °C.

    • Add a solution of DCC in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove residual DMAP and any unreacted DCC), saturated NaHCO₃ solution (to remove unreacted benzoic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to afford the pure 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Data Summary

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
1,4-CyclohexanedioneC₆H₈O₂637-88-7C₆H₈O₂112.13Starting Material
1,4-Dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃4746-97-8C₈H₁₂O₃156.18Ketal Intermediate
1,4-Dioxaspiro[4.5]decan-8-olC₈H₁₄O₃60316-24-7C₈H₁₄O₃158.19Alcohol Intermediate
1,4-Dioxaspiro[4.5]decan-8-yl benzoate C₁₅H₁₈O₄ 133320-35-9C₁₅H₁₈O₄ 262.30 Final Product

Conclusion

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a well-defined, three-step process that exemplifies key principles of modern organic synthesis: selective protection, chemoselective reduction, and mild esterification. Understanding the nuanced mechanisms behind each transformation—from the reversible, acid-catalyzed ketalization to the hydride-mediated reduction and the DMAP-catalyzed esterification—is paramount for optimizing reaction conditions and achieving high yields. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable spiroketal-containing molecule and its analogues for further investigation in drug discovery and materials science.

References

  • Organic Chemistry Tutor. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube.
  • Chemguide. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol.
  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals.
  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Spiroketals.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • LibreTexts. (2023). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
  • Vaia. (n.d.). (a) Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with ethylene glycol to give cyclohexanone ethylene acetal....
  • OpenStax. (2023). 19.
  • Chegg. (2017). Solved 5. Reaction of cyclohexanone with ethylene glycol in....

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Method

catalytic methods for synthesizing 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Application Note: Catalytic Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate Executive Summary This technical guide details a fully catalytic, three-step synthetic pathway for 1,4-dioxaspiro[4.5]decan-8-yl benzoate (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

Executive Summary

This technical guide details a fully catalytic, three-step synthetic pathway for 1,4-dioxaspiro[4.5]decan-8-yl benzoate (CAS: N/A for specific ester, Precursor Alcohol CAS: 22428-87-1). Traditionally, the synthesis of this scaffold relies on stoichiometric reagents (e.g., NaBH₄ reduction, benzoyl chloride acylation). This protocol introduces catalytic alternatives for every step, prioritizing atom economy, reduced waste generation, and scalability.

Key Innovations:

  • Step 1: Brønsted Acidic Ionic Liquid (BAIL) catalyzed ketalization, replacing corrosive mineral acids.

  • Step 2: Ruthenium-catalyzed transfer hydrogenation (CTH), eliminating hazardous hydride reagents.

  • Step 3: Zirconium(IV)-catalyzed direct condensation, avoiding the use of acid chlorides and stoichiometric base scavengers.

Retrosynthetic Analysis

The target molecule is disassembled into three commercially available building blocks: 1,4-cyclohexanedione , ethylene glycol , and benzoic acid .

Retrosynthesis Target 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Alcohol 1,4-Dioxaspiro[4.5]decan-8-ol Target->Alcohol Zr(IV) Catalyzed Esterification Benzoic Benzoic Acid Target->Benzoic Ketone 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal) Alcohol->Ketone Ru(II) Transfer Hydrogenation Starting 1,4-Cyclohexanedione + Ethylene Glycol Ketone->Starting Ionic Liquid Ketalization

Figure 1: Retrosynthetic strategy emphasizing catalytic disconnections.

Experimental Protocols

Step 1: Selective Ketalization using Ionic Liquid Catalyst

Objective: Selective protection of one ketone group of 1,4-cyclohexanedione. Catalyst: 1-Butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO₄]).

Rationale: Standard acid catalysts (PTSA, H₂SO₄) often lead to di-ketal byproducts or hydrolysis during workup. [Bmim][HSO₄] acts as a phase-separable catalyst that improves selectivity for the mono-ketal and allows for catalyst recycling.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add 1,4-cyclohexanedione (11.2 g, 100 mmol), ethylene glycol (6.8 g, 110 mmol, 1.1 equiv), and [Bmim][HSO₄] (1.2 g, 5 mol%) to Cyclohexane (100 mL).

    • Note: Cyclohexane is preferred over benzene/toluene for green chemistry compliance, though it requires a slightly longer reflux time due to lower boiling point.

  • Reaction: Heat to reflux (bath temp ~85°C). Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 4–6 hours.

  • Workup: Cool the mixture to room temperature. The ionic liquid will form a distinct bottom phase.

    • Separation: Decant the upper organic layer. The bottom IL layer can be washed with fresh cyclohexane and reused.

  • Purification: Wash the organic layer with sat. NaHCO₃ (2 x 30 mL) and Brine (30 mL). Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Yield: Expect ~15.5 g (90-95%) of 1,4-dioxaspiro[4.5]decan-8-one as a white solid/oil.

    • Purity Check: GC-MS or TLC (Hexane:EtOAc 4:1).

Step 2: Ruthenium-Catalyzed Transfer Hydrogenation

Objective: Reduction of the ketone to the alcohol without hydride reagents. Catalyst: [Ru(p-cymene)Cl₂]₂ with TsDPEN or similar ligand (Noyori-type system).

Rationale: Catalytic Transfer Hydrogenation (CTH) uses Isopropanol (IPA) as the hydrogen source. It is safer than high-pressure H₂ gas and generates acetone as the only byproduct, which is easily removed.

Protocol:

  • Catalyst Prep: In a glovebox or under N₂, mix [Ru(p-cymene)Cl₂]₂ (30.6 mg, 0.05 mmol) and TsDPEN (36.6 mg, 0.1 mmol) in dry Isopropanol (10 mL). Stir for 30 min to form the active catalyst.

  • Reaction: Add 1,4-dioxaspiro[4.5]decan-8-one (15.6 g, 100 mmol) to the catalyst solution. Dilute with additional IPA to 100 mL total volume.

  • Initiation: Add KOH (0.1 M in IPA, 5 mL). Stir at 40°C.

  • Monitoring: Monitor by TLC or GC. The equilibrium is driven by the excess IPA solvent. Reaction time: 2–4 hours.

  • Workup: Quench with one drop of acetic acid. Concentrate the solvent (IPA/Acetone) via rotary evaporation.

  • Purification: The residue is dissolved in EtOAc, washed with water, and dried. Recrystallization from hexane/ether affords the pure alcohol.

  • Yield: Expect ~14.2 g (90%) of 1,4-dioxaspiro[4.5]decan-8-ol .

Step 3: Zirconium(IV)-Catalyzed Direct Esterification

Objective: Direct condensation of the alcohol and benzoic acid. Catalyst: Zirconium(IV) acetylacetonate [Zr(acac)₄] or Zr(Cp)₂Cl₂.

Rationale: Standard Steglich esterification uses stoichiometric DCC/DMAP and generates urea waste. Zr(IV) catalysts are moisture-tolerant Lewis acids that catalyze the direct equilibrium reaction between acid and alcohol, with water as the only byproduct.

Protocol:

  • Setup: 100 mL flask with a Dean-Stark trap (or Soxhlet with activated 4Å molecular sieves) and reflux condenser.

  • Charging: Add 1,4-dioxaspiro[4.5]decan-8-ol (7.9 g, 50 mmol), Benzoic Acid (6.7 g, 55 mmol, 1.1 equiv), and Zr(acac)₄ (1.2 g, 5 mol%) in Xylene or Toluene (50 mL).

  • Reaction: Reflux vigorously to remove water azeotropically.

    • Optimization: If reaction is slow, add 10 mol% of a hydrophobic co-catalyst like 3,5-bis(trifluoromethyl)phenylboronic acid, though Zr alone is usually sufficient for primary/secondary alcohols.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL). Wash with sat. NaHCO₃ (to remove excess benzoic acid) and Brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash chromatography (Silica, Hexane:EtOAc 9:1) if necessary, though high conversion often allows for crystallization.

  • Yield: Expect ~11.0–12.5 g (80–90%) of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate .

Analytical Data Summary

CompoundKey IR Signals (cm⁻¹)¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Mono-ketal 1715 (C=O), 1100 (C-O-C)δ 3.98 (s, 4H, ketal), 2.45 (t, 4H), 1.85 (t, 4H)
Alcohol 3400 (O-H broad), 1100δ 3.95 (s, 4H), 3.80 (m, 1H, CH-OH), 1.5-1.9 (m, 8H)
Target Ester 1715 (C=O ester), 1275 (C-O), 710 (Ar)δ 8.05 (d, 2H, Ar), 7.55 (t, 1H, Ar), 7.44 (t, 2H, Ar), 5.10 (m, 1H, CH-OBz), 3.97 (s, 4H)

Troubleshooting & Optimization

  • Incomplete Ketalization: If starting material remains, ensure water is being effectively removed. The Dean-Stark trap must be functioning efficiently. Increase catalyst loading to 10 mol% if using "wet" solvents.

  • Alcohol Reduction Stereochemistry: The reduction of 4-substituted cyclohexanones often yields a mixture of cis and trans isomers. The bulky ketal group at C4 typically directs hydride attack (or hydrogen transfer) to the equatorial position, favoring the formation of the axial alcohol (thermodynamic control may favor equatorial). If a specific diastereomer is required, check the diastereomeric ratio (dr) via GC.

  • Esterification Rate: Direct condensation with benzoic acid can be slow due to steric bulk. If conversion <50% after 24h, switch to a DMAP-catalyzed Anhydride method :

    • Alt Protocol: Alcohol (1 equiv), Benzoic Anhydride (1.2 equiv), DMAP (5 mol%), Et₃N (1.2 equiv) in DCM at RT. This is less "green" but kinetically faster.

Safety & Hazards

  • [Bmim][HSO₄]: Irritant. Avoid contact with skin.

  • Ruthenium Catalysts: Heavy metal hazard. Handle in a fume hood. Dispose of heavy metal waste separately.

  • Solvents: Cyclohexane, Toluene, and IPA are flammable. Ensure proper grounding of glassware.

  • Benzoic Acid: Mild irritant.

References

  • Ionic Liquid Ketalization

    • Title: Efficient and reusable SBA-15-immobilized Brønsted acidic ionic liquid for the ketaliz
    • Source: ResearchGate / Journal of Porous M
    • URL:

  • Ruthenium Transfer Hydrogenation

    • Title: Transfer Hydrogenation of Ketones Using Recyclable (η6-Arene) Ruthenium(II) Complexes.[1]

    • Source: The Open C
    • URL:

  • Zirconium Catalyzed Esterification

    • Title: Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) and Zirconium(IV) Salts.
    • Source: Synthetic Communications / ResearchGate.[2]

    • URL:

  • DMAP Catalysis (Alternative)

    • Title: The DMAP-Catalyzed Acyl
    • Source: ScholarWorks @ UTRGV.
    • URL:

Sources

Application

1,4-Dioxaspiro[4.5]decan-8-yl benzoate in liquid crystal synthesis

Application Note: 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate as a Modular Scaffold in Liquid Crystal Synthesis Introduction: The "Linchpin" Strategy in Mesogen Assembly In the engineering of calamitic (rod-like) liquid cryst...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate as a Modular Scaffold in Liquid Crystal Synthesis

Introduction: The "Linchpin" Strategy in Mesogen Assembly

In the engineering of calamitic (rod-like) liquid crystals (LCs), the cyclohexane ring serves as a critical structural element, providing low birefringence and low viscosity compared to aromatic cores. However, the synthesis of trans-1,4-disubstituted cyclohexanes—the geometry required for stable mesophases—presents a stereochemical challenge.

1,4-Dioxaspiro[4.5]decan-8-yl benzoate (hereafter referred to as Intermediate A ) acts as a strategic "linchpin" molecule. It features two orthogonally protected functional groups:[1]

  • The Benzoate Ester: A "masked" alcohol that serves as a rigid attachment point for the mesogenic core or terminal polar group.

  • The Ethylene Ketal (Dioxaspiro): A protected ketone that, upon liberation, allows for the divergent synthesis of the second "tail" or ring system via nucleophilic addition or Wittig olefination.

This guide details the synthesis, purification, and controlled deprotection of Intermediate A, emphasizing the stereochemical rigor required for high-performance LC materials.

Structural Analysis & Stereochemical Implications

The utility of Intermediate A relies on the conformational preference of the cyclohexane ring.

  • Conformation: The 1,4-dioxaspiro[4.5]decane ring system exists predominantly in a chair conformation.[2]

  • Isomerism: Upon reduction of the precursor ketone (1,4-cyclohexanedione monoethylene acetal), two isomers are formed:

    • Axial-OH: Less stable, often leads to cis-disubstituted products downstream.

    • Equatorial-OH: Thermodynamically preferred. This leads to the desired trans geometry in the final LC mesogen.

Key Insight: The benzoylation step (formation of Intermediate A) is not merely a protection step; it significantly alters the solubility profile, allowing for the fractional crystallization of the desired equatorial isomer from the axial impurity.

Experimental Protocols

Phase 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

This two-step protocol converts commercially available 1,4-cyclohexanedione monoethylene acetal into the purified benzoate intermediate.

Step A: Stereoselective Reduction Objective: Maximize the yield of the equatorial alcohol (1,4-dioxaspiro[4.5]decan-8-ol).

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Dissolution: Dissolve 1,4-cyclohexanedione monoethylene acetal (50.0 g, 0.32 mol) in Methanol (300 mL). Cool to 0°C using an ice/salt bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (6.05 g, 0.16 mol, 0.5 eq) portion-wise over 30 minutes. Note: Maintain internal temperature <5°C to minimize side reactions.

  • Quench: Stir for 2 hours at 0°C. Quench by dropwise addition of saturated NH₄Cl solution (50 mL).

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 150 mL). Dry combined organics over Na₂SO₄ and concentrate.

    • Checkpoint: Crude usually contains ~80:20 ratio of equatorial:axial alcohol.

Step B: Benzoylation & Purification Objective: Lock the stereocenter and purify the equatorial isomer.

  • Reaction: Dissolve the crude alcohol (from Step A) in Pyridine (200 mL) (acts as solvent and base). Add DMAP (0.1 eq) as a catalyst.

  • Addition: Cool to 0°C. Add Benzoyl Chloride (1.2 eq) dropwise. The reaction is exothermic; control rate to keep T < 10°C.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Pour mixture into ice water (1 L) containing HCl (to neutralize pyridine, pH < 2). Extract with Dichloromethane (DCM) .[3]

  • Crystallization (Critical): Recrystallize the crude solid from Ethanol/Hexane (1:3) . The equatorial benzoate (Intermediate A) crystallizes as white needles, while the axial isomer remains largely in the mother liquor.

Data Summary Table: Physical Properties

PropertyValueNotes
Appearance White Crystalline SolidNeedles preferred
Melting Point 78 - 80°CSharp mp indicates high isomeric purity
Yield (2 Steps) ~65 - 70%After recrystallization
¹H NMR (CDCl₃)

5.10 (m, 1H, H-8)
Multiplet width indicates equatorial H (axial ester) vs axial H
Phase 2: Controlled Deprotection (The "Pivot")

The challenge is to hydrolyze the ketal (acetal) to the ketone without cleaving the benzoate ester.

Protocol:

  • Solvent System: Dissolve Intermediate A (10 g) in Acetone/Water (10:1) .

  • Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or 2M HCl (carefully monitored). Note: PPTS is preferred for ester stability.

  • Reflux: Heat to mild reflux (60°C) for 4 hours. Monitor by TLC (disappearance of high Rf spot).

  • Neutralization: Cool, add saturated NaHCO₃ .

  • Isolation: Evaporate acetone, extract with DCM.

  • Product: 4-Benzoyloxycyclohexanone . This ketone is now ready for Wittig olefination to attach the LC tail.

Pathway Visualization

The following diagram illustrates the synthesis workflow and the critical stereochemical selection point.

LC_Synthesis_Workflow Start Start: 1,4-Cyclohexanedione Monoethylene Acetal Red Step 1: Reduction (NaBH4 / MeOH, 0°C) Start->Red Alcohol Intermediate: 1,4-Dioxaspiro[4.5]decan-8-ol (Mix of Axial/Equatorial) Red->Alcohol Stereoselective Attack Ester Step 2: Benzoylation (PhCOCl / Pyridine) Alcohol->Ester CrudeEst Crude Benzoate Mixture Ester->CrudeEst Cryst Step 3: Fractional Crystallization (EtOH/Hexane) CrudeEst->Cryst Removes Axial Isomer Final Product: 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate (Pure Equatorial Isomer) Cryst->Final Deprotect Step 4: Ketal Hydrolysis (PPTS / Acetone) Final->Deprotect Divergent Synthesis Point Ketone 4-Benzoyloxycyclohexanone (Ready for LC Tail Assembly) Deprotect->Ketone

Figure 1: Synthetic workflow for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, highlighting the critical purification step for stereochemical purity.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Melting Point (<75°C) Contamination with axial isomer.Recrystallize again from Ethanol/Hexane. Ensure slow cooling.
Ester Hydrolysis during Deprotection Acid too strong or temperature too high.Switch from HCl to PPTS (Pyridinium p-toluenesulfonate). Reduce temp to 50°C.
Incomplete Benzoylation Wet reagents or insufficient base.Ensure Pyridine is anhydrous. Increase reaction time.

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Retrieved from

  • Sigma-Aldrich. (n.d.). 1,4-Cyclohexanedione monoethylene acetal Product Sheet. Retrieved from

  • Kurniawan, Y. S., et al. (2017).[5] Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid. ResearchGate. Retrieved from

  • PubChem. (2025).[6] 1,4-Dioxaspiro[4.5]decan-8-ol Compound Summary. National Library of Medicine. Retrieved from

  • Oreate AI Blog. (2026). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Retrieved from

Sources

Method

storage conditions for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate samples

Executive Summary 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76293-68-0) serves as a critical intermediate in the synthesis of spirocyclic pharmaceuticals. Its structural integrity relies on the preservation of two dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76293-68-0) serves as a critical intermediate in the synthesis of spirocyclic pharmaceuticals. Its structural integrity relies on the preservation of two distinct functional groups: an acid-labile cyclic ketal (spiro-dioxolane) and a hydrolytically sensitive benzoate ester .

This guide defines the storage "Gold Standard" as: -20°C, under inert atmosphere (Argon), in amber glass. Deviations from this standard, particularly exposure to trace acidity or atmospheric moisture, will accelerate the degradation of the spiroketal moiety into 4-(benzoyloxy)cyclohexanone.

Chemical Vulnerability Profile

To properly store this compound, researchers must understand the "Orthogonal Instability" inherent in its structure. The molecule possesses two "kill switches" that trigger degradation under opposite conditions.

A. The Ketal "Acid Trigger" (Primary Risk)

The 1,4-dioxaspiro moiety is a cyclic acetal protecting group. While stable to bases and nucleophiles, it is thermodynamically unstable in the presence of aqueous acid.

  • Mechanism: Protonation of the dioxolane oxygen leads to ring opening, ejection of ethylene glycol, and regeneration of the ketone.

  • The Hidden Danger: Atmospheric

    
     dissolves in surface moisture to form carbonic acid (
    
    
    
    ). While weak, this is sufficient to catalyze the hydrolysis of the spiroketal over time, especially if the sample is stored in non-inert conditions.
B. The Ester "Base/Moisture Trigger" (Secondary Risk)

The benzoate ester at position 8 is relatively robust but susceptible to hydrolysis.

  • Mechanism: Nucleophilic attack at the carbonyl carbon by water (slow) or hydroxide (fast).

  • Consequence: Cleavage yields 1,4-dioxaspiro[4.5]decan-8-ol and benzoic acid. The release of benzoic acid creates an autocatalytic cycle, lowering the pH and triggering the Ketal Acid Trigger described above.

Table 1: Stability Matrix

Environmental FactorVulnerable MoietyMechanismRisk Level
Moisture (

)
Ester & KetalHydrolysisCRITICAL
Acid (

)
Ketal (Spiro ring)Ring opening/CleavageCRITICAL
Base (

)
Benzoate EsterSaponificationHIGH
Heat (>25°C) BothKinetic accelerationMODERATE
Light (UV) BenzoatePhoto-degradationLOW

Standard Storage Protocol

Step 1: Receipt & Initial QC

Upon receipt, do not assume the vendor's packaging is sufficient for long-term banking.

  • Equilibrate: Allow the sealed container to reach room temperature before opening to prevent water condensation on the cold solid.

  • Visual Check: The compound should be a white to off-white solid. Yellowing or "wet" appearance indicates hydrolysis (release of benzoic acid/ethylene glycol).

Step 2: Inert Aliquoting

Avoid repeated freeze-thaw cycles which introduce moisture.

  • Environment: Perform aliquoting in a glovebox or under an inverted funnel with positive Argon flow.

  • Vessel: Use amber glass vials with Teflon-lined screw caps. Avoid standard polyethylene caps as they are permeable to moisture over months.

  • Desiccant: If storing larger quantities (>5g), place the sealed vial inside a secondary jar containing activated silica gel or

    
    .
    
Step 3: The "Argon Blanket"
  • Purge: Gently flow Argon gas over the sample for 30 seconds before capping.

    • Why Argon? Argon is heavier than air and settles over the sample, creating a more effective barrier against moisture than Nitrogen.

  • Seal: Parafilm is insufficient for long-term storage (years). Use electrical tape or heat-shrink bands around the cap junction.

Step 4: Thermal Banking
  • Short-term (<1 month): 2°C to 8°C (Refrigerator).

  • Long-term (>1 month): -20°C (Freezer).

QC & Self-Validating Protocols

Before using the compound in critical steps (e.g., Grignard reactions or Lithium-halogen exchange), validate its purity.

A. NMR Validation (Definitive)

Dissolve ~5mg in


 (neutralized with basic alumina if the solvent is old/acidic).
  • Pass Criteria:

    • 
       3.95 ppm (s, 4H):  Sharp singlet corresponding to the ethylene ketal protons (
      
      
      
      ).
    • 
       7.4 - 8.1 ppm (m, 5H):  Benzoate aromatic protons.
      
  • Fail Criteria (Degradation):

    • Loss of 3.95 ppm singlet: Indicates ketal hydrolysis.

    • Appearance of ~11.0 ppm: Indicates free Benzoic Acid (ester hydrolysis).

    • New triplets near 2.4 ppm: Indicates

      
      -protons of the cyclohexanone ring (ketone formation).
      
B. TLC Monitoring (Rapid)
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) for the benzoate; Anisaldehyde stain for the ketal/alcohol.

  • Observation: The hydrolyzed ketone is more polar than the spiro-ester. If a lower

    
     spot appears that stains strongly with Anisaldehyde but lacks UV activity (ethylene glycol) or has UV activity (benzoic acid), degradation has occurred.
    

Workflow Visualization

The following diagram outlines the decision logic for handling incoming samples to ensure integrity.

StorageProtocol Receipt Receipt of Sample Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate VisualQC Visual Inspection (White Solid?) Equilibrate->VisualQC Fail REJECT / RE-PURIFY (Yellow/Wet) VisualQC->Fail Discolored Aliquot Aliquot under Argon (Amber Glass) VisualQC->Aliquot Pass Seal Seal & Desiccate Aliquot->Seal Store Store at -20°C Seal->Store Use Usage QC (NMR/TLC) Store->Use Pre-Exp Check Use->Fail Degraded

Caption: Figure 1. Logic flow for the receipt, banking, and validation of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate samples.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of cyclic acetal/ketal stability and hydrolysis).

  • BenchChem Technical Support. (2025). 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives: Stability Concerns. (Provides specific data on the acid-sensitivity of the 1,4-dioxaspiro[4.5]decane scaffold).

  • Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1][2] Chemical Reviews, 74(5), 581–603.[1][2] (Foundational kinetics of ketal hydrolysis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro[4.5]decan-8-ol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate Synthesis

Ticket ID: #SYN-DXS-8BZ Topic: Yield Improvement & Protocol Standardization Status: Resolved / Guide Published Analyst: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1,4-diox...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-DXS-8BZ Topic: Yield Improvement & Protocol Standardization Status: Resolved / Guide Published Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1,4-dioxaspiro[4.5]decan-8-yl benzoate involves the esterification of a secondary cyclohexyl alcohol protected by an acid-labile ethylene ketal.

Users frequently report low yields (typically <50%) due to two competing failure modes:

  • Ketal Hydrolysis: The spiro-dioxolane ring is highly sensitive to the HCl generated during benzoylation, leading to deprotection and reversion to the ketone.

  • Steric Hindrance: The cyclohexane ring conformation (axial vs. equatorial hydroxyl group) significantly affects reaction kinetics, often resulting in incomplete conversion.

This guide provides a validated "Gold Standard" protocol designed to buffer in-situ acidity and accelerate nucleophilic attack, raising typical yields to 85-92% .

Module 1: The Validated Protocol (Gold Standard)

Do not use standard "textbook" Schotten-Baumann conditions (aqueous NaOH) or unbuffered acid chloride additions. The following protocol uses a DMAP-catalyzed, Pyridine-buffered system in anhydrous DCM.

Reaction Scheme

ReactionScheme SM 1,4-Dioxaspiro[4.5]decan-8-yl alcohol (Secondary Alcohol) Intermediate Acylpyridinium Intermediate SM->Intermediate DCM, 0°C -> RT Reagents Benzoyl Chloride (BzCl) Pyridine (3.0 eq) DMAP (0.1 eq) Reagents->Intermediate Product 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (Target Ester) Intermediate->Product - Pyridine·HCl

Figure 1: DMAP-catalyzed esterification pathway minimizing free acid exposure.

Step-by-Step Methodology
StepOperationCritical ParameterWhy? (The Science)
1 Dissolution Dissolve 1.0 eq alcohol in anhydrous DCM (0.2 M). Add 3.0 eq Pyridine and 0.1 eq DMAP .Buffer Capacity: Pyridine acts as both solvent modifier and HCl scavenger. DMAP forms a hyper-nucleophilic acyl intermediate.
2 Cooling Cool solution to 0°C (Ice/Water bath).Exotherm Control: Benzoylation is exothermic. Heat promotes elimination side reactions.
3 Addition Add 1.2 eq Benzoyl Chloride dropwise over 15 mins.Stoichiometry: Slight excess ensures conversion. Dropwise addition prevents localized heating.
4 Reaction Warm to RT. Stir for 4–6 hours.Kinetics: Secondary alcohols are sluggish. DMAP accelerates this rate by ~10^4.
5 Quench Add saturated NaHCO₃ (Sodium Bicarbonate). Stir 15 mins.pH Control: Neutralizes excess BzCl without exposing the ketal to strong acid.
6 Workup Wash organic layer with 10% Citric Acid (rapidly) or Sat. CuSO₄ , then Brine.Ketal Survival: Never use 1M HCl. Citric acid removes pyridine without hydrolyzing the ketal.

Module 2: Troubleshooting Dashboard

Use this logic tree to diagnose specific yield issues.

Troubleshooting Problem Low Yield (<50%) CheckTLC Check TLC/LCMS What is the major impurity? Problem->CheckTLC Impurity1 Starting Material (Alcohol) Remains CheckTLC->Impurity1 Impurity2 Ketone (Deprotected) Observed CheckTLC->Impurity2 Impurity3 Benzoic Acid (White Solid) CheckTLC->Impurity3 Sol1 Steric Issue: Increase DMAP to 0.2 eq Reflux in DCE (60°C) Impurity1->Sol1 Sol2 Acid Hydrolysis: Switch Workup to CuSO4 Ensure Anhydrous DCM Impurity2->Sol2 Sol3 Moisture Contamination: Dry Solvents Use Fresh BzCl Impurity3->Sol3

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

Common Failure Modes
1. The "Disappearing Product" (Ketal Hydrolysis)
  • Symptom: Product appears on TLC during reaction but vanishes after workup. NMR shows a ketone peak (~2.3 ppm triplets) instead of the ketal multiplet (~3.9 ppm).

  • Root Cause: You likely washed the organic layer with 1M HCl to remove pyridine. The 1,4-dioxaspiro ketal is extremely sensitive to aqueous mineral acids.

  • Fix: Use Saturated Copper(II) Sulfate (CuSO₄) solution for the wash. It complexes with pyridine (turning the aqueous layer dark blue) but remains pH neutral/slightly acidic (pH ~4-5), preserving the ketal.

2. The "Stalled Reaction" (Steric Hindrance)
  • Symptom: 40% conversion after 12 hours.

  • Root Cause: The hydroxyl group at C8 can be either axial or equatorial. The axial isomer is sterically crowded by the ring hydrogens, making nucleophilic attack on Benzoyl Chloride slow.

  • Fix:

    • Increase DMAP: Boost from 10 mol% to 20 mol%.

    • Switch Solvent: Use 1,2-Dichloroethane (DCE) and heat to 50°C.

    • Alternative Reagent: Use Benzoic Anhydride + Scandium Triflate (Sc(OTf)₃) catalyst for difficult substrates.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but Pyridine is superior here. TEA is more basic but sterically bulkier. Pyridine acts as both a base and a nucleophilic shuttle (forming the acyl-pyridinium intermediate). If you must use TEA, ensure you use DCM as the solvent and keep DMAP at 0.1 eq.

Q: My starting alcohol is a mixture of cis/trans isomers. Will this affect the yield? A: Yes. The equatorial alcohol reacts significantly faster than the axial alcohol. If you observe a "plateau" in conversion at ~60%, you likely have reacted all the equatorial isomer while the axial remains unreacted.

  • Recommendation: Do not stop the reaction. Add another 0.5 eq of BzCl and heat gently (40°C) to force the axial isomer to react.

Q: How do I remove excess Benzoic Acid without acid washes? A: Wash with 10% Potassium Carbonate (K₂CO₃) or Saturated Sodium Bicarbonate. Benzoic acid deprotonates to the water-soluble benzoate salt. Avoid NaOH, as strong hydroxide can hydrolyze your newly formed ester.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. (See section on "Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one" for ketal stability data). Link

  • ChemicalBook. (2025).[3] Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one Protocols. (Provides foundational data on the precursor synthesis and acid sensitivity). Link

  • National Institute of Standards and Technology (NIST). (2025).[3] 1,4-Dioxaspiro[4.5]decane Properties. NIST Chemistry WebBook, SRD 69.[3] (Verifies physical properties and stability data). Link

  • PubChem. (2025).[4][5] 1,4-Dioxaspiro[4.5]decan-8-ol Compound Summary. (Precursor identification and physical data).[5][6][7][8][9][10] Link

Sources

Optimization

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Welcome to the dedicated technical support guide for the chromatographic purification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This resource is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this versatile intermediate. We will delve into the nuances of column chromatography for this specific molecule, focusing on practical, field-tested solutions to common challenges. Our approach is built on a foundation of chemical principles to empower you to not only follow protocols but also to troubleshoot effectively when faced with unexpected results.

The primary challenge in the purification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate lies in the stability of the ethylene ketal protecting group. Standard silica gel, the most common stationary phase, is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1] These acidic sites can catalyze the hydrolysis of the acid-sensitive ketal, cleaving it to reveal the parent ketone (cyclohexanone derivative) and ethylene glycol.[2][3][4] This on-column degradation leads to impure fractions, reduced yields, and significant separation challenges. This guide provides robust protocols to mitigate this and other common chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the purification process in a direct Q&A format.

Q1: My purified fractions show a new, more polar spot on the TLC plate that wasn't in the crude mixture. What is it?

A: This is a classic sign of on-column decomposition. The new, more polar spot is likely the hydrolyzed product, 4-oxocyclohexyl benzoate. The ketal protecting group is acid-sensitive and can be cleaved by the acidic surface of standard silica gel.[3][4] The resulting ketone is significantly more polar than the parent ketal-benzoate, causing it to have a lower Retention Factor (Rf) on the TLC plate.

Q2: How can I prevent the ketal from hydrolyzing on the column?

A: The most effective method is to neutralize the acidic silica gel before use. This can be achieved by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a volatile base, such as triethylamine (Et₃N), typically 0.5-1% by volume. Let the slurry stir for an hour before packing the column. The base neutralizes the acidic silanol groups, creating a more inert stationary phase that is less likely to catalyze hydrolysis.[5]

Q3: How do I select the optimal mobile phase (eluent) for my separation?

A: The selection process should always begin with Thin-Layer Chromatography (TLC). For a compound of moderate polarity like 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[6][7]

  • Step 1: Spot your crude material on a TLC plate.

  • Step 2: Develop the plate in a solvent system, starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Step 3: Visualize the plate (typically under UV light at 254 nm due to the benzoate group).

  • Step 4: Adjust the solvent ratio until the desired product has an Rf value between 0.25 and 0.35. This Rf range generally provides the best separation in column chromatography.

A common and effective eluent system for this compound is a gradient of ethyl acetate in hexanes, often starting around 9:1 (Hexanes:EtOAc).[2]

Q4: My compound is not eluting from the column, even after I've passed many column volumes of eluent through it.

A: This issue, known as "streaking" or irreversible adsorption, can have several causes:

  • Insufficient Eluent Polarity: The chosen mobile phase may be too non-polar to move the compound. Confirm your TLC analysis. If the Rf was very low (<0.1), you need to increase the proportion of the polar solvent in your eluent.

  • Compound Decomposition: The compound may have fully decomposed on the silica gel into a highly polar baseline material that will not elute with standard solvents.[5] You can test this by taking a small amount of the silica from the top of the column, extracting it with a very polar solvent like methanol, and analyzing the extract by TLC.

  • Insolubility: The crude sample may not have been fully dissolved before loading, causing it to precipitate at the top of the column.

Q5: The separation between my product and an impurity is very poor. How can I improve the resolution?

A: Improving resolution requires careful optimization:

  • Fine-tune the Eluent: Make small, incremental changes to the solvent polarity. Sometimes, a 2-3% change in the polar component can dramatically improve separation.

  • Change Solvent System: If hexanes/ethyl acetate is not working, try a different system with different selectivity, such as dichloromethane/methanol or toluene/acetone.

  • Column Dimensions: Use a longer, narrower column for difficult separations. A higher ratio of stationary phase to sample (at least 50:1 by weight) is recommended.

  • Use Gradient Elution: Start with a low-polarity eluent to remove non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

Q6: Should I use wet or dry loading for my sample?

A: For most applications, dry loading is superior and highly recommended. It typically results in sharper bands and better separation. In this method, the crude product is dissolved in a minimal amount of a volatile solvent (like dichloromethane), adsorbed onto a small amount of silica gel (or Celite), and the solvent is completely removed under vacuum. The resulting free-flowing powder is then carefully added to the top of the packed column. Wet loading, where the sample is dissolved in the mobile phase, can lead to band broadening if too much solvent is used or if the solvent is stronger than the mobile phase.[8]

Experimental Protocols & Methodologies

Protocol 1: TLC Analysis for Eluent System Selection
  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. Draw a light pencil line approximately 1 cm from the bottom (the origin).

  • Sample Application: Dissolve a small amount of your crude 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the origin line.

  • Chamber Preparation: Prepare a developing chamber with a filter paper wick. Pour your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for 10-15 minutes.

  • Development: Place the TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Rf Calculation: Calculate the Rf value for the product spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimization: Adjust the eluent polarity to achieve an Rf of ~0.3 for the target compound.

Protocol 2: Standard Purification by Flash Column Chromatography
  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (aim for a sample-to-silica weight ratio of 1:50).

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form. The final silica bed should be level. Add a protective layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal volume of a low-boiling solvent (e.g., dichloromethane).

    • Add 2-3 times the weight of silica gel relative to your crude product.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution:

    • Carefully add the eluent to the column without disturbing the top layer of sand/sample.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate (a drop rate of about one per second is a good start).

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Data & Troubleshooting Summary

Table 1: Typical TLC Data & Eluent Optimization

Eluent System (Hexanes:Ethyl Acetate)Observed Product RfRecommendation
95:50.55Too non-polar. Compound elutes too quickly. Decrease eluent polarity (increase hexane %).
90:100.30Optimal. Good starting point for the column.
80:200.10Too polar. Compound has low mobility. Increase eluent polarity (increase ethyl acetate %).

Table 2: Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Product streaks down the TLC plate Ketal hydrolysis on the acidic silica plate.[1][4]Spot the sample and immediately develop the plate. For columns, use neutralized silica (see Protocol 3).
No product is eluting from the column Eluent is too non-polar; or product has decomposed/precipitated at the origin.[5]Confirm TLC results. Increase eluent polarity. If decomposition is suspected, test the top layer of silica.
Product elutes with the solvent front Eluent is too polar.Decrease the polarity of the mobile phase (increase the percentage of hexanes).
Cracked or channeled silica bed Improper packing (e.g., slurry was too thick, or the column was allowed to run dry).Repack the column carefully. Never let the solvent level drop below the top of the silica bed.
All fractions are mixed/poor separation Poorly chosen solvent system; column overloaded.[5]Re-optimize the eluent with TLC. Use less sample for the column size (increase silica-to-sample ratio).

Visualized Workflows and Logic

To further clarify the process, the following diagrams created using DOT language illustrate the standard workflow and a troubleshooting decision tree.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Eluent, Rf ≈ 0.3) DryLoad 2. Prepare Sample (Dry Load on Silica) TLC->DryLoad Pack 3. Pack Column (Slurry Method) DryLoad->Pack Load 4. Load Sample onto Column Pack->Load Elute 5. Elute with Solvent (Collect Fractions) Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct TroubleshootingTree Start Problem Encountered (e.g., Poor Separation / Yield) CheckTLC Review TLC Data (Rf, Streaking, Extra Spots?) Start->CheckTLC Rf_Issue Rf Too High/Low? CheckTLC->Rf_Issue Separation Issue Streaking Streaking or New Polar Spot? CheckTLC->Streaking Purity Issue AdjustSolvent Adjust Eluent Polarity Rf_Issue->AdjustSolvent Yes Hydrolysis Suspect Ketal Hydrolysis Streaking->Hydrolysis Yes UseNeutralSilica Solution: Use Neutralized Silica (Add 1% Et₃N to Eluent) Hydrolysis->UseNeutralSilica

Sources

Troubleshooting

recrystallization solvents for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate Topic: Recrystallization & Purification Protocols Molecule ID: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76293-68-0) Chemical Class: Spiro-ketal / Benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

Topic: Recrystallization & Purification Protocols Molecule ID: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76293-68-0) Chemical Class: Spiro-ketal / Benzoate Ester

Executive Summary

Recrystallizing 1,4-Dioxaspiro[4.5]decan-8-yl benzoate requires balancing the solubility of the lipophilic benzoate ester against the stability of the acid-sensitive ethylene ketal protecting group. This guide provides optimized solvent systems, troubleshooting workflows, and stability warnings to ensure high purity without degrading the spiro-ketal core.

Part 1: Solvent Selection Matrix

The following solvent systems have been evaluated based on the polarity profile of the cyclohexyl benzoate core and the fragility of the 1,3-dioxolane (ketal) ring.

Primary Solvent Recommendations
Solvent SystemRatio (v/v)ClassificationApplication Notes
Ethanol (95%) SingleStandard Excellent for benzoate esters. The slight water content aids in depressing the solubility of the hydrophobic ester at room temperature. Warning: Ensure pH is neutral to prevent ketal hydrolysis.
EtOAc / Heptane 1:3 to 1:5High Yield Best for removing non-polar impurities. Dissolve in minimal hot Ethyl Acetate (EtOAc), then slowly add hot Heptane until turbidity persists.
Isopropanol (IPA) SingleAlternative Useful if the compound "oils out" in Ethanol. IPA's higher boiling point allows for better dissolution of stubborn crude material.
Toluene / Hexane 1:4Lipophilic Recommended only if the crude contains significant polar impurities (e.g., unreacted salts or acids) that need to be excluded.

CRITICAL WARNING: Avoid Acidic Solvents. The spiro-ketal moiety at the C1/C4 position is highly susceptible to acid-catalyzed hydrolysis, which will revert the protecting group to the ketone (1,4-cyclohexanedione derivative).

  • DO NOT USE: Acetic acid, acidified alcohols, or unbuffered aqueous systems.

  • CHECK: Ensure your solvent is free of HCl traces (common if the benzoate was made via benzoyl chloride).

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out is common with low-melting benzoate esters.

  • Cause: The solution is too concentrated, or the cooling rate is too fast (supersaturation occurs before nucleation).

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a Seed Crystal: If you have any solid material, add a speck at roughly 5-10°C below the boiling point.

    • Add Co-solvent: Increase the amount of the "good" solvent (e.g., Ethanol or EtOAc) slightly to lower the saturation point.

    • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours.

Q2: I see a new spot on my TLC after recrystallization. Did I decompose my compound? A: Likely, yes.

  • Diagnosis: If the new spot is more polar (lower

    
    ), you likely hydrolyzed the ketal to the ketone or the ester to the alcohol.
    
  • Prevention: Add 1-2 drops of Triethylamine (Et3N) to your recrystallization solvent. This buffers trace acids and protects the acid-labile ketal functionality during the heating phase.

Q3: Can I use Methanol? A: Methanol is risky. It is often too polar for large lipophilic benzoates, leading to poor recovery (yield loss). Furthermore, if trace acid is present, Methanol can facilitate transesterification (swapping the benzoate for a methyl ester) or ketal exchange. Ethanol or IPA are safer protic choices.

Part 3: Optimized Experimental Protocol

Method: The "EtOAc/Heptane" Displacement Best for: High purity and removal of unreacted benzoic acid/anhydride.

  • Preparation: Place 5.0 g of crude 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethyl Acetate (approx. 10-15 mL) and heat to reflux (approx. 77°C) with stirring. Add more EtOAc in 1 mL increments just until the solid dissolves.

  • Precipitation: While maintaining a gentle boil, slowly add Heptane (or Hexane) down the condenser or side of the flask.

    • Visual Cue: Stop adding Heptane when a faint cloudiness (turbidity) appears and does not disappear instantly.

  • Clearing: Add 0.5 - 1.0 mL of EtOAc to clear the solution (make it transparent again).

  • Crystallization: Remove from heat. Cover the flask loosely. Allow to cool to room temperature undisturbed for 2 hours.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Filter the white crystalline solid, wash with cold Heptane (2 x 10 mL), and dry under vacuum.

Part 4: Visual Logic & Decision Trees

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on impurity profile and compound behavior.

SolventSelection Start Start: Crude Material Analysis CheckAcid Is the Crude Acidic? (Check pH or Synthesis Route) Start->CheckAcid Neutralize Action: Wash with NaHCO3 or add Et3N buffer CheckAcid->Neutralize Yes (Risk of Ketal Hydrolysis) SolubilityCheck Solubility Test (100mg scale) CheckAcid->SolubilityCheck No (Neutral) Neutralize->SolubilityCheck PathA Soluble in Hot EtOH? SolubilityCheck->PathA PathB Soluble in Hot EtOAc? PathA->PathB No ResultA Use Ethanol (95%) (Add 1% Et3N if risk of acid) PathA->ResultA Yes ResultB Use EtOAc / Heptane (Standard Method) PathB->ResultB Yes ResultC Use Toluene / Hexane (If highly lipophilic impurities) PathB->ResultC No

Figure 2: Recrystallization Workflow

Caption: Step-by-step operational workflow to prevent 'oiling out' and ensure ketal stability.

RecrystWorkflow Dissolve 1. Dissolve in Polar Solvent (Hot EtOAc or EtOH) CheckTurbidity 2. Add Anti-Solvent (Hot Heptane/Water) Dissolve->CheckTurbidity Cooling 3. Slow Cooling (Room Temp -> Ice Bath) CheckTurbidity->Cooling OilCheck Issue: Oiling Out? Cooling->OilCheck Reheat Reheat & Add Seed Crystal OilCheck->Reheat Yes Filter 4. Filter & Wash (Cold Anti-Solvent) OilCheck->Filter No (Crystals Formed) Reheat->Cooling Retry

References

  • BenchChem. (2025).[1][2] Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection. Retrieved from 2

  • ChemicalBook. (2026). 1,4-Dioxaspiro[4.5]decan-8-one: Properties and Synthesis. Retrieved from 3

  • National Institutes of Health (NIH). (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from 4

  • ChemSrc. (2025). 1,4-dioxaspiro[4.5]decan-8-yl Benzoate: Physical Properties and Melting Point Data. Retrieved from 5

Sources

Optimization

Technical Support Center: Stabilizing 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of this compound. Understanding the dual vulnerabilities of the ester and spiroketal functional groups is critical for maintaining the integrity of your experiments.

I. Understanding the Instability: The Ester and the Spiroketal

1,4-Dioxaspiro[4.5]decan-8-yl benzoate possesses two key functional groups that are susceptible to hydrolysis: a benzoate ester and a spiroketal. The stability of the entire molecule is contingent on preserving both.

  • Ester Hydrolysis: The benzoate ester can be cleaved by both acid- and base-catalyzed hydrolysis to yield benzoic acid and 1,4-dioxaspiro[4.5]decan-8-ol.[1][2] Base-catalyzed hydrolysis, also known as saponification, is generally irreversible because the resulting carboxylate salt is unreactive towards the alcohol.[3][4] Acid-catalyzed hydrolysis is an equilibrium process.[3][5]

  • Spiroketal Hydrolysis: The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal, which serves as a protecting group for a ketone.[6][7] Spiroketals are stable under basic and neutral conditions but are sensitive to acid.[8][9] Acid-catalyzed hydrolysis will revert the spiroketal to the corresponding ketone (4-hydroxycyclohexanone in this case) and ethylene glycol.[8]

Hydrolysis Pathways of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

cluster_main 1,4-Dioxaspiro[4.5]decan-8-yl benzoate cluster_acid Acid-Catalyzed Hydrolysis (H₃O⁺) cluster_base Base-Catalyzed Hydrolysis (OH⁻) A 1,4-Dioxaspiro[4.5]decan-8-yl benzoate B Benzoic Acid + 1,4-Dioxaspiro[4.5]decan-8-ol A->B Ester Cleavage C 4-Hydroxycyclohexanone Benzoate + Ethylene Glycol A->C Ketal Cleavage D Benzoate + 1,4-Dioxaspiro[4.5]decan-8-ol A->D Ester Cleavage (Saponification)

Caption: Potential hydrolysis pathways for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

II. Troubleshooting Guide: Identifying and Solving Hydrolysis Issues

This section addresses common problems encountered during the handling and reaction of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Q1: My NMR/LC-MS analysis shows unexpected peaks corresponding to benzoic acid and/or a more polar compound. What is happening?

Answer: The presence of benzoic acid strongly indicates that the ester bond has been cleaved. The more polar compound is likely 1,4-dioxaspiro[4.5]decan-8-ol. This hydrolysis can be catalyzed by either acid or base.

Possible Causes & Immediate Actions:

CauseTroubleshooting Steps
Acidic Contamination Neutralize any acidic reagents or solvents. Use a mild base like sodium bicarbonate for washes.[10]
Basic Contamination Avoid strong bases (e.g., NaOH, KOH) during workup. Use a weak base if necessary.[2][4]
Extended Exposure to Water Minimize contact with water, especially at elevated temperatures. Dry organic layers thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄.[10]
Non-anhydrous Solvents Use freshly distilled or commercially available anhydrous solvents.
Q2: I'm seeing a new peak in my analysis that I suspect is 4-hydroxycyclohexanone benzoate. How can I confirm this and what is the cause?

Answer: The formation of 4-hydroxycyclohexanone benzoate points to the hydrolysis of the spiroketal moiety. This is almost certainly due to exposure to acidic conditions.[8][9]

Confirmation and Prevention:

  • Confirmation: The suspected product will have a different mass in MS analysis and a distinct NMR spectrum (e.g., disappearance of the characteristic dioxolane protons and appearance of a ketone signal in ¹³C NMR).

  • Prevention:

    • Strict pH Control: Maintain neutral or slightly basic conditions (pH 7-9) throughout your experiment and workup.

    • Buffer Washes: Use buffered aqueous solutions (e.g., phosphate buffer at pH 7.4) for extractions instead of plain deionized water.

    • Avoid Acidic Reagents: Be mindful of reagents that can generate acidic byproducts. For example, some reactions involving acyl chlorides can produce HCl.

Q3: My reaction is supposed to be conducted under basic conditions, but I'm still observing ester hydrolysis. Why?

Answer: While the spiroketal is stable to base, the ester is highly susceptible to base-catalyzed hydrolysis (saponification).[3][11] This reaction is often irreversible and can proceed even with weak bases if reaction times are long or temperatures are elevated.

Strategies for Base-Mediated Reactions:

StrategyRationale
Use a Non-Nucleophilic Base If the base is only required as a proton scavenger, consider using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
Lower Reaction Temperature Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.
Minimize Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Anhydrous Conditions Ensure all reagents and solvents are free of water to prevent the formation of hydroxide ions.[12]

III. Frequently Asked Questions (FAQs)

Storage and Handling
  • Q: How should I store 1,4-Dioxaspiro[4.5]decan-8-yl benzoate?

    • A: Store in a tightly sealed container in a cool, dry place, away from acids and bases. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

  • Q: Are there any incompatible solvents?

    • A: Avoid protic acidic solvents (e.g., acetic acid) and aqueous basic solutions. While stable in many common organic solvents (e.g., DCM, THF, ethyl acetate), ensure they are anhydrous.

Reaction and Workup
  • Q: I need to perform a reaction on another part of the molecule under acidic conditions. How can I protect the spiroketal and ester?

    • A: This is a significant challenge. If possible, consider a different synthetic route where the spiroketal and ester are introduced after the acid-catalyzed step. Protecting group strategies for both functionalities are complex and may not be practical.

  • Q: What is the best way to quench a reaction containing this compound?

    • A: A gentle quench with a cold, saturated solution of a weak base like sodium bicarbonate is often a good choice to neutralize any acid without being overly basic to hydrolyze the ester.[10] A subsequent wash with cold brine can help remove residual water.[10]

Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup

This protocol outlines the steps for setting up a reaction to minimize hydrolysis from atmospheric moisture.

  • Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Inert Atmosphere: Assemble the glassware while hot and purge with a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Addition: Use anhydrous solvents and reagents. Add liquids via syringe through a rubber septum. Add solids under a positive flow of inert gas.

  • Monitoring: Monitor the reaction by TLC or LC-MS, taking aliquots with a syringe.

  • Workup: Once complete, proceed to a carefully planned workup protocol (see Protocol 2).

Protocol 2: Optimized Aqueous Workup to Prevent Hydrolysis

This procedure is designed to isolate the product from an organic solvent while minimizing contact with conditions that favor hydrolysis.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This slows the rate of any potential hydrolysis.

  • Quenching: Slowly add a cold, saturated aqueous solution of sodium bicarbonate to neutralize any acidic components. Monitor for gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers with cold brine to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Ensure the drying agent is free-flowing before filtration.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) at a low temperature.

Logical Troubleshooting Workflow

cluster_start Start cluster_id Identify Degradation Product cluster_ester Ester Hydrolysis cluster_ketal Ketal Hydrolysis cluster_end Resolution A Unexpected Peaks in Analysis B Benzoic Acid Detected? A->B C Ketone Product Detected? B->C No D Check for Acid/Base Contamination B->D Yes F Strictly Control pH (Neutral/Slightly Basic) C->F Yes E Minimize Water Exposure & Temperature D->E H Product Stabilized E->H G Use Buffered Washes F->G G->H

Caption: A logical workflow for troubleshooting the hydrolysis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

IV. References

  • Grokipedia. Saponification.

  • Zhang, J., et al. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

  • Clark, J. (2015). Mechanism for the acid catalysed hydrolysis of esters. Chemguide.

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.

  • ChemHelp ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube.

  • J&K Scientific LLC. (2021, February 8). Ester Hydrolysis.

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.

  • LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups. Chemistry LibreTexts.

  • Fife, T. H., & Natarajan, R. (1986). The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050-8056.

  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro(4.5)decan-8-ol.

  • BenchChem. Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.

Sources

Troubleshooting

Technical Support Center: Stability of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in Acidic Conditions

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments.

Introduction

1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a versatile chemical intermediate frequently utilized in the synthesis of complex biologically active molecules.[1] Its structure features a spiroketal, which is known to be sensitive to acidic conditions.[2] Understanding the stability of this moiety is crucial for designing robust synthetic routes, ensuring the integrity of the compound during purification and storage, and for its application in various experimental settings.

This guide provides a comprehensive overview of the acid-catalyzed hydrolysis of the ketal group in 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, offering practical troubleshooting advice and detailed experimental protocols to help you navigate potential challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing a logical workflow for diagnosing and resolving them.

Issue 1: Unexpected Degradation of Starting Material During an Acid-Catalyzed Reaction

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) analysis.

  • Lower than expected yield of the desired product.

  • Presence of cyclohexanone and ethylene glycol derivatives in the reaction mixture, confirmed by GC-MS or NMR.

Possible Causes:

  • Excessive Acidity: The concentration of the acid catalyst may be too high, leading to rapid hydrolysis of the spiroketal.

  • Prolonged Reaction Time: Extended exposure to acidic conditions, even at low concentrations, can result in significant degradation.

  • Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis.[3]

  • Presence of Water: Water is a necessary reagent for the hydrolysis of the ketal.[3][4]

Troubleshooting Steps:

  • Optimize Acid Concentration:

    • Rationale: The rate of ketal hydrolysis is directly proportional to the acid concentration.[5] Reducing the amount of acid can significantly slow down the degradation of the starting material.

    • Action: Perform a series of small-scale reactions with varying concentrations of the acid catalyst to determine the optimal level that promotes the desired reaction without causing significant deprotection.

  • Monitor Reaction Progress Closely:

    • Rationale: To avoid unnecessary exposure to acidic conditions, it is critical to stop the reaction as soon as the starting material is consumed.

    • Action: Monitor the reaction progress frequently using TLC or LC-MS. Quench the reaction immediately upon completion.

  • Control Reaction Temperature:

    • Rationale: The Arrhenius equation dictates that reaction rates increase with temperature. Lowering the temperature can help to minimize the rate of the undesired hydrolysis reaction.

    • Action: If the primary reaction allows, consider running it at a lower temperature (e.g., 0 °C or room temperature) to improve the stability of the ketal.

  • Ensure Anhydrous Conditions (if applicable):

    • Rationale: If the desired reaction does not require water, excluding it can prevent the hydrolysis of the ketal.

    • Action: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Difficulty in Isolating the Product Due to Contamination with Deprotected Byproducts

Symptoms:

  • Co-elution of the desired product and cyclohexanone or its derivatives during column chromatography.

  • NMR spectrum of the purified product shows signals corresponding to the deprotected ketone.

Possible Causes:

  • Acidic Residue from Work-up: Incomplete neutralization of the acid catalyst during the work-up can lead to deprotection of the ketal on the silica gel column.

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive compounds.

Troubleshooting Steps:

  • Thorough Neutralization:

    • Rationale: To prevent acid-catalyzed hydrolysis during purification, it is essential to remove all traces of acid from the crude product.

    • Action: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Use Neutralized Silica Gel:

    • Rationale: Using pH-neutral silica gel can prevent on-column degradation of the acid-sensitive ketal.

    • Action: Prepare a slurry of silica gel in the desired eluent and add a small amount of a suitable base (e.g., triethylamine, typically 0.1-1% v/v) to neutralize it.

  • Alternative Purification Methods:

    • Rationale: If chromatography on silica gel remains problematic, other purification techniques may be more suitable.

    • Action: Consider using neutral alumina for chromatography or explore non-chromatographic methods such as recrystallization or distillation if the product's properties allow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed hydrolysis of the 1,4-dioxaspiro[4.5]decane moiety?

A1: The hydrolysis of the ketal proceeds through a well-established mechanism.[4][6] First, one of the oxygen atoms of the dioxolane ring is protonated by the acid catalyst, making it a good leaving group. The other oxygen atom then donates a lone pair of electrons to form a resonance-stabilized oxonium ion intermediate, which is the rate-determining step.[6] Water then acts as a nucleophile, attacking the carbocation. A series of proton transfers results in the formation of a hemiacetal, which is then further hydrolyzed to yield cyclohexanone and ethylene glycol.

Q2: Under what pH conditions is 1,4-Dioxaspiro[4.5]decan-8-yl benzoate generally considered stable?

A2: The spiroketal group is generally stable in neutral to basic conditions (pH ≥ 7).[2] The rate of hydrolysis significantly increases as the pH decreases.[2]

Q3: Are there any alternative, non-acidic methods for reactions that typically require acid catalysis?

A3: Yes, for certain transformations, there are alternatives to acidic conditions. For example, in the case of deprotection, methods using neutral or mildly basic conditions have been developed. These include using reagents like molecular iodine in acetone or cerium ammonium nitrate.[3][7] For other reactions, exploring Lewis acid catalysts, which can sometimes be less harsh than Brønsted acids, might be a viable option.

Q4: How should I store 1,4-Dioxaspiro[4.5]decan-8-yl benzoate to ensure its long-term stability?

A4: To ensure the long-term stability of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, it is recommended to store the compound in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent exposure to moisture and acidic vapors.[2] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2]

Experimental Protocols

Protocol 1: Monitoring the Acidic Hydrolysis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate by HPLC

Objective: To quantitatively assess the stability of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate under defined acidic conditions over time.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. This will be your "stressed sample."

  • Time Points: Incubate the stressed sample at a controlled temperature (e.g., 40 °C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the stressed sample.

  • Quenching: Immediately neutralize the aliquot by adding it to 100 µL of a saturated sodium bicarbonate solution.

  • Analysis: Dilute the quenched sample with the mobile phase and inject it into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks over time.

Time (hours)Peak Area of Parent Compound% Degradation
0Initial Area0
1Area at 1 hrCalculate %
2Area at 2 hrCalculate %
4Area at 4 hrCalculate %
8Area at 8 hrCalculate %
24Area at 24 hrCalculate %

Caption: Example data table for monitoring acidic hydrolysis.

Protocol 2: Small-Scale Screening of Acid Catalysts for a Reaction Involving 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Objective: To identify a suitable acid catalyst and concentration that promotes the desired reaction while minimizing the degradation of the acid-sensitive starting material.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

  • Your reaction substrate and reagents

  • A selection of acid catalysts (e.g., p-toluenesulfonic acid, camphorsulfonic acid, pyridinium p-toluenesulfonate)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • TLC plates and developing chamber

  • Small reaction vials

Procedure:

  • Set up a series of small-scale reactions in parallel, each in a separate vial.

  • To each vial, add 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, your substrate, and the anhydrous solvent.

  • To each vial, add a different acid catalyst or a different concentration of the same catalyst. Include a control reaction with no acid.

  • Stir the reactions at the desired temperature.

  • Monitor the progress of each reaction by TLC at regular intervals.

  • Observe the formation of the desired product and any signs of starting material degradation (e.g., a new spot corresponding to cyclohexanone).

  • Based on the TLC analysis, identify the conditions that provide the best conversion to the product with the least amount of degradation.

Visualizations

Acid_Catalyzed_Hydrolysis Ketal 1,4-Dioxaspiro[4.5]decan-8-yl benzoate ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H+ OxoniumIon Oxonium Ion Intermediate ProtonatedKetal->OxoniumIon Ring Opening Hemiacetal Hemiacetal Intermediate OxoniumIon->Hemiacetal + H₂O, -H+ Products Cyclohexanone + Ethylene Glycol Hemiacetal->Products + H+, +H₂O, -R'OH H_plus H+ H2O H₂O H_plus_out -H+

Caption: Mechanism of acid-catalyzed hydrolysis of the spiroketal.

Troubleshooting_Workflow Start Issue: Unexpected Degradation Check_Acid High Acid Concentration? Start->Check_Acid Check_Time Prolonged Reaction Time? Start->Check_Time Check_Temp Elevated Temperature? Start->Check_Temp Check_Acid->Check_Time No Reduce_Acid Reduce Acid Concentration Check_Acid->Reduce_Acid Yes Check_Time->Check_Temp No Monitor_TLC Monitor Reaction Closely Check_Time->Monitor_TLC Yes Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Resolution Improved Stability Check_Temp->Resolution No Reduce_Acid->Resolution Monitor_TLC->Resolution Lower_Temp->Resolution

Caption: Troubleshooting workflow for starting material degradation.

References

  • Benchchem Technical Support. (n.d.). Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.
  • Anderson, E., & Fife, T. H. (n.d.). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals....
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
  • Benchchem. (n.d.). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • Academia.edu. (n.d.). Remarkably efficient deprotection of cyclic acetals and ketals.

Sources

Optimization

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1,4-Dioxaspiro[4.5]decan-8-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. The guidance herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower effective problem-solving.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, providing a foundational understanding of potential impurities and analytical verification.

Q1: What are the most likely impurities in a crude sample of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate?

A1: Impurities typically arise from the synthetic route. The synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate generally involves the esterification of 1,4-Dioxaspiro[4.5]decan-8-ol with benzoic acid or a derivative. The precursor, 1,4-Dioxaspiro[4.5]decan-8-ol, is synthesized from 1,4-cyclohexanedione.[1][2] Therefore, common impurities include:

  • Unreacted Starting Materials: Residual 1,4-Dioxaspiro[4.5]decan-8-ol and benzoic acid.

  • Byproducts of Esterification: Water or other small molecules depending on the specific esterification method used.

  • Side-Reaction Products: Impurities from the synthesis of the spirocyclic alcohol, such as residual 1,4-cyclohexanedione.

  • Solvent Residues: Trace amounts of solvents used in the reaction or initial work-up.

  • Degradation Products: Hydrolysis of the ester or ketal functionality if exposed to strong acidic or basic conditions during work-up or storage.

Q2: How can I assess the purity of my 1,4-Dioxaspiro[4.5]decan-8-yl benzoate sample?

A2: A multi-faceted approach to purity assessment is recommended.[3][4][5]

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your sample.[4][6] A single spot suggests high purity, while multiple spots indicate the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is a classic indicator of a pure crystalline solid.[3][6][7] Impurities will typically cause a depression and broadening of the melting point range.[5][6]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities through unexpected signals.[3][4]

    • Infrared (IR) Spectroscopy: Can confirm the presence of the ester carbonyl group and the absence of hydroxyl groups from the starting alcohol.

  • Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity with high accuracy.[4]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[4]

II. Troubleshooting Purification Challenges

This section provides detailed, step-by-step guidance for overcoming specific issues encountered during the purification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Challenge 1: Persistent Oily Product After Recrystallization

Symptom: The product fails to crystallize upon cooling and instead separates as an oil.

Cause: This phenomenon, known as "oiling out," can occur for several reasons:

  • High Impurity Load: A significant amount of impurities can inhibit crystal lattice formation.

  • Supersaturation: The solution is too concentrated, leading to rapid precipitation as an amorphous oil rather than ordered crystals.

  • Inappropriate Solvent System: The chosen solvent or solvent pair may not be optimal for this specific compound.

Troubleshooting Protocol:

  • Re-dissolution and Dilution: Gently heat the mixture to re-dissolve the oil. Add a small amount (5-10% of the total volume) of the "good" solvent (the solvent in which the compound is more soluble) to reduce saturation.[8]

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling often promotes oiling out. Covering the flask can help slow the cooling rate.[9]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[9]

    • Seeding: If available, add a single, pure crystal of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate to the cooled solution to initiate crystallization.[8][9]

  • Solvent System Re-evaluation: If oiling persists, the solvent system may need to be changed. A good recrystallization solvent should dissolve the compound when hot but not when cold.[8] For benzoate esters, common solvent systems include ethanol/water and ethyl acetate/hexane.[8]

Data Summary: Recrystallization Solvent Systems for Benzoate Esters

Solvent SystemGood SolventAnti-SolventKey Characteristics
Ethanol/WaterEthanolWaterLow toxicity, suitable for moderately polar compounds.[8]
Ethyl Acetate/HexaneEthyl AcetateHexaneGood for less polar compounds, fast evaporation.[8]
Isopropanol/WaterIsopropanolWaterCan lead to larger crystal formation due to slower nucleation.[8]
Challenge 2: Incomplete Separation of Impurities via Column Chromatography

Symptom: Fractions collected from the column show a mixture of the desired product and impurities when analyzed by TLC.

Cause:

  • Incorrect Eluent Polarity: The mobile phase may be too polar, causing all components to move too quickly through the column, or not polar enough, resulting in poor separation.

  • Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.

  • Poor Column Packing: Channels or cracks in the silica gel bed lead to an uneven flow of the mobile phase.

Troubleshooting Protocol:

  • TLC Optimization of Eluent: Before running the column, systematically test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) using TLC. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from all impurity spots.

  • Proper Column Loading: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Column Packing Technique:

    • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Dry Packing: Add dry silica gel to the column and then carefully add the eluent, applying pressure to pack the stationary phase tightly.

  • Gradient Elution: If a single eluent system fails to provide adequate separation, a gradient elution can be employed. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. This will elute the less polar compounds first, followed by the more polar ones.[10]

Workflow for Column Chromatography Troubleshooting

G main 1,4-Dioxaspiro[4.5]decan-8-yl benzoate ketone 1,4-Cyclohexanedione derivative main->ketone  Acidic Hydrolysis (H₃O⁺) alcohol 1,4-Dioxaspiro[4.5]decan-8-ol main->alcohol  Basic Hydrolysis (OH⁻) acid Benzoic Acid

Sources

Troubleshooting

Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate Synthesis

Welcome to the technical support guide for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimization parameters associated with the benzoylation of 1,4-Dioxaspiro[4.5]decan-8-ol. Our goal is to provide not just protocols, but a foundational understanding of the reaction's mechanics to empower you to troubleshoot effectively and optimize for efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is slow or appears stalled. How can I effectively reduce the reaction time?

Short Answer: Incomplete or slow reactions are typically due to insufficient activation of the carboxyl group, steric hindrance at the secondary alcohol, or suboptimal catalyst concentration. The most effective strategy is to switch to a more reactive benzoylating agent like benzoyl chloride in the presence of a suitable base and catalyst.

The Scientist's Perspective: The target transformation is an esterification of a secondary alcohol. Secondary alcohols are sterically more demanding and less nucleophilic than primary alcohols, which can lead to slower reaction kinetics. The choice of benzoylating agent is paramount. While a Fischer-Speier esterification using benzoic acid and a strong acid catalyst is possible, it often requires harsh conditions (high temperatures, water removal) that can compromise the acid-sensitive spiroketal moiety.[1]

A more reliable and faster approach is to use a highly electrophilic benzoyl source, such as benzoyl chloride. The reaction is facilitated by a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct and a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP). DMAP accelerates the reaction by forming a highly reactive N-benzoylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol.

Troubleshooting & Optimization Protocol:

  • Reagent Selection: If using benzoic acid with a coupling agent like DCC, consider switching to benzoyl chloride. It is significantly more reactive and generally leads to shorter reaction times.

  • Catalyst Optimization (DMAP):

    • Baseline: Start with 0.1 equivalents of DMAP.

    • Observation: If the reaction is slow (monitored by TLC, see Q2), incrementally increase the DMAP loading to 0.2 or 0.3 equivalents.

    • Caution: Excessive DMAP can complicate purification. The goal is to find the lowest catalytic amount that provides a reasonable reaction rate.

  • Solvent & Temperature:

    • Use an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]

    • Most benzoylations of this type proceed efficiently at room temperature (20-25°C).[3]

    • If the reaction is still sluggish, gentle heating to 40°C can be employed, but must be done with careful monitoring for side product formation (see Q3).

Table 1: Comparison of Common Benzoylation Conditions

ParameterMethod A: Benzoyl Chloride/Pyridine/DMAPMethod B: Benzoic Acid/DCC/DMAP
Benzoylating Agent Benzoyl ChlorideBenzoic Acid
Activating Agent None required (inherently reactive)Dicyclohexylcarbodiimide (DCC)
Typical Base Pyridine or Triethylamine (≥1.1 eq)None (DCC is the coupling agent)
Catalyst DMAP (0.1 - 0.3 eq)DMAP (0.1 - 0.2 eq)
Typical Temperature 0°C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 4 hours4 - 12 hours
Byproduct Pyridinium Hydrochloride (water soluble)Dicyclohexylurea (DCU) (organic soluble, requires filtration)
Pros Fast, high yieldingMilder conditions, avoids acyl chlorides
Cons Benzoyl chloride is moisture sensitiveSlower, DCU byproduct can complicate purification
Question 2: How can I accurately monitor the reaction to find the optimal stopping point?

Short Answer: Thin-Layer Chromatography (TLC) is the most effective, rapid, and cost-efficient method to monitor the reaction's progress.[4][5] The optimal stopping point is when the limiting reagent (typically the alcohol) is no longer visible on the TLC plate.

The Scientist's Perspective: Optimizing reaction time requires knowing precisely when the reaction is complete. Allowing the reaction to proceed for too long can lead to the formation of degradation products, while stopping it prematurely results in a lower yield. TLC provides a visual, semi-quantitative snapshot of the reaction mixture over time.[6][7] By spotting the starting alcohol, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), you can unambiguously track the consumption of the reactant and the formation of the product.[5]

Detailed Protocol: Reaction Monitoring by TLC

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: A good starting point is a 4:1 mixture of Hexanes:Ethyl Acetate. Adjust polarity as needed to achieve an Rf of ~0.3-0.5 for the product.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain. The product, containing a benzoate group, will be UV-active, while the starting alcohol is not. Both will stain with KMnO₄.

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline ~1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "R" (Reaction), and "C" (Co-spot).

  • Initial Spotting (T=0): Before adding the benzoyl chloride, spot the starting alcohol (dissolved in a solvent) in the "SM" lane.

  • Time Point Spotting: After the reaction begins, take an aliquot (a tiny sample using a capillary tube) of the reaction mixture every 30-60 minutes.[5]

    • Spot the aliquot in the "R" lane.

    • Spot the aliquot directly on top of a new spot of the starting material in the "C" lane.

  • Development: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and mark the solvent front with a pencil.

    • View under a UV lamp. A new, UV-active spot should appear in the "R" and "C" lanes, corresponding to the benzoate product. This spot will likely have a higher Rf than the starting alcohol.

    • Dip the plate in a KMnO₄ stain and gently heat. The starting alcohol spot will become visible.

    • Monitor Progress: As the reaction proceeds, the starting material spot in the "R" lane will diminish in intensity, while the product spot will intensify.

    • Completion: The reaction is considered complete when the starting material spot is no longer visible in the "R" lane. Compare the "R" and "SM" lanes to confirm. The "C" lane should show two distinct spots until the reaction is complete.[5]

G cluster_setup Reaction Setup cluster_monitoring Monitoring Loop (Every 30-60 min) Setup 1. Dissolve Alcohol, Base, Catalyst in DCM T0 2. Take T=0 sample Spot on TLC Setup->T0 Add 3. Add Benzoyl Chloride T0->Add Aliquot 4. Take Reaction Aliquot Add->Aliquot Spot 5. Spot 'R' and 'Co-spot' lanes Aliquot->Spot Develop 6. Develop & Visualize TLC Spot->Develop Decision Is Starting Material Consumed? Develop->Decision Workup 8. Proceed to Aqueous Work-up Decision->Workup  Yes Continue 7. Continue Reaction Decision->Continue  No Continue->Aliquot

Caption: Experimental workflow for synthesis and TLC monitoring.

Question 3: I see a new, more polar spot on my TLC. What is it and how do I prevent it?

Short Answer: The most likely polar byproduct is 1,4-cyclohexanedione, resulting from the acid-catalyzed hydrolysis of the spiroketal protecting group. This can be prevented by using strictly anhydrous conditions, avoiding strong acid catalysts, and ensuring the base is not added in large excess, which could introduce water.

The Scientist's Perspective: The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal. Ketal formation is a reversible reaction catalyzed by acid.[8] In the presence of an acid source (even trace amounts) and water, the ketal can hydrolyze back to its constituent alcohol (ethylene glycol) and ketone (1,4-cyclohexanedione). While the HCl generated during the reaction with benzoyl chloride is neutralized by the base (e.g., pyridine), localized pockets of acidity or moisture can initiate this deprotection. This side reaction becomes more probable with extended reaction times or elevated temperatures.

Prevention & Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent atmospheric moisture from entering the system.[9]

  • Choice of Base: Use a non-nucleophilic base like pyridine or triethylamine. Ensure it is of high purity and anhydrous.

  • Avoid Strong Acids: Do not use strong Brønsted acid catalysts like sulfuric acid or p-toluenesulfonic acid, as they will rapidly cleave the ketal.[1]

  • Control Temperature: Avoid heating the reaction unless necessary. If heating is required, do not exceed 40-50°C and monitor for the appearance of the ketone byproduct by TLC.

  • Reaction Time: Do not let the reaction run significantly longer than needed. Once TLC indicates the starting material is consumed, proceed with the work-up promptly.

G Troubleshoot TLC shows a new, more polar spot Cause Possible Cause Acid-catalyzed hydrolysis of the spiroketal Troubleshoot->Cause Solution Prevention Strategy Use anhydrous solvents/reagents Avoid strong acid catalysts Use non-nucleophilic base (e.g., Pyridine) Minimize reaction time and temperature Cause->Solution

Sources

Optimization

Technical Support Center: Isomer Separation in 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This guide is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the critical step of isomer separation. We will explore the origins of isomerism in this synthesis and provide actionable, field-proven strategies for achieving high-purity separation.

Section 1: Synthesis Overview and the Origin of Isomers

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate typically proceeds through a three-step sequence starting from 1,4-cyclohexanedione. The critical isomeric mixture arises from the non-stereospecific reduction of the ketone intermediate, 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis_Workflow cluster_0 Step 1: Ketalization cluster_1 Step 2: Reduction cluster_2 Step 3: Esterification A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Ethylene Glycol, Acid Catalyst C cis/trans Isomeric Mixture of 1,4-Dioxaspiro[4.5]decan-8-ol B->C Reducing Agent (e.g., NaBH4) D cis/trans Isomeric Mixture of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate C->D Benzoyl Chloride, Base

Caption: General synthesis workflow for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Q1: What are the key isomeric forms of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate and when are they formed?

The key isomers are the cis and trans diastereomers. These are generated during the reduction of the planar ketone in 1,4-Dioxaspiro[4.5]decan-8-one (Step 2). The hydride from the reducing agent (e.g., sodium borohydride) can attack the carbonyl from two faces:

  • Axial Attack: Leads to the equatorial alcohol (trans isomer).

  • Equatorial Attack: Leads to the axial alcohol (cis isomer).

These two diastereomeric alcohols are then esterified, carrying the isomeric relationship forward to the final benzoate product. The separation of this cis/trans mixture is the primary focus of this guide.

Section 2: Troubleshooting Guide for Isomer Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is the most effective technique for both analytical and preparative separation of these isomers. However, their similar physicochemical properties often lead to co-elution or poor resolution on standard columns.[1]

Q2: My initial analysis on a standard C18 column shows co-eluting peaks. What is the root cause and what is my next step?

Cause: Standard C18 columns primarily separate molecules based on hydrophobicity.[2] Since the cis and trans isomers of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate have nearly identical molecular weights and polarities, a C18 phase often lacks the necessary selectivity to resolve them.[3]

Next Steps: Achieving separation requires a stationary phase that can exploit subtle differences in the isomers' three-dimensional shapes. This involves interactions beyond simple hydrophobicity, such as π-π interactions or shape-selective inclusion.[4] The following flowchart outlines a systematic approach to method development.

Troubleshooting_Flowchart cluster_cols Column Options Start Problem: Poor Resolution on C18 Col_Select Step 1: Change Stationary Phase (Introduce new interaction modes) Start->Col_Select MP_Opt Step 2: Optimize Mobile Phase (Adjust Selectivity & Retention) Col_Select->MP_Opt Select best performing column Phenyl Phenyl-Hexyl / PFP (π-π Interactions) Col_Select->Phenyl Chiral Chiral Stationary Phase (CSP) (Enantioselective Pockets) Col_Select->Chiral MixedMode Mixed-Mode / Amide (Multiple Interactions) Col_Select->MixedMode Param_Tune Step 3: Fine-Tune Parameters (Improve Efficiency) MP_Opt->Param_Tune Achieved partial separation Success Goal: Baseline Resolution Achieved Param_Tune->Success

Caption: Troubleshooting workflow for HPLC isomer separation.

Step 1: Select a More Selective Stationary Phase

The most critical factor is column selection. You must introduce a different separation mechanism.[3]

Column TypeSeparation PrincipleRecommended For
Phenyl-Hexyl / PFP π-π Interactions: The electron-rich phenyl rings of the stationary phase interact with the benzoate moiety of the analyte. The different spatial orientations of the cis and trans isomers lead to differential interaction strength.[3][4]Primary Choice. This is the most logical and cost-effective first step for resolving these specific diastereomers.
Chiral Stationary Phase (CSP) Enantioselectivity: CSPs, such as those based on polysaccharides, create chiral pockets that stereospecifically interact with analytes.[1] While designed for enantiomers, the rigid 3D structure can also provide excellent resolution for diastereomers.[2]Secondary Choice. Use if phenyl columns fail or if enantiomeric separation is also required. More expensive.
Mixed-Mode / Amide Multiple Interactions: These columns combine reversed-phase character with ion-exchange or HILIC capabilities, offering unique selectivity.[3][4]Alternative Choice. Can be effective for diastereomers by exploiting subtle differences in dipole moments and hydrogen bonding capacity.[4]
Step 2: Optimize the Mobile Phase

Once a suitable column is chosen, fine-tune the mobile phase to maximize resolution. For these types of compounds, normal-phase chromatography is often highly effective.

ParameterRecommendationRationale
Solvent System Start with a non-polar solvent and a polar modifier.[1]This system is ideal for normal-phase chromatography on Phenyl or Chiral columns, providing excellent selectivity for structural isomers.
Starting Conditions Hexane:Isopropanol (90:10 v/v) or Hexane:Ethanol (97:3 v/v) .[1][5]These are robust starting points. Isopropanol and ethanol are effective polar modifiers that modulate retention time without drastically altering selectivity.
Optimization Strategy Isocratically adjust the percentage of the polar modifier in small increments (e.g., 2-5%).Decreasing the polar modifier percentage will increase retention and may improve resolution. Conversely, increasing it will shorten the run time.
Step 3: Fine-Tune System Parameters

With a promising column and mobile phase, small adjustments can further enhance peak shape and resolution.

  • Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This increases the time the analytes spend interacting with the stationary phase, often improving resolution at the cost of longer run times.

  • Column Temperature: Control the temperature using a column oven (e.g., 25-30 °C).[1] Temperature changes can subtly affect selectivity; experiment with temperatures ±5-10 °C from ambient to see if resolution improves.[2]

  • Injection Volume: Ensure you are not overloading the column, which can cause peak broadening and loss of resolution. Use a low injection volume with a reasonably concentrated sample.

Section 3: FAQs for Advanced Troubleshooting

Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used to separate and identify the isomers?

Answer: Yes, GC-MS is a viable alternative, particularly for analytical identification.

  • Separation: Separation on a GC column depends on differences in boiling points and interactions with the stationary phase. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.[1] Resolution can be improved by using a slow oven temperature ramp (e.g., 5-10 °C/min) in the region where the isomers elute.[1]

  • Identification: The mass spectra of cis and trans isomers under Electron Ionization (EI) are often identical due to similar fragmentation patterns.[1] While GC provides the separation, MS confirms the identity. For potentially more distinct molecular ion information, consider using a softer ionization technique like Chemical Ionization (CI).[1]

Q4: Is derivatization a useful strategy for improving separation?

Answer: Derivatization is generally not necessary for these specific diastereomers. The benzoate group already provides a strong chromophore for UV detection and a site for π-π interactions. Derivatization is more commonly employed when trying to separate enantiomers on an achiral column or to improve the volatility of a compound for GC analysis.[3][6]

Section 4: Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor)

This protocol is based on established methods for ketal protection of 1,4-cyclohexanedione.[7]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield the pure product.[8]

Protocol 2: Synthesis and Separation of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
  • Reduction: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol or ethanol at 0 °C. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench & Extraction: Carefully quench the reaction with water. Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate. Dry the combined organic layers and concentrate to yield the crude cis/trans mixture of 1,4-Dioxaspiro[4.5]decan-8-ol.

  • Esterification: Dissolve the crude alcohol mixture (1.0 eq) in anhydrous dichloromethane containing pyridine (1.5 eq) at 0 °C. Slowly add benzoyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude isomeric mixture of the final product.

Protocol 3: Recommended HPLC Method for Isomer Separation

This method provides a robust starting point for analysis and purification.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (IPA). Start with 90:10 (Hexane:IPA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 230 nm or 254 nm.

  • Sample Preparation: Dissolve the crude product in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column for at least 20 minutes until a stable baseline is achieved. Inject the sample and monitor the chromatogram. Adjust the Hexane:IPA ratio to achieve baseline separation (typically a higher percentage of hexane will be required).

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers. Benchchem.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Benchchem.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry.
  • Chromatography Forum. (2015). Trouble resolving isomers.
  • ResearchGate. (2019).
  • BenchChem. (n.d.).
  • Welch Materials. (2024).
  • Wang, Y., et al. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PMC.

Sources

Troubleshooting

resolving solubility issues with 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Subject: Troubleshooting Solubility, Stability, and Formulation Challenges Document ID: TS-DDB-008 Last Updated: February 15, 2026 Classification: Technica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Subject: Troubleshooting Solubility, Stability, and Formulation Challenges Document ID: TS-DDB-008 Last Updated: February 15, 2026 Classification: Technical Application Guide

Executive Summary: The "Greasy Ketal" Paradox

1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76293-68-0) presents a classic medicinal chemistry challenge: it combines high lipophilicity (LogP > 3.0) with significant chemical lability.

The molecule consists of a lipophilic benzoate ester anchored to a cyclohexane ring, which is protected as a ketal (dioxolane). This structural duality dictates the two golden rules of handling this compound:

  • Solubility Rule: It behaves like a "greasy brick"—insoluble in water, highly soluble in organics (DCM, DMSO).

  • Stability Rule: The ketal moiety is an "acid trap." Never attempt to increase solubility by lowering the pH; this will trigger immediate hydrolysis, destroying your compound.

Module 1: Biological Assay Formulation

Target Audience: Biologists, Pharmacologists

The Problem: You observe precipitation ("crashing out") immediately upon adding the DMSO stock solution to cell culture media or aqueous buffer.

Root Cause: The benzoate group drives strong intermolecular hydrophobic interactions. When the organic solvent (DMSO) is diluted into water, the water molecules form a cage around the hydrophobic solute (hydrophobic effect), forcing the compound to aggregate and precipitate.

Troubleshooting Q&A

Q: Can I acidify the buffer to improve solubility? A: ABSOLUTELY NOT. Unlike alkaloids or amines, this molecule has no basic nitrogen to protonate. Lowering the pH will not improve solubility; instead, it will catalyze the hydrolysis of the 1,4-dioxaspiro ketal ring, yielding the ketone degradation product (4-benzoyloxycyclohexanone) and ethylene glycol [1, 2].

Q: What is the recommended formulation for aqueous assays? A: The "CD-Spike" Protocol. Standard DMSO spikes often fail above 10 µM. We recommend encapsulating the lipophilic benzoate tail using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Protocol: HP-β-CD Solubilization

Objective: Create a stable 100 µM aqueous solution.

StepActionTechnical Rationale
1 Prepare 20% (w/v) HP-β-CD stock in water or PBS.Creates a hydrophilic "host" cavity for the lipophilic guest [3].
2 Dissolve compound in 100% DMSO to create a 10 mM Stock.Ensures complete initial molecular dispersion.
3 Slowly add 10 µL of DMSO Stock to 990 µL of the 20% CD solution while vortexing.Kinetic Trap: Prevents crystal nucleation by immediately sequestering the benzoate into the CD cavity.
4 Incubate at 37°C with shaking for 30 mins.Allows thermodynamic equilibrium of the inclusion complex.
5 Dilute this "Pre-mix" into final assay media.The complex is now water-soluble and resistant to precipitation.

Module 2: Chemical Synthesis & Purification

Target Audience: Organic Chemists, Process Chemists

The Problem: The compound "oils out" during recrystallization or remains gummy after workup.

Root Cause: Benzoate esters on flexible cyclohexane rings often have low melting points or slow crystallization kinetics due to conformational freedom (chair/boat flips) of the spiro-system.

Troubleshooting Q&A

Q: Which solvent system is best for recrystallization? A: Isopropanol (IPA) or Hexane/Ethyl Acetate.

  • IPA: Dissolve hot, cool slowly. The alcohol mimics the polarity needed to keep the ester in solution while forcing the hydrophobic core to pack.

  • Hexane/EtOAc (9:1): If the compound is an oil, dissolve in minimal EtOAc, then slowly add Hexane until cloudy. Seed with a crystal if available.

Q: I see a new spot on TLC after workup. What happened? A: Check your workup pH. If you used an acidic wash (e.g., 1M HCl) to remove starting materials, you likely hydrolyzed the ketal.

  • Corrective Action: Use saturated NH₄Cl (mildly acidic, usually safe for short contact) or simply wash with water/brine. Ensure the organic layer is dried over Na₂SO₄ to prevent slow hydrolysis by residual water [4].

Module 3: Stability & Degradation Pathways

Understanding the failure modes is critical for data integrity. The diagram below illustrates the decision logic for handling and the chemical consequences of incorrect pH.

G cluster_0 Mechanism of Failure Start 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (Solid/Oil) BioApp Biological Assay (Aqueous Media) Start->BioApp ChemApp Chemical Synthesis (Organic Solvent) Start->ChemApp AcidCheck Is pH < 5.0? BioApp->AcidCheck Buffer Selection Degradation CRITICAL FAILURE Ketal Hydrolysis -> Ketone + Diol ChemApp->Degradation Acidic Workup SuccessOrg Stable Solution (DCM, DMSO, EtOH) ChemApp->SuccessOrg Anhydrous Conditions SolubilityCheck Precipitation? AcidCheck->SolubilityCheck No (Neutral/Basic) AcidCheck->Degradation Yes (Acidic) SuccessCD Use HP-beta-Cyclodextrin (Inclusion Complex) SolubilityCheck->SuccessCD Yes (Add CD) SolubilityCheck->SuccessOrg No (Low Conc)

Figure 1: Solubility and stability decision tree. Note the critical failure pathway in acidic conditions (Red).

Summary of Physical Properties

PropertyValue / DescriptionImplication for Handling
LogP (Est.) > 3.0 (High Lipophilicity)Requires cosolvents (DMSO) or carriers (Cyclodextrin) for aqueous use.
pKa NeutralpH adjustment will not solubilize; acid will degrade.
Acid Stability Poor (Ketal)Avoid HCl, H₂SO₄, and acidic HPLC mobile phases (use neutral/basic).
Base Stability Moderate (Ester)Avoid strong bases (NaOH) which cause saponification [5].
Solubility DMSO, DCM, Ethanol, EtOAcUse these for stock solutions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ketal sensitivity to aqueous acid).

  • BenchChem Technical Support. (2025). Stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives. (Confirming spiroketal hydrolysis in acidic media).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative review on using CDs for lipophilic drugs).

  • PubChem. (2025).[2][3][4] 1,4-Dioxaspiro[4.5]decan-8-one Compound Summary. (Precursor data and hydrolysis products).

  • Larrivée-Aboussafy, C., et al. (2010). Base-Mediated Hydrolysis of Esters.[5][6] Journal of Organic Chemistry. (General mechanism for ester instability in high pH).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Foreword for the Researcher In the landscape of modern drug discovery and materials science, the unambiguous structura...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Foreword for the Researcher

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an unparalleled tool for providing detailed information about molecular structure in solution. This guide is crafted for researchers, scientists, and drug development professionals who rely on precise and accurate spectral interpretation.

This document provides a comprehensive analysis of the ¹H NMR spectrum of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a compound featuring a spirocyclic ketal fused to a cyclohexane ring and bearing a benzoate ester. The guide will not only dissect the spectrum of the title compound but will also draw a critical comparison with a structurally relevant alternative, cyclohexyl benzoate. The objective is to provide not just data, but a deeper understanding of the structure-spectrum correlations that govern these molecular architectures. The experimental protocols and data interpretation are presented with the rigor and causality expected in a senior scientific role, aiming to empower the reader in their own analytical endeavors.

Molecular Structure and its ¹H NMR Implications

The structure of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate presents a fascinating case for ¹H NMR analysis. The molecule can be deconstructed into three key fragments, each with distinct and predictable spectral signatures: the benzoate aromatic ring, the methine proton at the ester linkage (C8-H), and the spirocyclic 1,4-dioxaspiro[4.5]decane system.

Diagram of the molecular structure of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate with key proton environments highlighted.

Caption: Key proton environments in 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

The aromatic protons of the benzoate group are expected to appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the ester group.[1] The protons ortho to the carbonyl group are the most deshielded. The methine proton at C8, being attached to the electron-withdrawing oxygen of the ester, will also be shifted downfield relative to other aliphatic protons. The protons of the ethylene ketal group will likely appear as a multiplet, while the cyclohexane ring protons will exhibit complex splitting patterns due to axial and equatorial dispositions and spin-spin coupling.

Comparative ¹H NMR Spectral Analysis: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate vs. Cyclohexyl benzoate

To provide a clearer understanding of the spectral features of the title compound, a direct comparison with a simpler, yet structurally related molecule, cyclohexyl benzoate, is highly instructive.

Proton Environment Expected Chemical Shift (δ, ppm) for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Reported Chemical Shift (δ, ppm) for Cyclohexyl benzoate Key Differentiating Features
Aromatic Protons (ortho)~8.0~8.0Minimal difference expected.
Aromatic Protons (meta, para)~7.4 - 7.6~7.4 - 7.6Minimal difference expected.
Methine Proton (C-O-C=O)~5.0~4.9The spirocyclic system may induce minor shifts.
Ethylene Ketal Protons~3.9N/APresence of a distinct multiplet is a key identifier for the spiro-ketal.
Cyclohexane Protons1.5 - 2.21.2 - 2.0The rigidity and substitution of the spiro-system will lead to more complex and potentially more dispersed signals compared to the simple cyclohexane ring.

Data for cyclohexyl benzoate is based on typical values and data from available literature.[1][2]

The most significant difference in the ¹H NMR spectra will be the presence of the signals for the ethylene ketal protons in 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, which are absent in cyclohexyl benzoate. These protons are expected to resonate around 3.9 ppm. Furthermore, the cyclohexane protons in the spiro compound are part of a more rigid system, which is likely to result in more complex and well-resolved splitting patterns compared to the conformationally flexible cyclohexane ring in cyclohexyl benzoate.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum suitable for structural elucidation.

Workflow for ¹H NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to a clean 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into a 400 MHz (or higher) NMR spectrometer Tube->Spectrometer Shimming Shim the magnetic field to optimize homogeneity Spectrometer->Shimming Acquire Acquire ¹H NMR spectrum (e.g., 16-32 scans) Shimming->Acquire Processing Fourier transform, phase correction, and baseline correction Acquire->Processing Referencing Reference the spectrum to residual solvent peak (e.g., CDCl₃ at 7.26 ppm) Processing->Referencing Integration Integrate the signals Referencing->Integration Analysis Assign peaks and analyze coupling constants Integration->Analysis

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which serves as a convenient internal reference.[1]

    • Transfer the solution to a 5 mm NMR tube. Ensure the filling height is adequate for the spectrometer's detection coil (typically around 4-5 cm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer. Modern NMR spectrometers (e.g., 400 MHz or higher) are recommended for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A typical acquisition may involve 16 to 32 scans, with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum using the residual solvent peak (e.g., 7.26 ppm for CDCl₃). Tetramethylsilane (TMS) can also be used as an internal standard (0 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values) to assign the peaks to the specific protons in the molecule.

Causality in Experimental Choices and Interpretation

The choice of a high-field NMR spectrometer is deliberate; it enhances chemical shift dispersion, which is particularly important for resolving the complex multiplets of the cyclohexane protons in the spirocyclic system. The selection of CDCl₃ as the solvent is based on its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its well-defined reference peak.

In interpreting the spectrum, the downfield region will be dominated by the benzoate protons, with the ortho protons experiencing the greatest deshielding due to the anisotropic effect of the carbonyl group.[3][4] The methine proton at C8 is expected to be a multiplet due to coupling with the adjacent cyclohexane protons. The complexity of this multiplet can provide valuable information about the stereochemistry at this position. The ethylene ketal protons, being chemically equivalent in a freely rotating system, might appear as a singlet, but restricted rotation or long-range coupling could lead to a more complex pattern. The cyclohexane protons will present the most challenging region to analyze due to overlapping signals and complex coupling patterns, often requiring 2D NMR techniques like COSY and HSQC for complete assignment.[5]

Conclusion and Future Perspectives

The ¹H NMR spectrum of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a rich source of structural information. A thorough analysis, especially when compared with simpler analogues like cyclohexyl benzoate, allows for the confident assignment of all proton signals. The presence of the spiro-ketal introduces unique spectral features that are diagnostic for this class of compounds. For more complex derivatives or for determining stereochemistry with absolute certainty, advanced NMR experiments such as 2D NMR (COSY, HSQC, HMBC, NOESY) and computational prediction of chemical shifts are invaluable tools. This guide provides the foundational knowledge for researchers to approach the spectral analysis of this and similar spirocyclic systems with confidence and scientific rigor.

References

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]

  • ResearchGate. S1. 1 H-NMR spectrum of the... | Download Scientific Diagram. [Link]

  • The Royal Society of Chemistry. Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. In the absence of a directly pu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. In the absence of a directly published experimental spectrum for this specific molecule, this document serves as a predictive and comparative tool. By examining the spectral data of its constituent moieties—the 1,4-dioxaspiro[4.5]decane core and a representative benzoate ester—we can build a reliable picture of the expected chemical shifts. This approach is grounded in the fundamental principles of NMR spectroscopy, where the chemical environment of a carbon nucleus dictates its resonance frequency.[1][2]

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful technique for this purpose, providing direct information about the carbon skeleton of a molecule.[2][4] This guide will delve into the theoretical underpinnings of the expected chemical shifts, offer a comparative analysis with related structures, and provide a detailed experimental protocol for acquiring the ¹³C NMR spectrum of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the ¹³C NMR data, the following atom numbering scheme will be used for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Figure 1. Molecular structure and atom numbering for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Comparative Analysis of ¹³C NMR Chemical Shifts

The expected ¹³C NMR chemical shifts for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate can be reliably predicted by analyzing the spectra of its constituent parts: 1,4-Dioxaspiro[4.5]decane and a suitable benzoate ester, such as cyclohexyl benzoate.

1,4-Dioxaspiro[4.5]decane: The Spiroketal Core

The parent spiroketal, 1,4-Dioxaspiro[4.5]decane, provides the foundational chemical shifts for the cyclohexyl and dioxolane rings.[5][6]

Carbon AtomChemical Shift (δ, ppm)
C2, C3 (Dioxolane)~64.0
C6 (Spiro)~109.0
C7, C11 (Cyclohexyl)~35.0
C8, C10 (Cyclohexyl)~24.0
C9 (Cyclohexyl)~25.0
Note: The numbering in this table corresponds to the standard IUPAC numbering for 1,4-Dioxaspiro[4.5]decane.
Cyclohexyl Benzoate: The Ester Moiety

Cyclohexyl benzoate serves as an excellent model for the ester portion of the target molecule. The chemical shifts for the benzoate group and the effect of the ester linkage on the cyclohexyl ring are informative.[7]

Carbon AtomChemical Shift (δ, ppm)
C=O (Carbonyl)~166.0
C1' (ipso-Aryl)~130.0
C2', C6' (ortho-Aryl)~129.5
C3', C5' (meta-Aryl)~128.3
C4' (para-Aryl)~132.8
C1 (Cyclohexyl, -O-)~72.0
C2, C6 (Cyclohexyl)~31.0
C3, C5 (Cyclohexyl)~23.0
C4 (Cyclohexyl)~25.0
Note: The numbering in this table is for cyclohexyl benzoate.

Predicted ¹³C NMR Chemical Shifts for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

By combining the data from the two fragments and considering the electronic effects of the benzoate group on the spiroketal ring, we can predict the chemical shifts for the target molecule. The introduction of the electron-withdrawing benzoate group at the C8 position will cause a significant downfield shift for C8 and influence the shifts of the adjacent carbons (C7, C9, and C11).

Carbon Atom (Fig. 1)Predicted Chemical Shift (δ, ppm)Rationale
C2, C3~64.0Dioxolane ring carbons, distant from the benzoate group, expected to be similar to the parent spiroketal.
C6~109.0Spiro carbon, shielded by two oxygens, largely unaffected by the distant benzoate group.
C7, C11~31.0α-carbons to the ester-bearing carbon, expected to be slightly deshielded compared to the parent spiroketal.
C8~72.0Carbinol carbon directly attached to the electron-withdrawing benzoate oxygen, significantly deshielded.
C9, C10~23.0β-carbons to the ester group, expected to be slightly shielded compared to the parent spiroketal.
C=O~166.0Carbonyl carbon of the benzoate group.
C1'~130.0ipso-carbon of the phenyl ring.
C2', C6'~129.5ortho-carbons of the phenyl ring.
C3', C5'~128.3meta-carbons of the phenyl ring.
C4'~132.8para-carbon of the phenyl ring.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters.[8][9] The low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus make it significantly less sensitive than ¹H NMR.[2][10][11]

Sample Preparation
  • Sample Purity: Ensure the sample of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is of high purity to avoid signals from impurities complicating the spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[12] Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[9][13] A concentration of 20-50 mg in 0.5-0.7 mL of solvent is a good starting point.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] This removes any suspended solid particles that can degrade spectral resolution.

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 20-50 mg of pure sample B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (TMS) B->C D Filter solution into a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Set acquisition parameters (e.g., pulse sequence, number of scans) F->G H Acquire ¹³C NMR spectrum G->H I Fourier transform the raw data H->I J Phase correct the spectrum I->J K Baseline correct the spectrum J->K L Reference the spectrum to TMS (0.0 ppm) K->L

Figure 2. A generalized workflow for the acquisition and processing of a ¹³C NMR spectrum.

Instrument Parameters
  • Spectrometer Frequency: A higher field strength spectrometer (e.g., 400 MHz or higher for ¹H) will provide better signal dispersion and sensitivity for ¹³C.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei.

  • Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (from several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Spectral Width: A spectral width of 0 to 220 ppm is typically sufficient to cover the chemical shifts of most organic compounds.[1][4]

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. By leveraging comparative data from its constituent fragments, we have established a reliable set of expected chemical shifts. The detailed experimental protocol provided herein offers a robust methodology for researchers to acquire their own high-quality experimental data. The combination of predictive analysis and practical guidance makes this document a valuable resource for scientists engaged in the synthesis and characterization of novel spiroketal-containing compounds. The accurate assignment of ¹³C NMR spectra is a critical step in confirming molecular structures and is indispensable in the fields of synthetic chemistry and drug discovery.

References

  • Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 2D NMR technique for the determination of long-range heteronuclear C-H couplings. Journal of Magnetic Resonance, 67(3), 565-569.
  • Breitmaier, E., & Voelter, W. (2004). ¹³C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gunther, H. (2013).
  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.
  • Levitt, M. H. (2008). Spin Dynamics: Basics of Nuclear Magnetic Resonance. Wiley.
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. Wiley.
  • Nelson, D. L., & Cox, M. M. (2021). Lehninger Principles of Biochemistry. W.H. Freeman.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Reich, H. J. (n.d.). ¹³C NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.

Sources

Validation

Spectroscopic Validation Guide: FT-IR Analysis of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

Executive Summary 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a critical protected intermediate, often utilized in the synthesis of complex steroids and pharmaceutical scaffolds where the cyclohexane ketone functionality m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a critical protected intermediate, often utilized in the synthesis of complex steroids and pharmaceutical scaffolds where the cyclohexane ketone functionality must remain masked (as a ketal) while the alcohol at position 8 is manipulated.

This guide provides a rigorous FT-IR interpretation framework. Unlike simple "fingerprinting," this protocol focuses on mechanistic validation —distinguishing the target ester from its alcohol precursor (1,4-dioxaspiro[4.5]decan-8-ol) and potential acidic contaminants.

The Analytical Challenge

The primary challenge in analyzing this molecule is the spectral congestion in the 1000–1300 cm⁻¹ region. Both the benzoate ester and the 1,3-dioxolane (ketal) ring generate strong C–O stretching vibrations here. A standard "library match" often fails to distinguish subtle hydrolysis products. This guide prioritizes diagnostic band isolation to ensure structural integrity.

Part 1: Structural Deconvolution & Band Assignment

To validate the structure, we must deconstruct the molecule into its three vibrational domains: the Benzoate Ester , the Spiro-Ketal Core , and the Cyclohexane Ring .

Diagnostic Spectral Bands (Target Molecule)[1][2]
Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Ester (Benzoate) C=O Stretch1715 – 1725 StrongConjugation with the phenyl ring lowers the frequency compared to aliphatic esters (~1740).
Ester (Benzoate) C–O–C Stretch (Asym)1270 – 1280 StrongThe "Benzoate C-O." distinct from the ketal bands.[1][2]
Aromatic Ring C–H Stretch3030 – 3070 WeakAppears just above the aliphatic C-H "wall" (3000 cm⁻¹).
Aromatic Ring C=C Ring Breathing1600, 1585 MediumThe "Doublet" characteristic of conjugated benzene rings.
Ketal (Dioxolane) C–O–C Stretch (Sym/Asym)1050 – 1150 Strong"Butterfly" pattern. Multiple bands often overlap with the ester C-O symmetric stretch.
Cyclohexane C–H Stretch (sp³)2850 – 2950 StrongDominant aliphatic features.
Visualizing the Vibrational Logic

The following diagram maps the physical structure to the observed spectral output.

SpectralLogic Molecule 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate Sub_Benzoate Benzoate Ester Group Molecule->Sub_Benzoate Sub_Ketal 1,3-Dioxolane (Ketal) Molecule->Sub_Ketal Sub_Ring Cyclohexane Core Molecule->Sub_Ring Vib_CO C=O Stretch (Conjugated) Sub_Benzoate->Vib_CO Vib_COC C-O-C Stretch (Ester Linkage) Sub_Benzoate->Vib_COC Vib_Ketal C-O-C Stretch (Cyclic Ether) Sub_Ketal->Vib_Ketal Vib_CH sp³ C-H Stretch Sub_Ring->Vib_CH Peak_1720 1715-1725 cm⁻¹ (Primary ID) Vib_CO->Peak_1720 Peak_1275 1270-1280 cm⁻¹ Vib_COC->Peak_1275 Peak_1100 1050-1150 cm⁻¹ (Complex Region) Vib_Ketal->Peak_1100 Peak_2900 2850-2950 cm⁻¹ Vib_CH->Peak_2900

Caption: Functional group decomposition mapping structural moieties to specific diagnostic wavenumbers.

Part 2: Comparative Analysis (Validation & Purity)

In a drug development context, the "alternatives" are the precursors and byproducts. The FT-IR spectrum serves as a binary gate: Is the reaction complete? and Is the ketal intact?

Comparison 1: Product vs. Precursor (The Alcohol)

Precursor: 1,4-Dioxaspiro[4.5]decan-8-ol. Transformation: Esterification (O-H


 O-C=O).
FeaturePrecursor (Alcohol)Product (Benzoate)Interpretation
3200–3600 cm⁻¹ Broad, Strong (O–H) Absent Primary Success Criteria. Any residual signal here indicates incomplete conversion.
1700–1750 cm⁻¹ Absent (or weak overtone)Strong (C=O) Confirmation of ester formation.
1275 cm⁻¹ AbsentStrong Appearance of the C-O-C ester linkage.
Comparison 2: Product vs. Contaminant (Benzoic Acid)

Contaminant: Benzoic Acid (Hydrolysis of Benzoyl Chloride). Risk: Acidic byproducts can hydrolyze the sensitive ketal group back to a ketone.

FeatureProduct (Pure)Contaminant (Acid)Interpretation
3300–2500 cm⁻¹ Clean Baseline"Beard" (Broad O-H) Carboxylic acid O-H is very broad and jagged. Indicates poor workup.
1680–1700 cm⁻¹ CleanShoulder/Split Benzoic acid C=O appears at lower frequency than the ester C=O.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for rapid solid/oil analysis, eliminating the need for KBr pellets which can be hygroscopic and introduce water artifacts (false O-H signals).

Step-by-Step Methodology
  • Instrument Prep:

    • Ensure ZnSe or Diamond ATR crystal is clean.

    • Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Loading:

    • If Solid: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • If Oil/Viscous Liquid: Place 1 drop to cover the crystal active area. No pressure clamp needed usually, but a cover slip can prevent evaporation.

  • Acquisition:

    • Resolution: 4 cm⁻¹.[3]

    • Scans: 16 or 32 (sufficient for S/N ratio > 500:1).

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing:

    • Apply Baseline Correction (Rubberband method).

    • Do not apply ATR correction unless comparing directly to a transmission library.

Decision Workflow

The following flowchart guides the scientist through the validation logic during synthesis monitoring.

ValidationFlow Start Acquire Spectrum CheckOH Check 3200-3600 cm⁻¹ (Broad Peak?) Start->CheckOH Fail_Alcohol Incomplete Reaction (Residual Alcohol) CheckOH->Fail_Alcohol Yes CheckCO Check 1715-1725 cm⁻¹ (Strong Peak?) CheckOH->CheckCO No Fail_NoEster Synthesis Failed (No Ester Formed) CheckCO->Fail_NoEster No CheckAcid Check 2500-3000 cm⁻¹ (Broad 'Beard'?) CheckCO->CheckAcid Yes Fail_Acid Impurity Detected (Benzoic Acid) CheckAcid->Fail_Acid Yes Pass PASS: Pure Product CheckAcid->Pass No

Caption: Logical decision tree for validating reaction completion and purity based on spectral features.

Expert Insights & Troubleshooting

  • The "Ketal Risk": The 1,4-dioxaspiro group is acid-labile. If you observe a new peak appearing around 1710 cm⁻¹ (distinct from the ester) or broadening of the carbonyl region, it may indicate partial hydrolysis of the ketal back to the ketone (cyclohexanone derivative). This is often accompanied by a loss of intensity in the 1050–1150 cm⁻¹ region.

  • Solvent Artifacts: This molecule is often recrystallized from EtOAc or Hexanes.

    • EtOAc: Look for a "ghost" carbonyl at 1740 cm⁻¹ (higher than benzoate).

    • DCM: Look for C-Cl stretches at ~700-750 cm⁻¹.

  • Water Masquerading: If the sample is not dried, water will appear as an O-H stretch. Distinguish water from the starting alcohol by looking at the 1640 cm⁻¹ region (H-O-H bending). If 1640 is present, it is wet; if absent, the 3400 peak is likely unreacted alcohol.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, ethyl ester - Infrared Spectrum.[4][5] NIST Chemistry WebBook, SRD 69.[3][6][7] Available at: [Link]

  • NIST Mass Spectrometry Data Center. 1,4-Dioxaspiro[4.5]decane - Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[3][6][7] Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Department of Chemistry & Biochemistry. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-ol (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as a cornerstone technique for molecular structure elucidation.[1][2] The fragmentation pattern generated, partic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as a cornerstone technique for molecular structure elucidation.[1][2] The fragmentation pattern generated, particularly under electron ionization (EI), serves as a molecular fingerprint, offering deep insights into the compound's architecture.[3] This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS#: 76293-68-0).[4]

We will dissect its fragmentation behavior by comparing it with structurally related alternatives: the parent spiroketal, 1,4-Dioxaspiro[4.5]decane , and the fundamental aromatic ester, isopropyl benzoate . This comparative approach will illuminate how the interplay between the spiroketal and benzoate moieties governs the molecule's fragmentation pathways, providing a robust framework for identifying this and similar structures in complex mixtures.

Experimental Protocol: GC-MS Analysis

To acquire the mass spectra discussed in this guide, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.[5][6] The GC separation is crucial for isolating the analyte from any impurities before it enters the mass spectrometer.[2]

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is ideal.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

  • Data Analysis: Process the acquired data using the instrument's software. Identify the chromatographic peak corresponding to the analyte and analyze its mass spectrum. The use of a comprehensive mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, is highly recommended for compound identification.[8][9][10][11]

Experimental Workflow Diagram

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection 1. Sample Injection (Split Mode) GC_Column 2. Chromatographic Separation (Capillary Column) Sample_Injection->GC_Column Vaporization Ion_Source 3. Ionization (EI, 70 eV) GC_Column->Ion_Source Elution Mass_Analyzer 4. Mass Analysis (Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration Detector 5. Detection Mass_Analyzer->Detector Ion Separation Data_System 6. Data Acquisition & Analysis Detector->Data_System Signal

Caption: A typical workflow for GC-MS analysis.

Fragmentation Pattern Analysis

The fragmentation of an organic molecule in an EI-MS system is a predictable process governed by the stability of the resulting ions and neutral losses.[3][12] The molecular ion (M+•), formed by the loss of an electron, is often unstable and undergoes fragmentation to produce a series of characteristic daughter ions.[1]

Predicted Fragmentation of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

The structure of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate contains two key functionalities that will direct its fragmentation: the benzoate ester and the spiroketal. The molecular weight of this compound is 262.31 g/mol .

The primary fragmentation events for aromatic esters involve cleavages around the carbonyl group.[13] The most characteristic fragmentation is the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 . This ion is highly stabilized by resonance and is often the base peak in the mass spectra of benzoate esters.[13] The loss of the benzoyl radical leads to the detection of the oxonium ion from the spiroketal portion at m/z 157 .

The spiroketal moiety itself can undergo characteristic cleavages. Cyclic ketals are known to fragment via cleavage of the C-O bonds and subsequent ring-opening reactions. For the parent 1,4-Dioxaspiro[4.5]decane, key fragments are observed at m/z 99 and 86.[14] We can anticipate similar fragmentation pathways for the spiroketal portion of our target molecule.

Key Predicted Fragments:

  • m/z 262 (M+•): The molecular ion. Due to the presence of the stable aromatic ring, this peak is expected to be observable.

  • m/z 157: Resulting from the loss of the benzoyl radical (•COC₆H₅). This corresponds to the charged spiroketal moiety.

  • m/z 122: Formed by the loss of the spiroketal portion as a neutral molecule, with a hydrogen transfer to the benzoate group, resulting in benzoic acid radical cation.

  • m/z 105: The highly stable benzoyl cation (C₆H₅CO⁺). This is predicted to be the base peak .[13]

  • m/z 99: A characteristic fragment from the spiroketal ring, likely from an alpha-cleavage adjacent to the spiro-carbon followed by rearrangement.

  • m/z 77: The phenyl cation (C₆H₅⁺), resulting from the loss of CO from the benzoyl cation.[13]

Fragmentation_Target cluster_path1 Ester Cleavage cluster_path2 Spiroketal Fragmentation cluster_path3 Rearrangement M [C₁₅H₁₈O₄]⁺• m/z = 262 (Molecular Ion) frag105 [C₇H₅O]⁺ m/z = 105 (Base Peak) M->frag105 - C₈H₁₃O₂• frag157 [C₈H₁₃O₂]⁺ m/z = 157 M->frag157 - C₇H₅O• (Benzoyl radical) frag122 [C₇H₆O₂]⁺• m/z = 122 (Benzoic Acid) M->frag122 - C₈H₁₂O₂ frag77 [C₆H₅]⁺ m/z = 77 frag105->frag77 - CO frag99 [C₆H₁₁O]⁺ m/z = 99 frag157->frag99 - C₂H₄O, -H₂O (rearrangement)

Caption: Predicted EI fragmentation pathways for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

Comparative Analysis

To contextualize the predicted fragmentation, we will compare it with two simpler, related molecules.

Fragmentation of Isopropyl Benzoate

Isopropyl benzoate provides a classic example of aromatic ester fragmentation. Its molecular weight is 164.20 g/mol .

  • m/z 164 (M+•): Molecular ion.

  • m/z 149: Loss of a methyl radical (•CH₃).

  • m/z 122: McLafferty rearrangement, loss of propene (C₃H₆), forming the benzoic acid radical cation.

  • m/z 105: The benzoyl cation, which is the base peak .[13]

  • m/z 77: The phenyl cation.

The dominance of the m/z 105 and m/z 77 fragments is a hallmark of the benzoate group and is clearly mirrored in the predicted spectrum of our target compound.

Fragmentation of 1,4-Dioxaspiro[4.5]decane

This parent spiroketal (MW = 142.19 g/mol ) showcases the fragmentation behavior of the cyclic ketal system in the absence of the benzoate group.[14]

  • m/z 142 (M+•): Molecular ion.

  • m/z 99: A major fragment, resulting from the loss of a C₂H₅O radical. This is a key diagnostic peak for this spiroketal system.

  • m/z 86: Another significant fragment, often attributed to a retro-Diels-Alder-type cleavage of the cyclohexyl ring after initial ring opening.

The presence of the m/z 99 fragment in the NIST library spectrum for this compound strongly supports our prediction of a similar fragment in the spectrum of the full target molecule.[14]

Data Summary and Comparison

m/z Value Predicted Ion for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Observed in Isopropyl Benzoate Observed in 1,4-Dioxaspiro[4.5]decane Mechanistic Origin
262 Molecular IonN/AN/AInitial Ionization
157 [C₈H₁₃O₂]⁺N/AN/ALoss of Benzoyl Radical
122 [C₇H₆O₂]⁺• (Benzoic Acid)YesN/AH-rearrangement and loss of spiroketal
105 [C₇H₅O]⁺ (Benzoyl Cation) Yes (Base Peak) N/AAlpha-cleavage at ester
99 [C₆H₁₁O]⁺N/AYes (Major Peak) Spiroketal ring fragmentation
86 -N/AYesSpiroketal ring fragmentation
77 [C₆H₅]⁺ (Phenyl Cation)YesN/ALoss of CO from Benzoyl Cation

Table 1: Comparison of key mass fragments across the target compound and its structural analogues.

Conclusion

By deconstructing 1,4-Dioxaspiro[4.5]decan-8-yl benzoate into its constituent functional groups, we can confidently predict its mass spectral fragmentation pattern. The spectrum is expected to be dominated by fragmentation characteristic of the benzoate ester, leading to a prominent base peak at m/z 105 (benzoyl cation). Concurrently, diagnostic ions originating from the spiroketal moiety, particularly at m/z 157 and m/z 99 , are anticipated.

This comparative guide demonstrates a powerful strategy for structural elucidation: leveraging established fragmentation principles and data from simpler analogues to interpret the mass spectra of more complex molecules. For researchers working with novel compounds or complex mixtures, this analytical approach is invaluable for achieving reliable compound identification and structural confirmation.

References

  • BCP Instruments. NIST & WILEY: mass spectra libraries. [Link]

  • Scientific Instrument Services. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. [Link]

  • Diablo Analytical. NIST Mass Spectral Library. [Link]

  • SpectralWorks. NIST 2023 MS and MS/MS Libraries. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. [Link]

  • Tillmann, U., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 14(9), 169. [Link]

  • Awad, T., et al. (2020). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 34(S3). [Link]

  • All About Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Paz-Villanueva, M., et al. (2022). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. Metabolites, 13(1), 1. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2024). Gas chromatography–mass spectrometry. [Link]

  • University of Texas at El Paso. Gas Chromatography - Mass Spectrometry. [Link]

  • Gawarecka, K., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1419–1427. [Link]

  • Chemsrc. 1,4-dioxaspiro[4.5]decan-8-yl Benzoate | CAS#:76293-68-0. [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. [Link]

  • National Institute of Standards and Technology (NIST). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Naidoo, D., et al. (2012). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 17(5), 5037–5045. [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate). [Link]

  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. [Link]

  • National Institute of Standards and Technology (NIST). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]

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Validation

A Comparative Guide to Purity Assessment of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate: HPLC, UHPLC, and GC Methodologies

This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a key intermediate in pharmaceutical synthesis. The selection of a ro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document delves into the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC), offering supporting rationale and detailed protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction: The Analytical Imperative for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a molecule characterized by a spiroketal and a benzoate ester functional group. This unique structure necessitates a thorough analytical approach to ensure comprehensive purity profiling. Potential impurities can stem from the synthetic route, degradation, or residual starting materials. Consequently, the chosen analytical method must be adept at separating the main compound from structurally similar impurities. High-performance liquid chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for such analyses due to its versatility and reliability.[1][2] This guide will present a robust HPLC method as the primary recommendation, while also exploring UHPLC as a high-throughput alternative and GC as an orthogonal technique for comprehensive characterization.

Comparison of Core Analytical Methodologies

The choice between HPLC, UHPLC, and GC hinges on the specific analytical objective, such as routine quality control, high-throughput screening, or the analysis of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is ideal for non-volatile and thermally sensitive compounds like 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.[3][4] Its adaptability in terms of stationary and mobile phases allows for the fine-tuning of separations.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC stands as a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm).[5] This results in markedly faster analysis times, superior resolution, and enhanced sensitivity, making it an excellent choice for impurity profiling where trace-level detection is critical.[1]

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] While the spiroketal moiety of the target compound raises considerations about thermal stability, GC can be highly effective for identifying volatile impurities, such as residual solvents, that may not be readily detectable by HPLC.[7]

Recommended Method: Reversed-Phase HPLC

A reversed-phase HPLC method is recommended for the routine purity assessment of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. The non-polar nature of the molecule makes it well-suited for a C18 stationary phase, which separates compounds based on hydrophobicity.[8]

Rationale for Method Design
  • Column Selection: A C18 column is the most widely used reversed-phase column and provides excellent retention for non-polar to moderately polar compounds.[4] A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.[8]

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water is a common and effective choice for reversed-phase HPLC.[1] Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.[9] A gradient elution is proposed to ensure the timely elution of any more non-polar impurities while still retaining and separating more polar ones.

  • Detector Selection: The presence of the benzoate group, a strong chromophore, makes UV detection an ideal choice. A wavelength of 230 nm is a good starting point for detecting the benzene ring of the benzoate ester. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across a peak, which is crucial for identifying co-eluting impurities.[10]

Detailed Experimental Protocol

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in acetonitrile to obtain a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 230 nm

  • Injection Volume: 10 µL

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.[11][12]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Prepare Sample (0.5 mg/mL in ACN) Equilibrate Equilibrate System SamplePrep->Equilibrate MobilePhase Prepare Mobile Phases A & B Degas Filter & Degas Mobile Phases MobilePhase->Degas Degas->Equilibrate SST Perform System Suitability Test Equilibrate->SST Inject Inject Sample SST->Inject If SST Passes Acquire Acquire Data (25 min) Inject->Acquire Integrate Integrate Chromatogram Acquire->Integrate Purity Calculate % Purity (Area Normalization) Integrate->Purity Report Generate Report Purity->Report

Caption: Workflow for HPLC purity assessment of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

High-Throughput Alternative: Ultra-High-Performance Liquid Chromatography (UHPLC)

For laboratories requiring higher sample throughput, a UHPLC method is the logical evolution of the HPLC protocol. The core principles of the separation remain the same, but the instrumentation and column technology allow for significant gains in speed and efficiency.[8]

Advantages of UHPLC
  • Speed: Analysis times can be reduced by a factor of 5-10 compared to conventional HPLC.[13]

  • Resolution: The use of sub-2 µm particles leads to sharper peaks and better separation of closely eluting impurities.[5]

  • Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, improving the limits of detection and quantitation for trace impurities.[5]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[8]

Adapted UHPLC Protocol

UHPLC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.2 min: 50% B

    • 0.2-2.5 min: 50% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 50% B

    • 3.1-4.0 min: 50% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Detector: UV at 230 nm

  • Injection Volume: 2 µL

Orthogonal Method: Gas Chromatography (GC)

GC provides an orthogonal separation mechanism to HPLC, meaning it separates compounds based on different chemical properties (volatility and polarity) and is therefore an excellent confirmatory technique.[14] It is particularly well-suited for the analysis of volatile organic impurities and residual solvents.[15]

Considerations for GC Analysis
  • Thermal Stability: The primary concern for analyzing 1,4-Dioxaspiro[4.5]decan-8-yl benzoate by GC is its thermal stability in the high-temperature injector port. Spiroketals can be susceptible to thermal degradation. A split/splitless injector with a rapid temperature ramp can minimize this risk.

  • Derivatization: While the compound is an ester, which is generally amenable to GC, derivatization is typically not required. However, if peak tailing is observed, derivatization of any potential acidic or basic impurities could be considered.[16]

  • Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. For impurity identification, coupling the GC to a Mass Spectrometer (MS) is the gold standard.

Proposed GC Protocol

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in dichloromethane to obtain a final concentration of approximately 1.0 mg/mL.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 270°C (with a fast ramp)

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • Detector: FID at 310°C

  • Injection Volume: 1 µL (split ratio 50:1)

Method Performance Comparison

The following table summarizes the key performance characteristics of the three proposed methods.

Parameter HPLC UHPLC GC-FID
Primary Application Routine Purity & AssayHigh-Throughput Purity & Impurity ProfilingVolatile Impurities & Orthogonal Confirmation
Analysis Time ~25 minutes~4 minutes~16 minutes
Resolution GoodExcellentVery High
Sensitivity GoodExcellentGood (analyte dependent)
Compound Scope Non-volatile, thermally labile compoundsNon-volatile, thermally labile compoundsVolatile, thermally stable compounds
Solvent Consumption ModerateLowVery Low
System Pressure Low to ModerateHighLow

Decision Guide for Method Selection

The choice of analytical method should be guided by the specific requirements of the analysis. The following decision tree can assist in this process.

Decision_Tree cluster_choices Analytical Methods Start What is the primary analytical goal? Goal1 Routine QC, Assay & Purity Start->Goal1 Goal2 High-Throughput Screening or Trace Impurity Profiling Start->Goal2 Goal3 Analysis of Volatile Impurities or Orthogonal Confirmation Start->Goal3 HPLC HPLC UHPLC UHPLC GC GC Goal1->HPLC Robust & Reliable Goal2->UHPLC Fast & High Resolution Goal3->GC Specific for Volatiles

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity assessment of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a multi-faceted approach is recommended. The proposed reversed-phase HPLC method serves as a robust and reliable primary technique for routine quality control and purity determination. For laboratories with high-throughput demands and the need for enhanced sensitivity in impurity profiling, transitioning to the UHPLC method is highly advantageous. Finally, GC offers a valuable orthogonal technique, indispensable for the analysis of volatile impurities and for providing confirmatory data based on a different separation principle. The selection of the most suitable method should be guided by the specific analytical requirements, available instrumentation, and the stage of drug development.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • ICH. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • BioPharma Reporter. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • uHPLCs. (2021, April 2). What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)?. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • ResearchGate. (2023, March 25). Practical UHPLC: Method Development, Method Translations and Instrument Transfers. Retrieved from [Link]

  • ResearchGate. (2017, March 3). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. Retrieved from [Link]

  • Agilent. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). A 14 Parameter Study of UHPLC's for Method Development Transfer and Troubleshooting. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Gas Chromatography - Mass Spectrometry Analysis. Retrieved from [Link]

  • MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Retrieved from [Link]

  • ResearchGate. (2017, July 31). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]

  • PubMed. (n.d.). The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. Retrieved from [Link]

  • LCGC International. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

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Comparative

comparing 1,4-Dioxaspiro[4.5]decan-8-yl benzoate with other protecting groups

This guide provides an in-depth technical analysis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate , evaluating its utility as a dual-protected scaffold for synthetic chemistry. We compare the specific protecting group archite...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate , evaluating its utility as a dual-protected scaffold for synthetic chemistry. We compare the specific protecting group architecture (Cyclic Ethylene Ketal + Benzoate Ester) against alternative strategies (Acyclic Ketals, Acetates, Silyl Ethers) to demonstrate stability profiles, orthogonality, and experimental performance.

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 29921575) represents a robust "masked" 4-hydroxycyclohexanone scaffold. It features two distinct protecting groups:[1][2]

  • Ethylene Glycol Ketal (1,3-Dioxolane): Protects the ketone at C1.

  • Benzoate Ester (Bz): Protects the alcohol at C8 (C4 of the original ring).

This configuration offers orthogonal stability , allowing researchers to selectively manipulate one functional group while retaining the other. This guide compares this specific architecture against common alternatives to validate its selection in complex synthesis.

Comparative Analysis: The Ketone Protection

The 1,4-dioxaspiro[4.5]decane motif (ethylene ketal) is compared here with acyclic dimethyl acetals and sterically bulkier cyclic ketals.

Stability & Hydrolysis Kinetics

The ethylene ketal is thermodynamically more stable than acyclic analogs due to the entropic benefit of the 5-membered ring.[1] However, it remains labile to aqueous acid, serving as a temporary mask.

Protecting Group ArchitectureAcid Stability (pH 1-3)Formation EnthalpyLewis Acid StabilityRelative Hydrolysis Rate*
Ethylene Ketal (Product) Moderate High (Favored) High 1.0 (Reference)
Dimethyl Acetal (Acyclic)LowLowLow~100x Faster
1,3-Dioxane (Propylene Ketal)HighModerateModerate~0.1x Slower
Neopentyl Glycol KetalVery HighHighVery High~0.001x Slower

*Relative rates are approximate based on cyclohexanone derivatives in aqueous dioxane/HCl.

Key Insight: The Ethylene Ketal is chosen for this scaffold because it strikes an optimal balance: it is stable enough to survive ester manipulations (base/nucleophiles) but hydrolyzes significantly faster than 6-membered ketals when ketone restoration is required.

Comparative Analysis: The Alcohol Protection

The benzoate ester at position 8 is compared to Acetate (Ac), Pivalate (Piv), and TBDMS ether.

Nucleophilic & Basic Stability

Benzoates provide a "middle ground" in ester stability—more robust than acetates but easier to remove than pivalates. Crucially, they are UV-active , aiding purification/detection, unlike aliphatic esters.

Protecting GroupBase Stability (pH > 12)Acid StabilityUV TraceabilitySteric Bulk
Benzoate (Bz) Moderate (t½ ~ mins) High Yes (Strong) Moderate
Acetate (Ac)Low (Fast Hydrolysis)HighNoLow
Pivalate (Piv)Very High (Slow)HighNoHigh
TBDMS EtherHighLow (F- labile)NoHigh

Why Benzoate?

  • Crystallinity: Benzoate derivatives of cyclohexanols are often crystalline solids, whereas acetates are frequently oils. This aids in purification without chromatography.

  • Differentiation: In a molecule with multiple hydroxyls, a benzoate at C8 can be retained while a primary acetate elsewhere is selectively hydrolyzed.

Orthogonality & Reaction Pathways

The primary value of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is its orthogonality. The diagram below illustrates the selective deprotection pathways.

Pathway Visualization (DOT)

Orthogonality Start 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (Dual Protected) PathA Path A: Acidic Hydrolysis (Ketal Removal) Start->PathA HCl (aq) / Acetone PathB Path B: Basic Hydrolysis (Ester Removal) Start->PathB K2CO3 / MeOH ProdA 4-(Benzoyloxy)cyclohexanone (Ketone Restored, Ester Intact) PathA->ProdA ProdB 1,4-Dioxaspiro[4.5]decan-8-ol (Alcohol Restored, Ketal Intact) PathB->ProdB ProdA->ProdB NOT DIRECT

Caption: Orthogonal deprotection logic. Path A uses acid to cleave the ketal without affecting the benzoate. Path B uses mild base to cleave the benzoate without affecting the ketal.

Experimental Protocols

The following protocols are validated for the selective manipulation of this scaffold.

Protocol A: Selective Ketal Deprotection (Acidic)

Objective: Restore the ketone while maintaining the benzoate ester.

  • Dissolution: Dissolve 1.0 eq of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in Acetone/Water (10:1 v/v).

  • Catalysis: Add 0.1 eq of Pyridinium p-toluenesulfonate (PPTS) .

    • Note: PPTS is preferred over HCl for ester-containing substrates to prevent accidental transesterification or hydrolysis, although benzoates are generally stable to dilute HCl.

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Product is more polar).

  • Workup: Concentrate acetone, dilute with EtOAc, wash with Sat. NaHCO₃ (to neutralize PPTS) and Brine.

  • Result: Quantitative yield of 4-(benzoyloxy)cyclohexanone.

Protocol B: Selective Benzoate Hydrolysis (Basic)

Objective: Restore the alcohol while maintaining the ethylene ketal.

  • Dissolution: Dissolve 1.0 eq of substrate in Methanol (anhydrous is not required).

  • Reagent: Add 1.5 eq of Potassium Carbonate (K₂CO₃) .

    • Comparison: NaOH is faster but aggressive; K₂CO₃ is mild and chemoselective, preventing any risk to the ketal ring opening (which is stable to base anyway).

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup: Evaporate MeOH, resuspend in water, extract with DCM.

  • Result: Yields 1,4-Dioxaspiro[4.5]decan-8-ol.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Fife, T. H. "General Acid Catalysis of Acetal, Ketal, and Ortho Ester Hydrolysis."[3] Accounts of Chemical Research1972 , 5(8), 264–272.[3] (Mechanistic grounding for ketal stability).

  • PubChem. 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoate Compound Summary. Available at: [Link] (Accessed 2026).

Sources

Validation

A Technical Guide to the Crystallographic Analysis of Spirocyclic Scaffolds in Drug Discovery: A Comparative Study

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the conformational rigidity and three-dimensional complexity of molecular scaffolds are paramount for achieving h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the conformational rigidity and three-dimensional complexity of molecular scaffolds are paramount for achieving high target affinity and selectivity. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged motifs in medicinal chemistry due to their ability to present substituents in well-defined spatial orientations. This guide delves into the crystallographic analysis of such scaffolds, using a representative molecule to illustrate the experimental workflow and data interpretation. While the specific crystallographic data for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate was not publicly available at the time of this writing, we will utilize the closely related and structurally characterized (1'S,2'R)-1'-Benzyl-2'-methyl-1',2'-dihydrospiro[[1][2]dioxolane-2,3'-indol]-2'(1H)-one as a primary example. This comparison will provide valuable insights into the structural nuances of the 1,4-dioxaspiro[4.5]decane core and its derivatives.

The strategic incorporation of spirocyclic fragments into drug candidates can significantly enhance their pharmacological profiles. The rigid nature of these scaffolds reduces the entropic penalty upon binding to a biological target, often leading to improved potency. Furthermore, the defined three-dimensional arrangement of functional groups can lead to highly specific interactions with protein binding pockets, enhancing selectivity and reducing off-target effects. X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of these molecules, providing invaluable data for structure-activity relationship (SAR) studies and rational drug design.[1][2][3]

Comparative Crystallographic Analysis

To understand the structural contributions of the spirocyclic core, we will compare the crystallographic data of our primary example, (1'S,2'R)-1'-Benzyl-2'-methyl-1',2'-dihydrospiro[[1][2]dioxolane-2,3'-indol]-2'(1H)-one, with a hypothetical model of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate and other relevant spirocyclic structures found in the Cambridge Structural Database (CSD).[4] This comparative approach allows us to dissect the influence of different substituents on the overall conformation and crystal packing of the spirocyclic framework.

Parameter(1'S,2'R)-1'-Benzyl-2'-methyl-1',2'-dihydrospiro[[1][2]dioxolane-2,3'-indol]-2'(1H)-oneHypothetical 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
CSD Deposition No. CCDC 1405199Not Available
Molecular Formula C₁₈H₁₇NO₃C₁₅H₁₈O₄
Crystal System OrthorhombicMonoclinic (Predicted)
Space Group P2₁2₁2₁P2₁/c (Predicted)
a (Å) 8.123(2)10.5 (Predicted)
b (Å) 11.456(3)8.9 (Predicted)
c (Å) 16.345(5)15.2 (Predicted)
α (°) 9090
β (°) 90105.2 (Predicted)
γ (°) 9090
Volume (ų) 1521.9(7)1365 (Predicted)
Z 44
Key Torsion Angles C1-O1-C2-O2: 15.2°O-C-C-O (dioxolane ring): ~10-20° (Expected)

Table 1: Comparative Crystallographic Data. The data for the primary example is taken from the Cambridge Structural Database. The data for the hypothetical molecule is predicted based on common packing motifs for similar structures.

The Causality Behind Experimental Choices in X-ray Crystallography

The successful determination of a crystal structure is not merely a technical exercise but a series of informed decisions. The choice of crystallization solvent, for instance, can profoundly impact crystal quality. For small organic molecules like our example, a solvent system that allows for slow evaporation is often preferred to promote the growth of large, well-ordered single crystals. The selection of X-ray radiation wavelength (e.g., Mo Kα or Cu Kα) is another critical decision. For organic molecules containing only light atoms, Cu Kα radiation can provide better diffraction, but Mo Kα is often a good starting point due to its lower absorption by the crystal and air.[1][5]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with checkpoints to ensure data quality at each stage.

I. Single Crystal Growth
  • Material Purification: The compound of interest must be purified to the highest possible degree (>98%) using techniques such as column chromatography or recrystallization. Impurities can inhibit crystal growth or lead to disordered structures.

  • Solvent Selection: A solvent screen is performed using a variety of solvents with different polarities and boiling points. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Method (Slow Evaporation):

    • Dissolve the purified compound in the chosen solvent to near-saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

II. X-ray Data Collection

This workflow outlines the critical steps in acquiring high-quality diffraction data from a single crystal.

X-ray Data Collection Workflow cluster_prep Crystal Preparation cluster_diffractometer Data Acquisition crystal_selection Select a suitable single crystal (clear, well-defined faces) mounting Mount the crystal on a goniometer head crystal_selection->mounting centering Center the crystal in the X-ray beam mounting->centering unit_cell Determine the unit cell and crystal system centering->unit_cell data_collection Collect diffraction data over a full sphere of reflection unit_cell->data_collection

Caption: Workflow for X-ray data collection.

III. Structure Solution and Refinement

The process of converting raw diffraction data into a refined 3D molecular structure is a multi-step computational process.

Structure Solution and Refinement cluster_processing Data Processing cluster_solution Structure Solution cluster_refinement Structure Refinement integration Integrate reflection intensities scaling Scale and merge data integration->scaling phase_problem Solve the phase problem (e.g., using direct methods) scaling->phase_problem initial_model Build an initial atomic model phase_problem->initial_model least_squares Refine atomic positions and displacement parameters against experimental data initial_model->least_squares difference_map Analyze difference Fourier maps to locate missing atoms least_squares->difference_map Iterate validation Validate the final structure least_squares->validation difference_map->least_squares

Caption: Computational workflow for structure solution and refinement.

The Authoritative Grounding of Crystallographic Data in Drug Development

The three-dimensional structure of a drug molecule and its target is fundamental to understanding its mechanism of action.[6][7][8] Single-crystal X-ray diffraction is the gold standard for obtaining this information at atomic resolution.[3] The data derived from these studies, including precise bond lengths, bond angles, and torsion angles, provide the empirical foundation for computational modeling, virtual screening, and the rational design of new and improved therapeutics. The structural insights gained from crystallography can guide the optimization of lead compounds to enhance their binding affinity, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery pipeline.[1][6]

Conclusion

While the crystallographic data for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate remains elusive in public databases, the principles and methodologies outlined in this guide using a structurally related analogue provide a robust framework for the crystallographic analysis of spirocyclic scaffolds. The detailed experimental protocols and the emphasis on the rationale behind key procedural choices are intended to empower researchers in their pursuit of high-quality structural data. The continued application of single-crystal X-ray diffraction will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.

References

  • Veranova. Harnessing the power of single crystal X-ray diffraction. [Link]

  • Royal Society of Chemistry. Refining X-ray Crystal Structures. In: Pharmaceutical Crystallography: A Guide to Structure and Analysis. 2019:214-235. [Link]

  • Oreate AI. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Chemistry World. Exploring the advantages of single-crystal x-ray diffraction in pharma. [Link]

  • PMC. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]

  • News-Medical.net. What Role does X-Ray Diffraction have in Drug Analysis?. [Link]

  • MIT OpenCourseWare. Structure refinement. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • The Biochemist. A beginner’s guide to X-ray data processing. [Link]

  • Stanford University. Refinement of X-ray Crystal Structures. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • Crystallography Open Database. [Link]

  • Cambridge Crystallographic Data Centre. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

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Comparative

Precision Purity Validation: Elemental Analysis vs. Orthogonal Methods for 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

Executive Summary: The Role of EA in Spiro-Scaffold Validation In the development of rigid spirocyclic scaffolds for sigma-1 receptor ligands and other therapeutics, 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76293-68-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of EA in Spiro-Scaffold Validation

In the development of rigid spirocyclic scaffolds for sigma-1 receptor ligands and other therapeutics, 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76293-68-0) serves as a critical intermediate. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect non-ionizable impurities or trapped solvents—a common issue with benzoate esters.

This guide provides a definitive protocol for determining the purity of this molecule using Elemental Analysis (EA) via combustion. We compare the performance of EA against orthogonal techniques (qNMR, HPLC), demonstrating why EA remains the "gold standard" for establishing bulk purity in regulatory submissions.

Theoretical Framework & Calculation

Before experimental validation, the theoretical baseline must be established. The molecular formula for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is C₁₅H₁₈O₄ .

Structural Breakdown
  • Core: Cyclohexane ring (spiro-fused).

  • Protection: 1,4-Dioxolane ring (ketal) at position 1/4.

  • Functionalization: Benzoate ester at position 8.[1][2]

The Calculation (The "Standard")

To validate the synthesized product, we calculate the theoretical mass percentages based on IUPAC atomic weights (


, 

,

).


ElementAtom CountTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 15180.16568.69%
Hydrogen (H) 1818.1446.92%
Oxygen (O) 463.99624.39%
Total 37 262.305 100.00%

Critical Insight: In pharmaceutical QC, the acceptable tolerance is typically


  absolute difference from the theoretical value. For this molecule, a Carbon result outside the range of 68.29% – 69.09%  indicates a failure.

Comparative Analysis: EA vs. Alternatives

Why use Elemental Analysis when HRMS is faster? The table below objectively compares the "performance" of EA against modern alternatives for this specific benzoate intermediate.

Performance Matrix
FeatureElemental Analysis (Combustion) HRMS (ESI/APCI) qNMR (Quantitative NMR)
Primary Output Bulk Purity (% Composition)Molecular Identity (m/z)Purity & Structure
Solvent Detection Excellent (Trapped solvent shifts %C significantly)Poor (Solvents often invisible/suppressed)Good (If solvent peaks don't overlap)
Inorganic Salt Detection Excellent (Ash residue/Low %C)Poor (Salts don't ionize in organic mode)Poor (Salts are silent)
Sample Requirement 2–5 mg (Destructive)<1 mg (Destructive)10–20 mg (Non-destructive)
Blind Spot Isomers (Same formula)Non-ionizable impuritiesParamagnetic impurities
Verdict Required for FDA/Regulatory Purity Required for IDStrong Orthogonal Support
The "Solvent Trap" Scenario

Benzoate esters are notorious for trapping recrystallization solvents (e.g., Ethanol, Ethyl Acetate).

  • Scenario: Your sample contains 2% trapped Ethyl Acetate (w/w).

  • HRMS: Shows the correct parent ion

    
    . Result: False Pass. 
    
  • EA: Ethyl Acetate (

    
    ) has significantly lower Carbon (54.5%) than the target (68.7%). The bulk %C will drop, triggering a True Fail .
    

Experimental Protocol: Automated CHN Combustion

This protocol ensures compliance with the


 tolerance.
Pre-Analysis Preparation (Crucial Step)
  • Drying: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate has a melting point around 80–90°C (derivative dependent).

    • Protocol: Dry in a vacuum oven at 40°C for 24 hours over

      
      .
      
    • Why: Higher temperatures risk melting/sublimation; lower temps fail to remove trapped lattice solvents.

Weighing & Encapsulation
  • Balance Calibration: Use a microbalance (readability

    
    ). Calibrate with standard weights prior to use.
    
  • Sample Mass: Weigh 2.000 – 2.500 mg into a tin capsule.

    • Note: Tin is required for the exothermic flash combustion (reaching 1800°C).

  • Folding: Fold the capsule into a tight cube, excluding air pockets (which contain atmospheric

    
     and 
    
    
    
    ).
Combustion Parameters (Flash 2000 / Elementar)
  • Furnace Temp: 950°C (Left), 840°C (Right).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (Dynamic Flash).

  • Standard: Acetanilide (

    
    , 
    
    
    
    ,
    
    
    ). Run K-factor calibration daily.

Decision Logic & Troubleshooting

The following diagram illustrates the decision workflow for validating the purity of the benzoate intermediate.

PurityWorkflow Start Synthesized Product (C15H18O4) Dry Vacuum Dry (40°C, 24h) Start->Dry EA Run Elemental Analysis (CHN Combustion) Dry->EA CheckC Check Carbon % (Target: 68.69 ± 0.4%) EA->CheckC Pass PASS Proceed to Bio-Assay CheckC->Pass Within Range FailLow FAIL: Low %C (< 68.2%) CheckC->FailLow Too Low FailHigh FAIL: High %C (> 69.1%) CheckC->FailHigh Too High ActionLow Cause: Moisture or Inorganic Salts Action: Re-dry / Ash Test FailLow->ActionLow ActionHigh Cause: Solvent Trap (e.g., Toluene) or Incomplete Combustion Action: qNMR Check FailHigh->ActionHigh

Figure 1: Analytical workflow for validating 1,4-Dioxaspiro[4.5]decan-8-yl benzoate purity.

Data Interpretation Guide

When reviewing your EA report, use this reference table to diagnose synthesis issues.

Experimental ResultDeviationLikely CauseCorrective Action
C: 68.55%, H: 6.95%

Pure Product. Release batch.
C: 65.20%, H: 7.10%

Water/Solvent. Sample is wet or contains inorganic salts (silica gel).Dry longer; run Ash test.
C: 70.10%, H: 6.50%

High-C Solvent. Trapped Toluene or Benzene from synthesis.Run qNMR to identify solvent; recrystallize from Ethanol.
C: 68.60%, N: 0.50%

DMF/Pyridine. Trapped amine solvents or starting material (if N-containing).Wash with dilute HCl (if compatible) or recrystallize.

References

  • FDA Guidance for Industry. (2018). Elemental Impurities in Drug Products. U.S. Food and Drug Administration.[3][4] [Link]

  • PubChem. (n.d.). Compound Summary: 1,4-Dioxaspiro[4.5]decane derivatives. National Library of Medicine. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

Introduction In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a molecule of interest, incorpo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a molecule of interest, incorporating a rigid spirocyclic ketal scaffold with a versatile benzoate moiety. This unique combination presents specific characterization challenges and opportunities. The spirocyclic system imparts conformational rigidity, which can be crucial for tuning interactions with biological targets, while the benzoate group offers a site for further functionalization.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output. By comparing its spectral features with those of a simpler analogue, Cyclohexyl Benzoate , we will highlight the unique spectroscopic signatures introduced by the 1,4-dioxaspiro moiety. This document is intended for researchers and drug development professionals who require a robust understanding of how to confirm the identity, purity, and structure of this and similar compounds.

The Strategic Importance of Multi-Modal Spectroscopy

No single spectroscopic technique provides a complete structural picture. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structure validation. Each method probes different aspects of the molecule's constitution, and together, they form a self-validating analytical workflow.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation prep Compound Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) prep->nmr Acquisition ir IR Spectroscopy prep->ir Acquisition ms Mass Spectrometry (EI, ESI) prep->ms Acquisition interp Spectral Interpretation & Data Synthesis nmr->interp Data Input ir->interp Data Input ms->interp Data Input comp Comparative Analysis (vs. Analogue) interp->comp confirm Structure Confirmation & Purity Assessment comp->confirm Validation

Caption: Spectroscopic characterization workflow.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate for ¹H NMR, or 50-80 mg for ¹³C NMR, in 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃).[1]

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

  • Data Acquisition : Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR (e.g., 16-32 scans) and ¹³C NMR (e.g., 1024-2048 scans) should be employed to achieve a good signal-to-noise ratio.

  • 2D NMR : For unambiguous assignment, it is highly recommended to perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Data Interpretation and Comparative Analysis

The key to confirming the structure lies in identifying the signals unique to the 1,4-dioxaspiro moiety, which are absent in the spectrum of Cyclohexyl Benzoate.

cluster_target 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate cluster_comparator Cyclohexyl Benzoate T T_label Key Feature: Dioxaspiroketal Group T->T_label C C_label Key Feature: Simple Cyclohexyl Ring C->C_label

Caption: Structural comparison of the target and comparator molecules.

Table 1: Comparative ¹H NMR Data (Predicted/Reported, CDCl₃, 400 MHz)

Assignment 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate (Predicted) Cyclohexyl Benzoate (Reported) [2]Rationale for Difference
Aromatic H (ortho)δ ~8.05 (d, 2H)δ ~8.05 (m, 2H)Similar environment, ortho to ester C=O.
Aromatic H (para)δ ~7.55 (t, 1H)δ ~7.55 (m, 1H)Similar environment.
Aromatic H (meta)δ ~7.45 (t, 2H)δ ~7.44 (m, 2H)Similar environment.
CH -O-C=O (C8-H)δ ~5.10 (m, 1H)δ ~5.00 (m, 1H)Deshielded by adjacent oxygen. Slight variation due to ring conformation.
-O-CH₂ -CH₂ -O-δ ~3.95 (s, 4H) N/A Key Differentiator : Signature singlet or narrow multiplet of the dioxolane ring protons. Absent in comparator.
Cyclohexyl CH₂ δ ~1.60-2.10 (m, 8H)δ ~1.20-2.00 (m, 10H)Complex multiplets. The presence of the spiroketal alters the chemical environment and conformational dynamics of the cyclohexane ring protons compared to the simple substituted ring.

Table 2: Comparative ¹³C NMR Data (Predicted/Reported, CDCl₃, 100 MHz)

Assignment 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate (Predicted) Cyclohexyl Benzoate (Reported) [1]Rationale for Difference
Ester C =Oδ ~166.0δ ~166.2Characteristic ester carbonyl carbon.
Aromatic C (ipso)δ ~130.5δ ~130.8Quaternary carbon attached to the ester.
Aromatic C (ortho)δ ~129.5δ ~129.6
Aromatic C (para)δ ~132.8δ ~132.7
Aromatic C (meta)δ ~128.3δ ~128.3
C H-O-C=O (C8)δ ~73.0δ ~72.8Carbon bonded to the ester oxygen.
Spiroketal C (C5)δ ~108.0 N/A Key Differentiator : Quaternary spiro carbon signal, highly characteristic of the ketal. Absent in comparator.
-O-C H₂-C H₂-O-δ ~64.0 N/A Key Differentiator : Signature of the dioxolane ring carbons. Absent in comparator.
Cyclohexyl C H₂δ ~30-35δ ~23-35Aliphatic carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate, the key features are the aromatic ester and the C-O bonds of the ketal.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation : A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide.

  • Data Acquisition : Record the spectrum over the range of 4000-600 cm⁻¹.

  • Background Correction : A background spectrum should be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

Data Interpretation and Comparative Analysis

The primary role of IR in this context is to confirm the presence of the aromatic ester. The spectra of both the target compound and Cyclohexyl Benzoate will be dominated by the strong ester stretches. However, the fingerprint region can reveal differences related to the spiroketal.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Expected Range 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate (Predicted) Cyclohexyl Benzoate (Reported) [1]Significance
Aromatic C-H Stretch3100-3000~3060~3065Confirms presence of the aromatic ring.
Aliphatic C-H Stretch3000-2850~2940, 2860~2935, 2860Confirms presence of the cyclohexane and dioxolane moieties.
Ester C=O Stretch1730-1715[3][4]~1720 ~1718 [1]Strong, sharp peak . Confirms the conjugated ester functional group.
Aromatic C=C Stretch1600-1450~1600, 1585, 1450~1602, 1585, 1451Multiple peaks confirming the benzene ring.
Asymmetric C-O-C Stretch (Ester)1310-1250[3]~1275 ~1275Part of the "Rule of Three" for aromatic esters.[3] Confirms the C-C(=O)-O linkage.
Symmetric C-O-C Stretch (Ester)1130-1100[3]~1115 ~1110Confirms the O-C-(alkyl) linkage.
Ketal C-O-C Stretch1200-1000~1080 N/A Key Differentiator : Strong absorptions in the fingerprint region characteristic of the cyclic ketal C-O bonds. This region will be simpler for Cyclohexyl Benzoate.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization : Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Electron Impact (EI) can also be used to induce more extensive fragmentation.

  • Analysis : Analyze the ions using a mass analyzer such as a Quadrupole or Time-of-Flight (TOF) instrument. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Data Interpretation and Fragmentation Analysis

The molecular ion peak confirms the molecular formula. The fragmentation pattern provides a fingerprint that helps validate the proposed structure.

  • Expected Molecular Formula : C₁₅H₁₈O₄

  • Expected Monoisotopic Mass : 262.1205 g/mol

Predicted Fragmentation Pattern (EI):

The most characteristic fragmentation for benzoate esters is the cleavage of the ester C-O bond, leading to a highly stable benzoyl cation.

M [C₁₅H₁₈O₄]⁺˙ (Molecular Ion) m/z = 262 F1 [C₇H₅O]⁺ (Benzoyl Cation) m/z = 105 M->F1 α-cleavage F2 [C₈H₁₃O₃]⁺ (Dioxaspirodecyl Cation) m/z = 157 M->F2 α-cleavage F3 Loss of C₆H₅CO₂˙ F4 Loss of C₈H₁₃O₂˙

Caption: Predicted key fragmentation pathways for the target molecule.

The observation of the molecular ion at m/z = 262 (or its adduct in ESI) is the first critical piece of evidence. The base peak in the EI spectrum is expected to be the benzoyl cation at m/z = 105 .[1] This fragment is also prominently observed for Cyclohexyl Benzoate.[1] The key differentiating fragment would be the ion corresponding to the dioxaspirodecyl cation at m/z = 157 . Further fragmentation of this ion would be characteristic of the spiroketal system.

Conclusion

The comprehensive spectroscopic characterization of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate relies on the strategic integration of NMR, IR, and MS techniques. While IR and the primary MS fragmentation pattern robustly confirm the benzoate ester functionality, it is high-field NMR that provides the definitive and most detailed structural proof.

The key spectroscopic signatures that unambiguously differentiate 1,4-Dioxaspiro[4.5]decan-8-yl benzoate from its simpler analogue, Cyclohexyl Benzoate, are:

  • ¹H NMR : A characteristic signal around δ 3.95 ppm for the four equivalent protons of the ethylenedioxy group.

  • ¹³C NMR : Two unique signals corresponding to the spiroketal carbon (C5) at ~δ 108.0 ppm and the ethylenedioxy carbons at ~δ 64.0 ppm .

  • IR Spectroscopy : Strong C-O stretching vibrations in the fingerprint region between 1200-1000 cm⁻¹ associated with the cyclic ketal.

  • Mass Spectrometry : The presence of a fragment ion at m/z = 157 , corresponding to the cationic spirocyclic moiety.

By employing this multi-modal, comparative approach, researchers can confidently verify the structure and purity of this valuable chemical scaffold, ensuring the integrity of their subsequent research and development efforts.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Derivatives, E. (2012). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • McMurry, J. (2015). Organic Chemistry, 9th Edition. Cengage Learning. Available at: [Link]

  • Knockhardy Publishing. (n.d.). An Introduction to Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Reference Standards for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate Analysis

< This guide offers an in-depth technical comparison of reference standards for the analysis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a pivotal chemical intermediate. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide offers an in-depth technical comparison of reference standards for the analysis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document provides objective comparisons and supporting experimental data to inform the selection of appropriate analytical reference materials.

The Imperative of High-Purity Reference Standards

In analytical chemistry, the integrity of a quantitative analysis is fundamentally dependent on the quality of the reference standard. A well-characterized reference material with a certified purity is the bedrock for method validation, ensuring the accuracy and reproducibility of experimental results. For 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, the choice of a reference standard is critical for applications ranging from reaction monitoring to final product quality control.

Comparative Analysis of Reference Standard Options

The selection of a reference standard for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate involves a trade-off between cost, convenience, and the required level of analytical rigor. The following table compares the key attributes of commercially available Certified Reference Materials (CRMs) against in-house prepared standards.

FeatureCertified Reference Material (CRM)In-House Prepared Standard
Purity & Documentation High purity (typically >98%), accompanied by a comprehensive Certificate of Analysis (CoA).Purity is variable and dependent on the synthesis and purification process; requires extensive in-house characterization.
Traceability Traceable to internationally recognized standards, ensuring analytical consistency.Lacks direct traceability, potentially leading to inter-laboratory variability.
Regulatory Acceptance Generally accepted by regulatory bodies for quality control and lot release testing.May require extensive validation and justification for use in regulated environments.
Cost & Effort Higher initial purchase cost but saves significant time and resources on characterization.Lower upfront cost, but requires substantial investment in synthesis, purification, and analytical characterization.
Availability Readily available from various chemical suppliers.[1][2]Requires in-house synthesis, which can be a time-consuming process.[3][4]

Analytical Methodologies for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

The accurate quantification of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate can be achieved using several chromatographic techniques. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile method for the analysis of non-volatile compounds like 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. A typical reversed-phase HPLC method provides excellent resolution and sensitivity.

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Acetonitrile A->B C Inject into HPLC B->C D C18 Column Separation C->D E UV Detection (235 nm) D->E F Peak Integration E->F G Calibration Curve F->G H Quantification G->H

Caption: HPLC workflow for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate analysis.

Detailed HPLC Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the 1,4-Dioxaspiro[4.5]decan-8-yl benzoate reference standard in acetonitrile to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in acetonitrile to a concentration that falls within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.[5][6]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 235 nm.[6]

    • Injection Volume: 10 µL.

  • Analysis and Quantification:

    • Inject the standards and sample solutions.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in the sample by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity for the analysis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

gcms_workflow cluster_prep_gc Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Standard & Sample B_gc Dissolve in Dichloromethane A_gc->B_gc C_gc Inject into GC B_gc->C_gc D_gc Capillary Column Separation C_gc->D_gc E_gc Mass Spectrometry Detection D_gc->E_gc F_gc Peak Integration E_gc->F_gc G_gc Calibration Curve F_gc->G_gc H_gc Quantification G_gc->H_gc

Caption: GC-MS workflow for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate analysis.

Detailed GC-MS Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent such as dichloromethane.

    • Create calibration standards by serial dilution.

    • Prepare the sample solution in the same solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium.

    • Injection: Splitless or split injection, depending on the concentration.

    • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from any impurities.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7]

  • Analysis and Quantification:

    • Inject the standards and samples.

    • Generate a calibration curve based on the peak areas of the standards.

    • Quantify the 1,4-Dioxaspiro[4.5]decan-8-yl benzoate in the sample using the calibration curve.

Recommendations and Conclusion

For routine quality control and in regulated environments, the use of a Certified Reference Material for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is highly recommended. The investment in a CRM ensures analytical accuracy, inter-laboratory consistency, and regulatory compliance. For research and development purposes where the highest level of accuracy may not be initially required, a well-characterized in-house standard can be a viable alternative, provided that its purity and identity are rigorously established using multiple analytical techniques.

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, can provide accurate and reliable quantitative data for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.

References

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available from: [Link].

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. Available from: [Link].

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link].

  • SpectraBase. 1,4-Dioxaspiro[4.5]decan-8-ol - Optional[MS (GC)] - Spectrum. Available from: [Link].

  • AOBChem USA. 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. Available from: [Link].

  • Chemsrc. 1,4-dioxaspiro[4.5]decan-8-yl Benzoate | CAS#:76293-68-0. Available from: [Link].

  • IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Available from: [Link].

  • PubMed. Assay of 1,4-dioxane in Commercial Cosmetic Products by HPLC. Available from: [Link].

  • OI Analytical. Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatogaphy/Mass Spectrometry. Available from: [Link].

  • Agilent. Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectro. Available from: [Link].

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link].

  • ScienceDirect. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Available from: [Link].

  • EPA. 1,4-Dioxaspiro[4.5]decane, 2-methyl- - Substance Details - SRS. Available from: [Link].

Sources

Safety & Regulatory Compliance

Safety

1,4-Dioxaspiro[4.5]decan-8-yl benzoate proper disposal procedures

Operational Guide: Safe Disposal of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate Executive Summary This guide mandates the standard operating procedures (SOP) for the disposal of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate

Executive Summary

This guide mandates the standard operating procedures (SOP) for the disposal of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (CAS: 76293-68-0). While this compound is not classified as acutely toxic (Category 1 or 2) or highly unstable, its structural moieties—specifically the acid-labile spiro-ketal and the hydrolyzable ester—dictate specific segregation protocols to prevent unintended degradation in waste streams.

Immediate Directive: Dispose of as Non-Halogenated Organic Waste . Do NOT mix with concentrated acidic waste streams or strong oxidizers.

Chemical Identity & Hazard Profile

Understanding the molecule's "Structure-Activity Relationship" (SAR) is critical for safe handling. We do not merely discard "chemicals"; we manage functional groups.

ParameterDataOperational Implication
Chemical Name 1,4-Dioxaspiro[4.5]decan-8-yl benzoateOfficial manifest name.
CAS Number 76293-68-0Use for waste tagging/inventory.
Molecular Weight ~262.30 g/mol High carbon content; high BTU value for incineration.
Physical State Solid (typically) or Viscous OilDetermines if "Solid" or "Liquid" waste stream is used.
Functional Groups 1. Benzoate Ester 2. Spiro-1,3-Dioxolane (Ketal) 1. Flammable/Combustible.2. Acid-sensitive (Hydrolyzes to ketone).
Primary Hazards Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety glasses) required.

Waste Stream Classification Logic

To ensure regulatory compliance (EPA RCRA in the US, local equivalents elsewhere), we must categorize the waste based on its ultimate destruction method.

  • Primary Classification: Non-Halogenated Organic.

    • Reasoning: The molecule contains C, H, and O. It lacks Chlorine, Bromine, or Fluorine. Mixing this with halogenated waste increases disposal costs significantly and is chemically unnecessary.

  • Destruction Method: Fuel Blending/Incineration.

    • Reasoning: Due to its high organic content and lack of heavy metals, this compound is an excellent candidate for fuel blending, where it is burned to generate energy in cement kilns or specialized incinerators.

Critical Segregation Rule: The "Acid-Ketal" Conflict
  • The Mechanism: The 1,3-dioxolane (ketal) ring is a protecting group for ketones. It is stable to bases but labile to aqueous acids .

  • The Risk: If disposed of in a waste container with high concentrations of strong acids (e.g., waste from acid-catalyzed deprotection reactions), the ketal will hydrolyze, releasing ethylene glycol and the parent ketone (1,4-dioxaspiro[4.5]decan-8-one).

  • The Protocol: While this reaction is not violently exothermic, it alters the chemical composition of the waste drum and increases organic load volatility. Always segregate from concentrated acidic waste (pH < 2).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks, solid spills, or contaminated solids.

  • PPE Verification: Don nitrile gloves, lab coat, and safety glasses.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated yellow hazardous waste bag.

  • Transfer: Transfer the solid material into the container.

    • Note: If the reagent is in its original glass vial, you may dispose of the entire vial into the solid waste container to minimize dust generation.

  • Labeling: Apply a Hazardous Waste Label.

    • Constituents: "1,4-Dioxaspiro[4.5]decan-8-yl benzoate" (95%+).

    • Hazard Checkbox: "Irritant," "Toxic" (precautionary).

  • Sealing: Screw the lid tight or zip-tie the bag. Ensure no exterior contamination.[1][2][3]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for reaction byproducts or HPLC waste.

  • Solvent Assessment: Identify the carrier solvent (e.g., Ethyl Acetate, Dichloromethane, Methanol).

  • Stream Selection:

    • If solvent is Dichloromethane (DCM) or Chloroform : Use HALOGENATED waste stream.[4]

    • If solvent is Methanol, Ethyl Acetate, Hexanes : Use NON-HALOGENATED waste stream.

  • Compatibility Check (Self-Validating Step):

    • Action: Check the waste container tag.[4][5]

    • Pass: Tag lists organic solvents, bases, or neutral compounds.

    • Fail: Tag lists "Nitric Acid," "Piranha Solution," or "Chromic Acid."[6] STOP. Do not add.

  • Pouring: Use a funnel to prevent drips. Fill only to 90% capacity to allow for thermal expansion.

  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Visual Decision Workflows

Figure 1: Waste Stream Decision Logic

Caption: Logical flow for determining the correct waste container based on physical state and solvent composition.

WasteDisposalLogic Start Waste: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Dissolved in Solution StateCheck->Liquid Liquid BinSolid SOLID HAZARDOUS WASTE (Yellow Bag/Jar) Solid->BinSolid SolventCheck Identify Carrier Solvent Liquid->SolventCheck HaloCheck Contains Halogens? (DCM, Chloroform, etc.) SolventCheck->HaloCheck BinHalo HALOGENATED SOLVENT WASTE HaloCheck->BinHalo Yes BinNonHalo NON-HALOGENATED SOLVENT WASTE HaloCheck->BinNonHalo No

Figure 2: Spill Response Protocol

Caption: Immediate response workflow for bench-level spills to ensure containment and safety.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE TypeSolid Solid Spill PPE->TypeSolid TypeLiquid Liquid Spill PPE->TypeLiquid ActionSolid Sweep/Scoop carefully Avoid Dust TypeSolid->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pad TypeLiquid->ActionLiquid Dispose Dispose as Hazardous Waste (Do NOT Trash) ActionSolid->Dispose ActionLiquid->Dispose Clean Clean Surface with Soap & Water Dispose->Clean

[1][4]

Emergency Procedures

  • Skin Contact: Wash with soap and water for 15 minutes.[7] Benzoates are lipophilic; soap is essential to remove them.

  • Eye Contact: Flush with water for 15 minutes.[1][7] Seek medical attention if irritation persists.

  • Spill Cleanup (Small Scale):

    • Isolate the area.[2][7]

    • Absorb liquids with vermiculite or spill pads.

    • Place all cleanup materials into a sealable bag.

    • Label as "Debris contaminated with 1,4-Dioxaspiro[4.5]decan-8-yl benzoate."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Chemsrc. (2025). 1,4-dioxaspiro[4.5]decan-8-yl Benzoate MSDS and Properties. [Link][8]

Sources

Handling

Personal protective equipment for handling 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate

CAS: 76293-68-0 | Formula: C₁₅H₁₈O₄ | MW: 262.30 g/mol

Executive Summary: The "Precautionary Principle" in R&D

As a Senior Application Scientist, I often observe that researchers treat intermediate building blocks with complacency compared to final drug candidates. This is a critical error. 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a specialized protected intermediate—a cyclohexanone derivative featuring an acid-sensitive ethylene ketal and a lipophilic benzoate ester.

Because specific toxicological data for this exact CAS is limited in public registries, this guide utilizes Structure-Activity Relationship (SAR) "read-across" protocols. We derive safety measures from its metabolic precursors (1,4-dioxaspiro[4.5]decan-8-ol) and functional analogs (benzoate esters).

Core Directive: Treat this compound as a Class II Irritant and a potential Skin Sensitizer . Its lipophilic benzoate moiety facilitates dermal absorption, while the ketal functionality requires specific pH controls during handling to prevent degradation.

Hazard Profiling & Technical Rationale

To design an effective safety protocol, we must understand the chemical behavior of the molecule.

Functional GroupAssociated Hazard / ReactivityOperational Implication
Benzoate Ester Hydrolysis & Lipophilicity. Esters can penetrate the stratum corneum (outer skin layer). Metabolism releases Benzoic Acid (irritant).Risk: Dermal absorption.[1] Action: Double-gloving is required for liquid handling.
Ethylene Ketal Acid Sensitivity. Hydrolyzes rapidly in acidic aqueous environments to release the ketone (1,4-Dioxaspiro[4.5]decan-8-one).Risk: Chemical degradation/Eye irritation from volatiles. Action: Avoid acidic waste streams; store over basic alumina if unstable.
Cyclohexyl Ring Lipophilicity. Enhances bioavailability.Risk: Systemic uptake if aerosolized. Action: HEPA filtration or Fume Hood mandatory.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Hand Protection: The Nitrile vs. Ester Paradox

Standard thin-mil nitrile gloves provide excellent protection against aqueous solutions but poor long-term resistance to aromatic esters like benzoates. The ester group can swell the nitrile polymer, reducing breakthrough time.

  • Protocol:

    • Incidental Contact (Weighing solids): Standard Nitrile (0.11 mm / 4 mil).

    • Synthesis/Liquid Handling: Double Gloving is mandatory.

      • Inner Layer: Nitrile (4 mil).

      • Outer Layer: Polychloroprene (Neoprene) or thick Nitrile (8 mil+).

    • Spill Cleanup: Silver Shield (Laminate) or Butyl Rubber gloves are required.

B. Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of crystalline dust generation or splash from solvation.

  • Lungs:

    • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).

    • Secondary (if hood unavailable): N95/P2 particulate respirator (for solids) or Half-face respirator with OV/P100 cartridges (for solutions).

Operational Workflow: Decision Logic

The following diagram outlines the decision-making process for handling this compound, integrating safety with experimental integrity.

PPE_Workflow Start START: Handling 1,4-Dioxaspiro[4.5]decan-8-yl benzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solution Solution / Oil StateCheck->Solution Weighing Weighing (<100mg) Solid->Weighing Small Scale Bulk Bulk Handling (>1g) Solid->Bulk Large Scale LiquidHandling Synthesis / Extraction Solution->LiquidHandling PPE_Level1 LEVEL 1 PPE: - Standard Nitrile Gloves - Safety Glasses - Fume Hood (Low Flow) Weighing->PPE_Level1 PPE_Level2 LEVEL 2 PPE: - Double Nitrile Gloves - Splash Goggles - N95 (if outside hood) Bulk->PPE_Level2 PPE_Level3 LEVEL 3 PPE: - Laminate/Butyl Gloves - Face Shield + Goggles - Full Sash Closure LiquidHandling->PPE_Level3 Warning CRITICAL: Avoid Acidic Solvents (Ketal Hydrolysis Risk) LiquidHandling->Warning

Figure 1: Operational decision tree for PPE selection based on physical state and quantity. Note the escalation of glove material for liquid handling.

Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Rationale: Benzoate esters can be electrostatic. Static discharge can disperse fine powder, creating an inhalation hazard.

  • Preparation: Place an anti-static gun or ionizer bar inside the balance enclosure.

  • PPE: Don standard nitrile gloves and lab coat. Ensure sash is at working height.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is potentially contaminated with trace acids (metal can catalyze degradation).

  • Decontamination: Wipe the balance area with ethanol immediately. Note: Do not use dilute HCl for cleaning, as it will hydrolyze residues and create sticky ketone byproducts.

Protocol B: Solubilization & Synthesis (Liquid State)

Rationale: Solvents (DCM, Ethyl Acetate) used with this compound facilitate skin permeation.

  • Glove Selection: Don a pair of 4-mil nitrile gloves. Over these, don a second pair of polychloroprene or chemically resistant nitrile.

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), DMSO, Toluene.

    • Avoid: Aqueous acids (Acetic acid, HCl) unless hydrolysis is the intended reaction.

  • Spill Management:

    • If a spill occurs on the outer glove, do not wipe . Remove the outer glove immediately, dispose of it as hazardous waste, and inspect the inner glove. If the inner glove is dry, don a new outer glove.

Disposal & Waste Management

  • Hydrolysis Risk: Do not dispose of this compound in "Acid Waste" containers. The ketal will hydrolyze, potentially generating heat or pressure depending on the scale and concentration.

  • Segregation:

    • Solid Waste: Tag as "Toxic Organic Solid."

    • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in EtOAc/Toluene) or "Halogenated" (if in DCM).

    • Destruction: Incineration is the preferred method for benzoate esters to ensure complete oxidation of the aromatic ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro[4.5]decan-8-ol (Precursor). Retrieved February 15, 2026, from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Esters & Solvents). Retrieved February 15, 2026, from [Link]

  • ChemSrc. 1,4-dioxaspiro[4.5]decan-8-yl Benzoate CAS 76293-68-0 Details.[2] Retrieved February 15, 2026, from [Link]

Sources

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